Linoleate
説明
Structure
3D Structure
特性
CAS番号 |
1509-85-9 |
|---|---|
分子式 |
C18H31O2- |
分子量 |
279.4 g/mol |
IUPAC名 |
(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9- |
InChIキー |
OYHQOLUKZRVURQ-HZJYTTRNSA-M |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-] |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-] |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-] |
同義語 |
9 trans,12 trans Octadecadienoic Acid 9,12 Octadecadienoic Acid 9,12-Octadecadienoic Acid 9-trans,12-trans-Octadecadienoic Acid Acid, 9,12-Octadecadienoic cis,cis-9,12-Octadecadienoic Acid Linoelaidic Acid Linoelaidic Acid, (E,Z)-Isomer Linoleate Linoleic Acid Linoleic Acid, (E,E)-Isomer Linoleic Acid, (Z,E)-Isomer Linoleic Acid, (Z,Z)-Isomer Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer Linoleic Acid, Calcium Salt, (Z,Z)-Isomer Linoleic Acid, Potassium Salt, (Z,Z)-Isomer Linoleic Acid, Sodium Salt, (E,E)-Isomer Linoleic Acid, Sodium Salt, (Z,Z)-Isomer Linolelaidic Acid trans,trans-9,12-Octadecadienoic Acid |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Linoleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of linoleate, its metabolic significance, and common experimental methodologies for its study. This compound, the conjugate base of linoleic acid, is an essential omega-6 polyunsaturated fatty acid critical to numerous biological functions.
Chemical and Physical Properties
Linoleic acid is an organic compound with the chemical formula C₁₈H₃₂O₂.[1] It is a polyunsaturated fatty acid with two cis-configured double bonds located at the 9th and 12th carbon positions from the carboxyl group.[1] This structure is fundamental to its biological activity and physical characteristics.
Table 1: Chemical Identifiers and Properties of Linoleic Acid
| Property | Value | Source(s) |
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid | [1] |
| Molecular Formula | C₁₈H₃₂O₂ | [2][3] |
| Molecular Weight | 280.45 g/mol | [3][4] |
| CAS Number | 60-33-3 | [5] |
| Appearance | Colorless to straw-colored oil | [4][5] |
Table 2: Physical and Solubility Data for Linoleic Acid
| Property | Value | Source(s) |
| Melting Point | -5 °C to -12 °C | [1][2][6] |
| Boiling Point | 229-230 °C at 16 mmHg | [1][5] |
| Density | ~0.902 g/cm³ at 20-25 °C | [3][6] |
| Water Solubility | 1.59 mg/L at 25 °C (practically insoluble) | [4] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, dimethylformamide; Soluble in acetone, benzene, oils. | [4][7][8][9] |
| Storage | Store at <-15°C under an inert gas (e.g., Nitrogen), protected from light. | [3] |
Biological Significance and Metabolic Pathways
Linoleic acid is an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[10] It serves as a crucial component of cell membranes and is the metabolic precursor to a cascade of signaling molecules, including arachidonic acid (AA).[8][10]
The conversion of linoleic acid to arachidonic acid is a key metabolic pathway, as arachidonic acid is subsequently metabolized to form potent inflammatory and anti-inflammatory mediators known as eicosanoids (e.g., prostaglandins, leukotrienes).[1] This pathway is regulated by a series of desaturase and elongase enzymes.[11]
// Nodes LA [label="Linoleic Acid\n(18:2, n-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; GLA [label="γ-Linolenic Acid\n(GLA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DGLA [label="Dihomo-γ-linolenic Acid\n(DGLA)", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid\n(AA)", fillcolor="#FBBC05", fontcolor="#202124"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins,\nLeukotrienes, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges LA -> GLA [label="Δ6-desaturase", color="#4285F4"]; GLA -> DGLA [label="Elongase", color="#4285F4"]; DGLA -> AA [label="Δ5-desaturase", color="#4285F4"]; AA -> Eicosanoids [label="COX / LOX\nEnzymes", color="#34A853"]; } }
Experimental Protocols & Methodologies
The analysis of this compound in biological and commercial samples requires robust and validated methods. The general workflow involves lipid extraction, derivatization to a more volatile form (typically fatty acid methyl esters, FAMEs), and subsequent analysis by chromatography.
Representative Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the extraction and quantification of this compound from a biological matrix, such as plasma or tissue.
// Nodes Sample [label="1. Sample Collection\n(e.g., Tissue, Oil, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Lipid Extraction\n(e.g., Folch or Bligh-Dyer method)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="3. Derivatization to FAMEs\n(e.g., Base-catalyzed methylation with\nNaOCH₃ or acid-catalyzed with BF₃-methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="4. Instrumental Analysis\n(GC-FID, GC-MS, or LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="5. Data Processing\n(Quantification against internal standard,\npeak integration, statistical analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> Data; }
-
Lipid Extraction: Lipids are typically extracted from samples using methods like the Bligh and Dyer or Folch procedures, which use a chloroform/methanol solvent system to separate lipids from other cellular components.[12]
-
Derivatization (Methylation): For analysis by Gas Chromatography (GC), the carboxyl group of the fatty acid must be derivatized to a more volatile form. This is commonly achieved by converting the fatty acids into fatty acid methyl esters (FAMEs).
-
Base-Catalyzed Method: A common and rapid method involves using a reagent like 0.5 M sodium methoxide (NaOCH₃) in anhydrous methanol.[13] The lipid sample is dissolved in a solvent like toluene, the reagent is added, and the mixture is heated (e.g., at 50°C for 10 minutes).[13] This method is preferred for esterified lipids as it is less likely to cause isomerization of conjugated double bonds.[13]
-
Acid-Catalyzed Method: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are also widely used.[12][13] This method is effective for samples containing free fatty acids.[13]
-
-
Instrumental Analysis:
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) is a standard and reliable method for quantifying FAMEs.[14] For structural confirmation and identification of unknown fatty acids, GC-Mass Spectrometry (GC-MS) is employed.[13][15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection can be used for the direct analysis of linoleic acid without derivatization, which can be advantageous in certain applications.[16] HPLC is also used to separate different isomers prior to GC analysis.[13]
-
Spectroscopy: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy combined with chemometrics offer a rapid, non-destructive alternative for screening large numbers of samples, such as in plant breeding programs.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of this compound and its isomers.[17][18]
-
-
Quantification: Accurate quantification is achieved by adding an internal standard (e.g., a fatty acid not naturally present in the sample, like heptadecanoic acid, C17:0) prior to the extraction or derivatization step.[12] A calibration curve is generated to determine the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.[19]
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. Linoleic acid | CAS#:60-33-3 | Chemsrc [chemsrc.com]
- 3. Linoleic acid | 60-33-3 | W-203254 | Biosynth [biosynth.com]
- 4. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linoleic acid CAS#: 60-33-3 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Linoleic Acid [drugfuture.com]
- 10. This compound | C18H31O2- | CID 5460332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. thaiscience.info [thaiscience.info]
- 15. In vivo conversion of linoleic acid to arachidonic acid in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. magritek.com [magritek.com]
- 18. aocs.org [aocs.org]
- 19. Linoleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Linoleate Metabolism Pathway in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), is a critical component of mammalian cell membranes and a precursor to a diverse array of signaling molecules.[1] Its metabolism is a central process in lipid biochemistry, influencing inflammation, cell proliferation, and various signaling cascades. Dysregulation of this pathway is implicated in numerous chronic diseases, including cardiovascular disease, metabolic syndrome, and cancer, making it a key area of investigation for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the core linoleate metabolism pathway in mammalian cells, detailing the enzymatic conversions, regulatory mechanisms, and key experimental methodologies for its study.
The Core this compound Metabolism Pathway
The primary pathway for this compound metabolism involves a series of desaturation and elongation reactions that convert linoleic acid into arachidonic acid (AA).[3][4][5] These reactions predominantly occur in the endoplasmic reticulum.[6]
The key enzymatic steps are:
-
Activation: Linoleic acid is first activated to Linoleoyl-CoA by Acyl-CoA synthetases.[7]
-
Δ6-Desaturation: Linoleoyl-CoA is converted to γ-Linolenoyl-CoA by the enzyme Δ6-desaturase, encoded by the FADS2 gene. This is a rate-limiting step in the pathway.[8][9]
-
Elongation: γ-Linolenoyl-CoA is elongated to Dihomo-γ-linolenoyl-CoA by elongase enzymes, primarily ELOVL5.[5]
-
Δ5-Desaturation: Dihomo-γ-linolenoyl-CoA is then converted to Arachidonoyl-CoA by Δ5-desaturase, encoded by the FADS1 gene.[8][9]
-
Incorporation: Arachidonoyl-CoA is subsequently incorporated into the sn-2 position of membrane phospholipids, from where it can be released by phospholipase A2 to participate in signaling.[10]
Alternative Metabolic Pathways
Beyond the canonical pathway to arachidonic acid, linoleic acid can be metabolized by other enzyme systems, leading to a variety of bioactive molecules.
-
Lipoxygenase (LOX) Pathway: Lipoxygenases can directly oxygenate linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs), which can be further converted to hydroxyoctadecadienoic acids (HODEs). These molecules have roles in inflammation and cell signaling.[11][12]
-
Cytochrome P450 (CYP) Pathway: CYP monooxygenases metabolize linoleic acid to epoxyoctadecenoic acids (EpOMEs) and hydroxyoctadecenoic acids (HODEs).[13] These metabolites have roles in regulating vascular tone and inflammation.
Quantitative Data on this compound Metabolism
Quantitative understanding of the this compound metabolism pathway is crucial for predictive modeling and for assessing the impact of genetic or pharmacological interventions.
Table 1: Enzyme Kinetic Parameters for Key Desaturases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell/Tissue Source | Reference |
| Δ6-Desaturase (FADS2) | Linoleic Acid | 15-50 | 0.1-0.5 | Rat liver microsomes | Fictional Data |
| Δ5-Desaturase (FADS1) | Dihomo-γ-linolenic Acid | 10-40 | 0.2-0.8 | Human liver microsomes | Fictional Data |
Note: The values presented are illustrative and can vary significantly based on experimental conditions, species, and tissue type. Researchers should consult specific literature for precise values relevant to their model system.
Table 2: Representative Concentrations of Key Fatty Acids in Mammalian Cells
| Fatty Acid | Concentration (nmol/10^6 cells) | Cell Line | Reference |
| Linoleic Acid | 10-100 | Human Umbilical Vein Endothelial Cells (HUVEC) | [14] |
| Arachidonic Acid | 5-50 | Human Peripheral Blood Leucocytes | [15] |
Note: Concentrations are highly dependent on cell type, culture conditions, and dietary lipid intake in vivo.
Table 3: Metabolic Flux Analysis Data
| Metabolic Flux | Rate (fmol/cell/h) | Condition | Cell Type | Reference |
| Linoleic Acid Uptake | 500-1500 | High Fat Diet Model | Primary Mouse Hepatocytes | [16] |
| Conversion of LA to AA | 10-50 | Basal | Rat Hepatocytes | [17] |
Note: Metabolic flux rates provide a dynamic view of the pathway's activity and are influenced by the metabolic state of the cell.
Regulation of this compound Metabolism and Downstream Signaling
The metabolism of linoleic acid is tightly regulated and its products, in turn, modulate key signaling pathways.
Regulation of Gene Expression by PPARs
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism.[18] Linoleic acid and its metabolites are natural ligands for PPARs.
-
PPARα: Primarily expressed in the liver, heart, and muscle, PPARα activation by fatty acids leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[3]
-
PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation by certain linoleic acid metabolites can influence lipid storage and insulin sensitivity.[13][19]
Activation of MAPK Signaling
Metabolites of linoleic acid, particularly those generated through the LOX and CYP pathways, can act as signaling molecules to activate the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[12] Activation of the MAPK pathway by this compound metabolites has been implicated in both physiological and pathological processes, such as wound healing and cancer progression.[6]
Experimental Protocols
Protocol for Analysis of Fatty Acid Composition by GC-MS
This protocol outlines the general steps for the extraction and analysis of total fatty acids from mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellet
-
Internal standard (e.g., heptadecanoic acid)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
BF3-methanol or HCl-methanol for methylation
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225)
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) solution.
-
Add the internal standard.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.9% NaCl solution to create a biphasic system.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add BF3-methanol or HCl-methanol and heat at 60-100°C for the appropriate time to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Cool the reaction and add water and hexane to extract the FAMEs.
-
Collect the upper hexane layer.
-
-
GC-MS Analysis:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify and quantify the FAMEs by comparing their retention times and mass spectra to known standards.
-
Protocol for FADS1 (Δ5-Desaturase) Enzyme Activity Assay
This protocol describes a method to measure the activity of Δ5-desaturase in cell lysates or microsomal fractions.
Materials:
-
Cell lysate or microsomal fraction
-
Radiolabeled substrate (e.g., [1-14C]-dihomo-γ-linolenic acid)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors: NADH, ATP, Coenzyme A, MgCl2
-
Reaction termination solution (e.g., methanolic KOH)
-
Hexane
-
Scintillation cocktail
-
Scintillation counter
-
HPLC system for product separation
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the cell lysate/microsomal fraction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be in the linear range.
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding methanolic KOH.
-
Saponify the lipids by heating at 60-80°C for 1 hour.
-
-
Extraction of Fatty Acids:
-
Acidify the reaction mixture with HCl.
-
Extract the fatty acids with hexane.
-
Evaporate the hexane layer to dryness.
-
-
Analysis:
-
Resuspend the fatty acid residue in a suitable solvent.
-
Separate the substrate and the product (radiolabeled arachidonic acid) using reverse-phase HPLC.
-
Quantify the radioactivity in the substrate and product peaks using a scintillation counter.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.
-
Conclusion
The this compound metabolism pathway is a fundamental process in mammalian cells with far-reaching implications for health and disease. A thorough understanding of its core enzymatic steps, regulatory networks, and the functional consequences of its diverse metabolites is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a robust framework for investigating this critical pathway and for identifying novel therapeutic targets for a range of metabolic and inflammatory disorders.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty Acid Desaturase 1 (FADS1) Gene Polymorphisms Control Human Hepatic Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Genetic variants of the FADS1 FADS2 gene cluster are associated with altered (n-6) and (n-3) essential fatty acids in plasma and erythrocyte phospholipids in women during pregnancy and in breast milk during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FADS1 and FADS2 Gene Polymorphisms Modulate the Relationship of Omega-3 and Omega-6 Fatty Acid Plasma Concentrations in Gestational Weight Gain: A NISAMI Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Utilization of arachidonic and linoleic acids by cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linoleic acid and arachidonic acid metabolism in human peripheral blood leucocytes: comparison with the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmbreports.org [bmbreports.org]
- 17. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ω-6 lipids regulate PPAR turnover via reciprocal switch between PGC-1 alpha and ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Linoleate in Cell Signaling Cascades: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a key precursor to a diverse array of signaling molecules. Beyond its structural roles, linoleate and its metabolites are integral players in a multitude of cell signaling cascades that govern physiological and pathological processes, including inflammation, cell proliferation, and metabolic regulation. This technical guide provides a comprehensive overview of the biological role of this compound in cell signaling, with a focus on its metabolites, the signaling pathways they modulate, and the experimental methodologies used to investigate these processes.
This compound Metabolism and Bioactive Metabolites
Linoleic acid is metabolized by a series of enzymatic and non-enzymatic pathways to generate a variety of bioactive lipid mediators. The primary enzymes involved in this process are lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) enzymes. These enzymatic actions, along with non-enzymatic autoxidation, lead to the formation of hydroxyoctadecadienoic acids (HODEs) and other oxidized linoleic acid metabolites (OXLAMs). The two most extensively studied HODEs in the context of cell signaling are 9-HODE and 13-HODE.
Key Signaling Pathways Modulated by this compound and its Metabolites
Linoleic acid and its derivatives exert their signaling functions through interaction with a range of cellular receptors and downstream effector molecules. The major signaling pathways implicated are detailed below.
G-Protein Coupled Receptor (GPCR) Signaling
Certain this compound metabolites, particularly 9-HODE, function as ligands for specific G-protein coupled receptors, thereby initiating intracellular signaling cascades.
-
GPR132 (G2A): 9-HODE is a potent agonist of GPR132, a receptor highly expressed in immune cells such as macrophages.[1] Activation of GPR132 by 9-HODE can trigger downstream signaling pathways that are implicated in inflammatory responses and atherosclerosis.[2]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Linoleic acid and its metabolites, particularly 13-HODE, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression.[3][4]
-
PPARγ: 13-HODE is a potent activator of PPARγ.[5] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating the transcription of genes involved in lipid metabolism and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Pathways
Linoleic acid has been shown to activate several key kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of cell proliferation, differentiation, and stress responses.
-
ERK1/2 Pathway: Linoleic acid can induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6] This activation can be rapid, occurring within minutes of exposure.
-
p38 MAPK Pathway: In some cell types, linoleic acid has been observed to activate the p38 MAPK pathway, which is often associated with cellular stress and inflammatory responses.[6]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical cascade activated by linoleic acid.[6][7] This pathway is a key regulator of cell survival, growth, and metabolism.
Protein Kinase C (PKC) Activation
Linoleic acid can directly activate certain isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide range of cellular processes.[8][9] The activation of PKC by linoleic acid can occur in a calcium-dependent or -independent manner, depending on the specific PKC isoform.
Quantitative Data on this compound Signaling
The following tables summarize key quantitative data related to the interaction of linoleic acid and its metabolites with their signaling targets.
| Ligand | Receptor/Target | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| 9(S)-HODE | GPR132 (G2A) | Calcium Mobilization | CHO-G2A | EC50 | ~2 µM | [1] |
| (±)9-HODE | GPR132 (G2A) | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 7.5 µM | [2][10] |
| 13-HODE | GPR132 (G2A) | Calcium Mobilization | COS-1 (aequorin) | Activity | ~6-fold higher concentration required for activation compared to 9-HODE | [1][11] |
| 13(S)-HODE | PPARγ | Reporter Assay | Caco-2 | Activity | Ligand for PPARγ | [5] |
| 13(R)-HODE | PPARγ | Reporter Assay | Caco-2 | Activity | Not a ligand for PPARγ | [5] |
| Linoleic Acid | PKC | In vitro kinase assay | B16 cells | Effective Conc. | 25 µM (maximum response) | [8] |
| Linoleic Acid | ERK1/2 | Western Blot | OCUM-2MD3 cells | Effective Conc. | 30 µM | [6] |
| Linoleic Acid | PI3K/Akt | Western Blot | Endothelial cells | Effective Conc. | Not specified, but significant activation observed | [6] |
| DCP-LA | PKC-epsilon | In situ PKC assay | PC-12 cells | Effective Conc. | 10 nM - 100 µM (maximal at 100 nM) | [9] |
Table 1: Quantitative data on the interaction of linoleic acid and its metabolites with signaling targets.
| Analyte | Matrix | Concentration Range | Reference(s) |
| Linoleic Acid | Human Plasma | 0.2 to 5.0 mmol/L | [12] |
| γ-Linolenic Acid | Human Plasma (Male) | Significantly higher than females | [12] |
| α-Linolenic Acid | Human Plasma | 12.0 to 186.9 µmol/L | [12] |
Table 2: Physiological concentrations of linoleic acid and related fatty acids in human plasma.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell signaling.
Preparation of Fatty Acid-BSA Complexes for Cell Culture
-
Objective: To prepare a stock solution of linoleic acid complexed to bovine serum albumin (BSA) for use in cell culture experiments, ensuring its solubility and bioavailability.
-
Protocol:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile phosphate-buffered saline (PBS) or cell culture medium without serum.
-
Prepare a concentrated stock solution of linoleic acid in ethanol (e.g., 100 mM).
-
Warm the BSA solution to 37°C.
-
Slowly add the linoleic acid stock solution to the warm BSA solution while gently stirring. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Continue to stir the solution at 37°C for at least 1 hour to allow for complex formation.
-
Sterile-filter the final fatty acid-BSA complex solution through a 0.22 µm filter.
-
The complex can be stored at -20°C for future use.[13][14][15][16]
-
Western Blot Analysis of MAPK/ERK Phosphorylation
-
Objective: To determine the effect of linoleic acid on the phosphorylation status of ERK1/2.
-
Protocol:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Starve the cells in serum-free medium for a specified period (e.g., 12-24 hours) to reduce basal signaling. Treat the cells with the linoleic acid-BSA complex at various concentrations and for different time points. Include a vehicle control (BSA alone).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
GPR132-Mediated Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration in response to 9-HODE, indicating the activation of GPR132.
-
Protocol:
-
Cell Culture: Use a cell line stably expressing GPR132 (e.g., CHO-G2A or HEK293-GPR132). Seed the cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of 9-HODE and a vehicle control.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the 9-HODE dilutions or control to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the 9-HODE concentration to generate a dose-response curve and determine the EC50 value.[1][17][18][19][20][21]
-
PPARγ Luciferase Reporter Gene Assay
-
Objective: To assess the ability of 13-HODE to activate PPARγ-mediated gene transcription.
-
Protocol:
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with three plasmids: a PPARγ expression vector, a luciferase reporter vector containing PPREs upstream of the luciferase gene, and a control vector expressing Renilla luciferase (for normalization).
-
Compound Treatment: After transfection, treat the cells with various concentrations of 13-HODE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Luciferase Assay: After a 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the vehicle control.[22][23][24][25][26]
-
Lipid Extraction and GC-MS Analysis of Fatty Acids
-
Objective: To extract and quantify the fatty acid profile, including linoleic acid and its metabolites, from cultured cells.
-
Protocol:
-
Sample Collection: Harvest cultured cells by scraping and pelleting through centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v) to extract the lipids. Add an internal standard (e.g., a deuterated fatty acid) for quantification. Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by adding a reagent such as methanol with a catalyst (e.g., acetyl chloride or BF3).
-
GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer (GC-MS). The FAMEs will be separated based on their volatility and identified based on their mass spectra.
-
Quantification: Quantify the individual fatty acids by comparing their peak areas to that of the internal standard and a standard curve of known fatty acid concentrations.[4][27][28][29]
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Linoleic acid and its metabolites are multifaceted signaling molecules that play pivotal roles in a wide array of cellular processes. Their ability to activate diverse signaling pathways, including those mediated by GPCRs, nuclear receptors, and various kinase cascades, underscores their importance in both health and disease. For researchers and drug development professionals, a thorough understanding of these intricate signaling networks and the experimental methodologies to interrogate them is paramount for the development of novel therapeutic strategies targeting pathways modulated by these essential fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleic acid induces migration and invasion through FFAR4- and PI3K-/Akt-dependent pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C and linoleic acid-induced inhibition of melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 15. wklab.org [wklab.org]
- 16. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eubopen.org [eubopen.org]
- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 24. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 25. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. lipidmaps.org [lipidmaps.org]
- 28. jfda-online.com [jfda-online.com]
- 29. researchgate.net [researchgate.net]
The Multifaceted Role of Linoleate in the Mitochondrial Respiratory Chain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a complex and pivotal role in mitochondrial function. Its influence extends from being a critical structural component of the inner mitochondrial membrane to acting as a signaling molecule and a modulator of respiratory activity. This technical guide provides an in-depth examination of the functions of linoleate within the mitochondrial respiratory chain. It details its integral role in the composition of cardiolipin, which is essential for the stability and efficacy of electron transport chain (ETC) supercomplexes. The guide further explores LA's capacity to induce mitochondrial biogenesis through the PGC-1α signaling cascade and its function as a mitochondrial uncoupling agent. Conversely, the detrimental effects of this compound peroxidation are discussed, highlighting how its oxidized metabolites can trigger mitochondrial dysfunction, a key factor in various pathologies. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex pathways and workflows through diagrams to provide a comprehensive resource for researchers in mitochondrial biology and drug development.
Introduction
Mitochondria are central to cellular energy metabolism, homeostasis, and signaling. The mitochondrial respiratory chain, or electron transport chain (ETC), is the core machinery for ATP production through oxidative phosphorylation (OXPHOS). The efficiency and integrity of the ETC are profoundly influenced by its lipid microenvironment. Linoleic acid (18:2n-6), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet, is a key modulator of this environment. Its functions are multifaceted, ranging from maintaining the structural integrity of mitochondrial membranes to participating in signaling pathways that regulate mitochondrial population and function. Understanding the precise roles of this compound is critical for elucidating the mechanisms of mitochondrial health and disease, and for identifying novel therapeutic targets.
This compound as a Structural Component: The Role of Cardiolipin
The inner mitochondrial membrane (IMM) is uniquely rich in cardiolipin (CL), a dimeric phospholipid that constitutes about 20% of its total lipid content.[1] CL is indispensable for mitochondrial function, providing structural support to the curved cristae and anchoring proteins involved in oxidative phosphorylation.[2][3]
The fatty acyl chain composition of CL is critical, with the majority of CL in a healthy mammalian heart containing four molecules of linoleic acid, forming tetralinoleoyl cardiolipin (L4CL).[2][3][4] This specific L4CL structure is not coincidental; it is crucial for stabilizing respiratory supercomplexes, the higher-order structures formed by individual ETC complexes.[1] This stabilization enhances the efficiency of electron transfer and ATP production.[1] A loss of L4CL is associated with mitochondrial dysfunction in various pathological conditions, including heart failure.[2][4]
Dietary intake of this compound can directly influence the L4CL content in mitochondria, thereby modulating respiratory function.[2][5] Studies have shown that a this compound-rich diet can increase L4CL concentrations, preserve mitochondrial function, and improve physiological outcomes in models of heart failure.[2][4][6]
Data Presentation:
Table 1: Effect of Dietary this compound on Cardiolipin Composition and Mitochondrial Respiration
| Model System | Dietary Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| Male spontaneously hypertensive heart failure rats (21 months) | 4 weeks diet supplemented with high-linoleate safflower oil (HLSO) vs. lard or control. | HLSO preserved L4CL and total CL to 90% of non-failing levels.[6] HLSO attenuated 17-22% decreases in state 3 mitochondrial respiration.[6] | [4][6] |
| Healthy C57BL/6J mice | 12 weeks diet rich in safflower oil (SO; high this compound) vs. lard (LD). | SO diet increased hepatic L4CL concentrations.[5] Uncoupled mitochondria from SO-fed mice had increased baseline oxygen consumption rate (OCR) and succinate-driven respiration.[5] | [5] |
| Healthy C57BL/6J mice | 8 weeks diet with safflower oil (SO; high this compound) vs. lard (LD). | SO diet increased L4CL in brown adipose tissue (BAT).[3] Protein levels of OXPHOS Complex II and III were significantly increased in the SO group.[7] Complex II-dependent respiration was over two-fold higher in the SO group.[7] |[3][7] |
This compound and Mitochondrial Biogenesis
Linoleic acid and its conjugated isomers (CLA) act as signaling molecules that can stimulate mitochondrial biogenesis, the process of generating new mitochondria. This is a key adaptive response in tissues with high energy demands, like skeletal muscle. The primary pathway implicated is the peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) signaling cascade.[8][9][10]
Activation of PGC-1α, the master regulator of mitochondrial biogenesis, leads to the increased expression of its downstream targets: nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam).[8][9][11] NRF-1 activates the transcription of nuclear genes encoding mitochondrial proteins, while Tfam is essential for the replication and transcription of mitochondrial DNA (mtDNA).[8][11] Studies in various cell lines and animal models have demonstrated that treatment with LA or CLA isomers increases the expression of these key regulators, leading to a higher mtDNA copy number and enhanced mitochondrial content.[8][11]
Data Presentation:
Table 2: Impact of Linoleic Acid and its Isomers on Mitochondrial Biogenesis Markers
| Model System | Treatment | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| C2C12 muscle cells | cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12) CLA isomers | Both isomers increased PGC-1α, NRF-1, and Tfam expression. Both isomers significantly increased mitochondrial DNA copy number. | [8] |
| Rat RIN-m5F pancreatic cells | Linoleic acid (LA) after streptozotocin (STZ) damage | LA treatment increased mRNA expression of PGC-1α and Tfam. | [11][12] |
| Acute Lung Injury (ALI) mouse model and MLE-12 lung cells | Linoleic acid (LA) after lipopolysaccharide (LPS) challenge | LA treatment mitigated the LPS-induced reduction in PGC-1α, NRF1, and TFAM protein expression. |[9][10][13] |
Visualization:
Caption: PGC-1α signaling cascade activated by linoleic acid.
This compound as a Modulator of Mitochondrial Respiration
Uncoupling Effect
Free fatty acids, including this compound, can act as mild mitochondrial uncouplers.[14] They function as protonophores, transporting protons across the IMM back into the mitochondrial matrix, thereby dissipating the proton gradient that drives ATP synthesis.[15] This uncoupling of respiration from phosphorylation leads to an increase in oxygen consumption without a proportional increase in ATP production, with the energy instead being released as heat.[7][14]
This effect is particularly significant in brown adipose tissue (BAT), where uncoupling protein 1 (UCP1) facilitates fatty acid-mediated proton transport for thermogenesis.[7] However, this compound can induce uncoupling even in the absence of UCPs, acting as a typical uncoupler by decreasing the mitochondrial membrane potential while stimulating oxygen consumption.[14][15]
Effects on Electron Transport Chain Complexes
The influence of this compound on specific ETC complexes is complex. As a key component of cardiolipin, it is essential for the optimal function and assembly of complexes I, III, and IV, and their formation into supercomplexes.[1][3] Diets enriched in this compound have been shown to increase the protein levels of Complex II and Complex III, leading to higher Complex II-dependent respiration.[7]
However, the byproducts of this compound can have opposite effects, which is discussed in the following section.
The Detrimental Role of this compound Peroxidation
While essential for mitochondrial function, the double bonds in linoleic acid make it highly susceptible to oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation.[16] This process generates a range of reactive oxidized linoleic acid metabolites (OXLAMs), such as 9- and 13-hydroxyoctadecadienoic acid (HODE).[17]
Elevated levels of OXLAMs are associated with mitochondrial dysfunction and are implicated in the pathogenesis of diseases like nonalcoholic steatohepatitis (NASH).[17][18] OXLAMs can directly impair the respiratory chain, particularly by reducing the protein levels and activity of Complex I.[17][18] This impairment leads to reduced ATP production, increased electron leakage and further ROS production, creating a vicious cycle of oxidative stress and mitochondrial damage.[16][18] This cascade of events can ultimately trigger mitochondrial-mediated apoptosis.[18]
Data Presentation:
Table 3: Effects of Oxidized Linoleic Acid Metabolites (OXLAMs) on Mitochondrial Function
| Model System | Treatment | Key Quantitative Findings | Reference(s) |
|---|
| C57BL/6 mice | 8-week high-fat diet containing OXLAMs | OXLAM-fed mice showed reduced Complex I protein levels.[17][18] Hepatic ATP levels were significantly decreased.[17][18] Livers showed increased lipid peroxidation and oxidative stress.[17][18] |[17][18] |
Visualization:
Caption: The physiological vs. pathological roles of this compound.
Key Experimental Protocols
Protocol: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from methods described for isolating mitochondria for functional assays.[19]
-
Cell Harvesting:
-
Culture cells to ~90% confluency.
-
Wash cells twice gently with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 500 µL of 10 mM HEPES buffer (pH 7.4) to each dish and scrape the cells gently.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Centrifugation and Lysis:
-
Centrifuge at 1,000 x g for 10 min at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 800 µL of ice-cold Mitochondria Isolation Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Homogenize the cell suspension using an all-glass Dounce homogenizer with a tight-fitting pestle (approx. 20-25 strokes).
-
-
Differential Centrifugation:
-
Transfer the homogenate to a new tube and centrifuge at 800 x g for 10 min at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000-14,000 x g for 10 min at 4°C to pellet the mitochondria.[20]
-
Discard the supernatant (cytosolic fraction).
-
-
Washing and Final Preparation:
-
Wash the mitochondrial pellet by resuspending it in 1 mL of isolation buffer and centrifuging again at 10,000 x g for 10 min at 4°C.[20]
-
Resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of an appropriate assay buffer (e.g., MAS buffer).[21]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay). Keep mitochondria on ice and use within 4-6 hours for respiration studies.[20]
-
Protocol: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol outlines a typical workflow for assessing ETC complex activity in isolated mitochondria using an extracellular flux analyzer (e.g., Seahorse XF).[21][22][23]
-
Plate Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF plate overnight with calibrant solution at 37°C in a non-CO2 incubator.
-
On the day of the assay, seed 2-5 µg of isolated mitochondria per well of the microplate in ice-cold Mitochondrial Assay Solution (MAS) buffer.
-
Centrifuge the plate at 2,000 x g for 20 min at 4°C to adhere the mitochondria to the bottom of the wells.
-
Add pre-warmed MAS buffer with appropriate substrates to each well and incubate at 37°C for 10-15 min before starting the assay.
-
-
Assay Protocol (Substrate-Uncoupler-Inhibitor Titration):
-
Baseline: Measure the baseline Oxygen Consumption Rate (OCR).
-
Complex I-driven Respiration:
-
Inject Complex I substrates (e.g., pyruvate + malate, 10 mM each).
-
Inject ADP (e.g., 1-4 mM) to stimulate State 3 respiration.
-
Inject Oligomycin (e.g., 1.5 µM), an ATP synthase inhibitor, to measure State 4 (leak) respiration.
-
Inject a mitochondrial uncoupler like FCCP (e.g., 1-4 µM) to measure maximal respiration.
-
Inject a Complex I inhibitor (e.g., Rotenone, 1 µM) and a Complex III inhibitor (e.g., Antimycin A, 1 µM) to shut down respiration and measure the non-mitochondrial OCR.
-
-
Complex II-driven Respiration:
-
In separate wells, after baseline, inject a Complex I inhibitor (Rotenone, 1 µM).
-
Inject a Complex II substrate (e.g., Succinate, 10 mM) to measure Complex II-driven respiration.
-
Proceed with injections of ADP, Oligomycin, FCCP, and Antimycin A as above.
-
-
-
Data Analysis:
-
Normalize OCR data to the amount of mitochondrial protein per well.
-
Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Visualization:
Caption: Experimental workflow for respirometry analysis.
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.[24][25]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, replace the culture medium with an imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing the desired experimental compounds.
-
-
Dye Loading:
-
Add TMRM to the imaging buffer at a low, non-quenching concentration (typically 20-50 nM).
-
Incubate the cells for 20-30 minutes at 37°C to allow the dye to equilibrate across the plasma and mitochondrial membranes.
-
-
Imaging and Data Acquisition:
-
Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2.
-
Excite TMRM using a ~543 nm laser line and collect emission at ~573 nm.
-
Acquire baseline fluorescence images.
-
Add compounds of interest (e.g., inhibitors, uncouplers) and record time-lapse images to monitor changes in TMRM fluorescence.
-
As a control, at the end of the experiment, add an uncoupler like FCCP (e.g., 2 µM) to completely dissipate the ΔΨm, causing a rapid decrease in mitochondrial TMRM fluorescence. This defines the minimum fluorescence signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over mitochondrial areas in multiple cells.
-
Measure the average fluorescence intensity within each ROI over time.
-
A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization (a decrease in ΔΨm).
-
Conclusion and Future Directions
Linoleic acid is a powerful modulator of the mitochondrial respiratory chain, exerting its influence through a variety of mechanisms. Its role as the primary acyl chain in cardiolipin is fundamental to the structural integrity and optimal function of the ETC.[1][2] As a signaling molecule, it promotes mitochondrial biogenesis, enabling cells to adapt to higher energy demands.[8][11] However, this beneficial profile is contrasted by its potential for harm; under conditions of oxidative stress, its peroxidation products can directly poison the respiratory chain, leading to cellular dysfunction and death.[17][18]
For drug development professionals, these multifaceted roles present both opportunities and challenges.
-
Therapeutic Opportunities: Strategies aimed at increasing the incorporation of this compound into cardiolipin, perhaps through dietary supplementation or targeted enzymatic modulation, could be beneficial in diseases characterized by mitochondrial dysfunction, such as heart failure.[2] Furthermore, targeting the PGC-1α pathway with LA mimetics could be a viable approach to enhance mitochondrial function in metabolic diseases.
-
Safety and Toxicology: The pro-oxidant potential of this compound cannot be ignored. Drug candidates that increase oxidative stress could exacerbate mitochondrial damage in the presence of high this compound levels. Therefore, assessing the impact of new chemical entities on lipid peroxidation and mitochondrial function in a high-linoleate context should be a key component of preclinical safety evaluations.
Future research should focus on elucidating the precise enzymatic control of cardiolipin remodeling and developing strategies to protect this compound within the IMM from oxidative damage. A deeper understanding of these mechanisms will be crucial for harnessing the full therapeutic potential of modulating this compound's function in the mitochondrial respiratory chain.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Dietary this compound preserves cardiolipin and attenuates mitochondrial dysfunction in the failing rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consuming a this compound-Rich Diet Increases Concentrations of Tetralinoleoyl Cardiolipin in Mouse Liver and Alters Hepatic Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Linoleic Acid-Enriched Diet Increases Mitochondrial Tetralinoleoyl Cardiolipin, OXPHOS Protein Levels, and Uncoupling in Interscapular Brown Adipose Tissue during Diet-Induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linoleic Acid Promotes Mitochondrial Biogenesis and Alleviates Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linoleic Acid Promotes Mitochondrial Biogenesis and Maintains Mitochondrial Structure for Prevention of Streptozotocin Damage in RIN-m5F Cells [jstage.jst.go.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. Linoleic Acid Promotes Mitochondrial Biogenesis and Alleviates Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cis-Unsaturated fatty acids uncouple mitochondria and stimulate glycolysis in intact lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linoleic acid-induced activity of plant uncoupling mitochondrial protein in purified tomato fruit mitochondria during resting, phosphorylating, and progressively uncoupled respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid (per) oxidation in mitochondria: an emerging target in the ageing process? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Mitochondrial complex activity assays [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Linoleate Derivatives and Their Biological Activities
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and a precursor to a vast array of signaling molecules. While LA itself has crucial physiological roles, its biological significance is profoundly amplified through its conversion into a diverse family of derivatives.[1] These derivatives, formed through complex enzymatic and non-enzymatic oxidative pathways, exhibit a wide spectrum of biological activities, ranging from the regulation of inflammation and cell growth to involvement in the pathophysiology of metabolic syndrome, cardiovascular disease, and cancer.[2][3] This guide provides a comprehensive technical overview of the major classes of this compound derivatives, their biological functions, the experimental protocols used to study them, and the signaling pathways they modulate.
Conjugated Linoleic Acids (CLAs)
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds.[4] The two most biologically active and studied isomers are cis-9, trans-11 CLA (c9,t11-CLA), the most abundant isomer in foods like dairy and beef, and trans-10, cis-12 CLA (t10,c12-CLA).[4][5]
Biological Activities
CLAs have garnered significant attention for their multifaceted biological effects, which are often isomer-specific.
-
Anticarcinogenic Effects: Both major CLA isomers have been shown to inhibit carcinogenesis in various animal models and in vitro cell line studies.[5][6] Proposed mechanisms include the modulation of lipid peroxidation, inhibition of DNA synthesis, and the induction of apoptosis.[7] The c9,t11 isomer is often cited as being primarily responsible for this anticarcinogenic activity.[4]
-
Anti-Obesity and Lipid Metabolism: The t10,c12-CLA isomer is particularly noted for its effects on body composition, specifically reducing body fat.[4] It achieves this by inhibiting lipid uptake in adipocytes through the downregulation of enzymes like lipoprotein lipase and stearoyl-CoA desaturase.[5][8]
-
Anti-Inflammatory Properties: CLAs can modulate inflammatory responses, although the effects can be complex. Studies in cultured endothelial cells show that low concentrations of both c9,t11-CLA and t10,c12-CLA can exert modest anti-inflammatory effects, such as decreasing the expression of pro-inflammatory genes like COX-2 and reducing the concentration of certain chemokines.[9][10] However, some studies also report pro-inflammatory potential, and high doses have been linked to insulin resistance in humans.[4][11]
-
Immune System Modulation: CLAs are known to stimulate the immune system, though the specific roles of individual isomers are not fully elucidated.[4][12]
Quantitative Data: Anti-proliferative Effects of CLAs
| Derivative/Mixture | Cell Line | Concentration | Effect | Reference |
| Fatty Acid Mixture with CLA | WM793 Human Melanoma | 0.35 mg/mL | 24.65% reduction in proliferation after 24h | [13] |
| Fatty Acid Mixture with CLA | WM793 Human Melanoma | 0.50 mg/mL | 23.20% reduction in proliferation after 24h | [13] |
| Fatty Acid Mixture without CLA | WM793 Human Melanoma | 0.35 mg/mL | 16.22% reduction in proliferation after 24h | [13] |
| Hydroxylated CLA Derivatives | K562, RPMI8226, HepG2, MCF-7 | 10-75 µM | IC₅₀ values for cytotoxicity | [14] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of CLAs on the proliferation of cancer cells, such as the WM793 human melanoma line.[13]
-
Cell Culture: Culture WM793 cells in standard growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of the fatty acid mixtures (e.g., CLA-enriched and control) in a suitable solvent like ethanol. Dilute the stock solutions in the culture medium to the desired final concentrations (e.g., 0.35 and 0.50 mg/mL). Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the same concentration of ethanol).
-
Incubation: Incubate the cells with the treatments for specified time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the control (untreated or vehicle-treated) cells, where the control represents 100% proliferation.
Visualization: Proposed Anti-Cancer Mechanisms of CLA
Caption: Proposed mechanisms for the anti-carcinogenic activity of CLA.[7]
Oxidized Linoleic Acid Metabolites (OXLAMs)
OXLAMs are a large and complex family of signaling molecules produced from the oxidation of linoleic acid by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases, or by non-enzymatic free radical-mediated reactions.[15] Key classes include hydroxyoctadecadienoic acids (HODEs), oxo-octadecadienoic acids (oxo-ODEs), and epoxy-octadecenoic acids (EpOMEs).
Biological Activities
OXLAMs are potent lipid mediators with often opposing biological effects, contributing to both physiological homeostasis and pathological processes.
-
Inflammation and Metabolic Syndrome: OXLAMs are deeply involved in inflammation.[2] Elevated plasma levels of certain OXLAMs, such as 9- and 13-oxo-ODE, are associated with pediatric metabolic syndrome and a proatherogenic lipoprotein profile.[16][17] The metabolite 9(S)-HODE, in particular, can enhance meta-inflammation and activate the JNK pathway, providing a molecular link between omega-6 PUFA, inflammation, and insulin signaling.[18]
-
Cellular Stress and Apoptosis: Certain OXLAMs can induce significant cellular stress. Dietary OXLAMs have been shown in mice to promote the development of nonalcoholic steatohepatitis (NASH) by inducing liver mitochondrial dysfunction, apoptosis, and activation of the NLRP3 inflammasome.[15]
-
Neuromodulation: OXLAMs can modulate key neurodevelopmental processes. For example, in vitro studies have shown that 9-HODE can increase axonal outgrowth, while 12,13-DiHOME can decrease it in male neurons, indicating sex-dependent effects on neuron morphology.[19]
-
Antioxidant Response: Paradoxically, some OXLAMs can trigger protective cellular responses. The epoxy-keto derivative EKODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) is a potent activator of the Antioxidant Response Element (ARE), a key pathway for cellular protection against oxidative stress.[20]
Quantitative Data: Bioactivities of OXLAMs
| Derivative | System/Cell Type | Concentration | Effect | Reference |
| 9(S)-HODE | Primary Hepatocytes | Not specified | Induces cell death, partially inhibited by caspase-1 inhibitor | [15] |
| 13(S)-HODE | Primary Hepatocytes | Not specified | Induces cell death | [15] |
| 9-HODE | Primary Rat Cortical Neurons (Male) | Not specified | Increased axonal outgrowth | [19] |
| 12,13-DiHOME | Primary Rat Cortical Neurons (Male) | Not specified | Decreased axonal outgrowth | [19] |
| EKODE | IMR-32 Neuroblastoma Cells | ~10 µM | Strong activation of Antioxidant Response Element (ARE) | [20] |
Experimental Protocol: Quantification of OXLAMs in Plasma via LC-MS/MS
This protocol provides a general workflow for the targeted analysis of OXLAMs in biological samples, based on methods described in the literature.[18]
-
Sample Collection: Collect blood samples in EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Lipid Extraction: To 100 µL of plasma, add an antioxidant solution (e.g., BHT/EDTA in methanol) and a suite of deuterated internal standards corresponding to the OXLAMs of interest.
-
Solid-Phase Extraction (SPE): Perform SPE to isolate lipids and remove proteins and other interfering substances. Condition an SPE cartridge (e.g., C18) with methanol and water. Load the plasma sample, wash with a low-organic solvent, and elute the lipids with a high-organic solvent like methanol or ethyl acetate.
-
Hydrolysis (Optional): To measure total OXLAMs (free and esterified), perform a basic hydrolysis step (e.g., with KOH) to release OXLAMs from complex lipids before the SPE step.
-
LC-MS/MS Analysis: Dry the eluted sample under nitrogen and reconstitute in a suitable solvent (e.g., methanol/water). Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatography: Separate the OXLAM isomers using a reverse-phase column (e.g., C18) with a gradient elution, typically using mobile phases of water and acetonitrile/methanol with a weak acid modifier like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify each OXLAM based on its specific precursor-to-product ion transition and retention time.
-
Quantification: Construct calibration curves for each analyte using authentic standards. Calculate the concentration of each OXLAM in the plasma sample by relating its peak area to that of its corresponding deuterated internal standard.
Visualizations: OXLAM Signaling Pathways
Caption: Activation of the dFOXO transcription factor by 9-(S)-HODE via JNK.[18]
Caption: Activation of the NRF2/ARE pathway by the OXLAM derivative EKODE.[20]
Key Experimental Methodologies for Lipid Peroxidation
The study of this compound derivatives is intrinsically linked to the analysis of lipid peroxidation. The following are standard protocols for monitoring this process.[21]
Experimental Protocol: Conjugated Diene Formation Assay
This assay monitors the initial stages of lipid peroxidation by detecting the formation of conjugated dienes, which absorb light around 234 nm.
-
Objective: To monitor the initial phase of methyl this compound oxidation.
-
Materials: Methyl this compound, a suitable buffer (e.g., phosphate buffer), a radical initiator (e.g., AAPH for thermal initiation or copper sulfate for metal-catalyzed oxidation), UV-transparent cuvettes, and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare an emulsion of methyl this compound in the buffer.
-
Place the emulsion in a cuvette and position it in the spectrophotometer, which is set to read absorbance at 234 nm.
-
Initiate the oxidation reaction by adding the radical initiator to the cuvette.
-
Record the absorbance at 234 nm at regular time intervals.
-
-
Analysis: An increase in absorbance over time indicates the formation of conjugated dienes and thus the progression of lipid peroxidation. The rate of oxidation can be calculated from the slope of the linear phase of the absorbance curve.
Visualization: Conjugated Diene Assay Workflow
References
- 1. Obtaining and Characterization of Nutraceuticals Based on Linoleic Acid Derivatives Obtained by Green Synthesis and Their Valorization in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic syndrome and effects of conjugated linoleic acid in obesity and lipoprotein disorders: the Québec experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidized Derivatives of Linoleic Acid in Pediatric Metabolic Syndrome: Is Their Pathogenic Role Modulated by the Genetic Background and the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidized Derivatives of Linoleic Acid in Pediatric Metabolic Syndrome: Is Their Pathogenic Role Modulated by the Genetic Background and the Gut Microbiota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO | Life Science Alliance [life-science-alliance.org]
- 19. Oxidized linoleic acid metabolites regulate neuronal morphogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of Calcium Linoleate in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium linoleate, a salt of the essential omega-6 fatty acid linoleic acid, is a bioactive compound that influences a multitude of cellular processes. The primary driver of its biological activity is the this compound moiety, which engages with specific cell surface and nuclear receptors to initiate a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the core mechanisms of action of calcium this compound, with a focus on its role in intracellular calcium signaling, modulation of protein kinase activity, and the regulation of gene expression. Detailed experimental protocols for key assays and a compilation of quantitative data are provided to support further research and drug development efforts. While the this compound component's actions are well-documented, the precise contribution of the calcium ion in this salt formulation remains an area of ongoing investigation.
Introduction
Linoleic acid is an essential polyunsaturated fatty acid integral to cellular membrane structure and a precursor for various signaling molecules. When complexed with calcium, it forms calcium this compound, a compound that delivers both the bioactive fatty acid and a key divalent cation involved in a vast array of cellular functions. The cellular effects of calcium this compound are predominantly attributed to the actions of linoleic acid, which instigates signaling cascades typically initiated by its binding to the G-protein coupled receptor 40 (GPR40). This interaction triggers a canonical signaling pathway involving phospholipase C (PLC) and inositol 1,4,5-trisphosphate (IP3), leading to the release of intracellular calcium. Furthermore, linoleic acid and its metabolites can modulate the activity of protein kinases, such as Src-family tyrosine kinases (Src-PTKs), and act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression related to inflammation and metabolism.
The presence of calcium in the salt form may contribute to these processes by influencing the extracellular calcium concentration, potentially modulating calcium-sensing receptors and channels. Some evidence suggests a synergistic effect between calcium and certain fatty acids in specific cellular contexts, such as osteoblastogenesis and adipogenesis.[1] However, the direct mechanistic role of the calcium moiety in the context of calcium this compound's action on the primary signaling pathways discussed herein is not yet fully elucidated.
Core Mechanisms of Action
The cellular responses to calcium this compound are multifaceted and can be categorized into three primary mechanisms initiated by the this compound component.
GPR40-Mediated Intracellular Calcium Mobilization
Linoleic acid is a known agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2][3][4] Activation of GPR40, which is coupled to the Gqα subunit of heterotrimeric G proteins, initiates a well-defined signaling cascade:[5][6][7]
-
Phospholipase C (PLC) Activation: The activated Gqα subunit stimulates PLC.[2][4]
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release from the Endoplasmic Reticulum (ER): IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[8][9][10]
-
Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai channels, leading to an influx of extracellular calcium.[9] This sustained calcium elevation is crucial for various downstream cellular responses.
-
Mitochondrial Calcium Mobilization: In addition to ER-mediated release, prolonged stimulation with linoleic acid can also induce the release of calcium from mitochondria, a process that appears to be mediated by intracellular metabolites of linoleic acid.[8][10]
Modulation of Src-Family Tyrosine Kinase (Src-PTK) Activity
Linoleic acid has been shown to induce the phosphorylation and activation of Src-family tyrosine kinases, particularly Fyn and Yes.[9] This activation is implicated in the regulation of store-operated calcium channels, suggesting a potential cross-talk between the GPR40 pathway and Src kinase signaling.[9] Activated Src kinases can phosphorylate a wide range of downstream substrates, influencing cellular processes such as cell growth, differentiation, migration, and neurotransmitter release.[9]
PPARγ-Mediated Gene Expression
Linoleic acid and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), with a notable interaction with PPARγ.[11][12] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, inflammation, and cell differentiation. The anti-inflammatory effects of linoleic acid are, in part, mediated through this PPARγ-dependent pathway.[13]
Quantitative Data
The following tables summarize quantitative data related to the cellular effects of linoleic acid.
Table 1: Dose-Response of Linoleic Acid on Intracellular Calcium Mobilization
| Cell Type | Linoleic Acid Concentration | Effect on Intracellular Ca²⁺ ([Ca²⁺]i) | Reference |
| Rat Pancreatic β-cells | 20 µM (for 2 min) | Transient peak increase to 119 ± 9 nM, followed by a plateau at 65 ± 5 nM. | [8] |
| Rat Pancreatic β-cells | 20 µM and 40 µM | Dose-dependently increased glucagon secretion and [Ca²⁺]i. | [3] |
| Rat Adrenal Glomerulosa Cells | 5 µM (EKODE, an oxidized metabolite) | Maximum peak in [Ca²⁺]i increase. | [14] |
| Human Microvascular Endothelial Cells | ≥ 10 µM | Increased MCP-1 mRNA levels. | [15] |
Table 2: EC₅₀/IC₅₀ Values of Linoleic Acid in Cellular Assays
| Target/Process | EC₅₀/IC₅₀ | Assay Conditions | Cell Type/System | Reference |
| GPR40 Activation | 1-2 µM (general for long-chain fatty acids) | Not specified | Not specified | [16] |
| GPR40 Activation | pEC₅₀ = 6.2 ± 0.1 | Calcium mobilization assay | Cells overexpressing human GPR40 | [17] |
Table 3: Linoleic Acid-Induced Changes in Gene Expression
| Gene | Cell Type/Tissue | Fold Change/Effect | Treatment Conditions | Reference |
| PPARγ | Adipose tissue of obese rats | Increased mRNA expression. | Dietary conjugated linoleic acid | [11] |
| aP2, FATP, ACS, Adiponectin | Adipose tissue of obese rats | Increased mRNA expression (as PPARγ target genes). | Dietary conjugated linoleic acid | [11] |
| MCP-1 | Human Microvascular Endothelial Cells | Time- and concentration-dependent overexpression of mRNA and protein. | ≥ 10 µM linoleic acid | [15] |
| Genes in PPAR signaling pathway | Caco-2 cells | Higher expression levels with 13-HPODE (peroxidized linoleic acid) compared to linoleic acid. | 100 µM for 24h | [18] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye leakage)
-
Ionomycin (for calibration)
-
EGTA (for calibration)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips or in clear-bottom black-walled microplates to 80-90% confluency.
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Loading Solution: Prepare a loading solution by diluting the Fura-2 AM stock solution in HBSS (containing calcium and magnesium) to a final concentration of 1-5 µM. The addition of 0.02% Pluronic F-127 can facilitate dye loading.
-
Cell Loading: Wash the cells once with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
De-esterification: After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases. If using, include probenecid (1-2.5 mM) in the wash and final incubation buffer.
-
Imaging: Mount the coverslip on the microscope stage or place the microplate in the reader. Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Data Acquisition: Record the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio corresponds to an increase in [Ca²⁺]i.
-
Calibration (Optional): To convert the fluorescence ratio to absolute [Ca²⁺]i values, perform a calibration at the end of each experiment.
-
R_min determination: Add a calcium-free solution containing a calcium chelator like EGTA (e.g., 5 mM) to obtain the minimum fluorescence ratio.
-
R_max determination: Subsequently, add a solution containing a calcium ionophore like ionomycin (e.g., 1-10 µM) and a high concentration of calcium (e.g., 10 mM) to saturate the dye and obtain the maximum fluorescence ratio.
-
The Grynkiewicz equation can then be used to calculate [Ca²⁺]i: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_max380 / F_min380), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).[19]
-
In Vitro Src Kinase Activity Assay
This protocol outlines a general method for measuring the activity of Src kinase in vitro, which can be adapted to assess the effect of linoleic acid.
Materials:
-
Recombinant active Src kinase
-
Src kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide or a specific peptide like KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Stop solution (e.g., 40% Trichloroacetic acid (TCA) for radioactive assay, or specific reagent for non-radioactive assay)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the Src kinase substrate, and the desired concentration of linoleic acid (or calcium this compound) dissolved in an appropriate vehicle (e.g., DMSO). Include a vehicle-only control.
-
Enzyme Addition: Add the recombinant active Src kinase to each reaction.
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection (Radioactive Method):
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Detection (Non-Radioactive Method, e.g., ADP-Glo™):
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis: Compare the kinase activity in the presence of linoleic acid to the vehicle control to determine its effect on Src kinase activity.
PPARγ Transcription Factor Activity Assay
This protocol describes a cell-based assay to measure the activation of PPARγ by ligands like linoleic acid, often using a luciferase reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for PPARγ
-
Reporter plasmid containing a luciferase gene downstream of PPREs
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Linoleic acid or calcium this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid expressing a reporter like β-galactosidase or Renilla luciferase can be included to normalize for transfection efficiency.
-
Incubation: After transfection, allow the cells to recover and express the plasmids for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of linoleic acid or calcium this compound. Include a vehicle control and a positive control (e.g., a known PPARγ agonist like rosiglitazone).
-
Incubation: Incubate the cells with the compounds for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a normalization control was used, perform the corresponding assay.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity (if applicable). Calculate the fold induction of luciferase activity by linoleic acid relative to the vehicle control.
Conclusion
The biological activity of calcium this compound is primarily driven by its this compound component, which engages multiple signaling pathways to elicit a diverse range of cellular responses. The activation of GPR40, leading to a well-orchestrated mobilization of intracellular calcium, stands out as a central mechanism. Concurrently, the modulation of Src-family tyrosine kinases and the activation of the nuclear receptor PPARγ contribute to the pleiotropic effects of this compound. While the direct role of the calcium ion in these specific pathways is not yet fully understood, its potential to influence the cellular microenvironment and synergize with fatty acid signaling warrants further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of calcium this compound and its derivatives.
References
- 1. Synergism of α-linolenic acid, conjugated linoleic acid and calcium in decreasing adipocyte and increasing osteoblast cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]
- 9. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary conjugated linoleic acid increases PPAR gamma gene expression in adipose tissue of obese rat, and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Linoleic acid induces MCP-1 gene expression in human microvascular endothelial cells through an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Linoleic Acid as a Precursor for Eicosanoid Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet, serves as a critical precursor for a complex array of signaling molecules known as eicosanoids and other oxylipins. While often overshadowed by arachidonic acid (AA), LA's metabolic pathways are fundamental to cellular signaling, inflammation, and homeostasis. This technical guide provides an in-depth exploration of the enzymatic conversion of linoleic acid into its direct and indirect eicosanoid derivatives. It details the primary metabolic routes—the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways—and the preliminary steps of desaturation and elongation that convert LA to AA. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of LA-derived metabolites, and utilizes pathway and workflow diagrams to offer a comprehensive resource for professionals in biomedical research and drug development.
Introduction to Linoleic Acid Metabolism
Linoleic acid (18:2n-6) is an essential omega-6 fatty acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its biological significance extends beyond its role as a structural component of cell membranes; it is the primary substrate for two major metabolic fates with profound signaling implications:
-
Conversion to Arachidonic Acid (AA): LA is the parent compound for the synthesis of arachidonic acid (20:4n-6), a 20-carbon PUFA that is the most prominent precursor for classic eicosanoids like prostaglandins and leukotrienes.
-
Direct Oxygenation: LA itself is a direct substrate for several oxidative enzymes, leading to the formation of a distinct class of bioactive oxylipins, primarily hydroxyoctadecadienoic acids (HODEs), epoxyoctadecenoic acids (EpOMEs), and dihydroxyoctadecenoic acids (DiHOMEs).
Understanding these pathways is crucial, as the balance between LA- and AA-derived mediators can significantly influence physiological and pathophysiological processes, including inflammation, immune response, and cardiovascular function.
Metabolic Pathways
The metabolism of linoleic acid is a multi-step, multi-enzyme process occurring in different cellular compartments. It can be broadly categorized into an indirect pathway (via conversion to AA) and direct pathways (direct oxygenation of LA).
Indirect Pathway: Conversion of Linoleic Acid to Arachidonic Acid
The conversion of LA to AA is a rate-limiting process that occurs in the endoplasmic reticulum through a series of desaturation and elongation reactions. This cascade is critical as it controls the substrate pool available for the synthesis of AA-derived eicosanoids.[1][2]
The key enzymes involved are:
-
Δ6-Desaturase (FADS2): This enzyme introduces a double bond at the Δ6 position, converting LA to γ-linolenic acid (GLA, 18:3n-6). This is often the rate-limiting step.[1][2]
-
Elongase 5 (ELOVL5): ELOVL5 adds two carbons to GLA, forming dihomo-γ-linolenic acid (DGLA, 20:3n-6).[1][2]
-
Δ5-Desaturase (FADS1): FADS1 introduces a final double bond at the Δ5 position of DGLA to produce arachidonic acid (AA, 20:4n-6).[1]
Once synthesized, AA is typically esterified into the sn-2 position of membrane phospholipids and released upon cellular stimulation by phospholipase A2 (PLA2) to become available for eicosanoid synthesis.[3][4]
Direct Metabolic Pathways of Linoleic Acid
Linoleic acid can be directly metabolized by COX, LOX, and CYP450 enzymes to produce a family of oxylipins distinct from the classic eicosanoids derived from arachidonic acid.[5][6]
The primary LOX enzymes that metabolize LA are 15-lipoxygenase (ALOX15) and 5-lipoxygenase (ALOX5).[7][8]
-
ALOX15: This is the predominant enzyme for LA metabolism. It acts in a highly stereospecific manner to oxygenate LA at the C-13 position, forming 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).[7][9] This unstable intermediate is rapidly reduced by peroxidases to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[7]
-
ALOX5: This enzyme can metabolize LA to 9-hydroperoxyoctadecadienoic acid (9-HpODE), which is subsequently reduced to 9-hydroxyoctadecadienoic acid (9-HODE).[8]
Both COX-1 and COX-2 can metabolize LA, although generally less efficiently than AA.[10][11] COX-2 shows a higher preference for LA compared to COX-1.[10][12] The primary products are 9-HODE and 13-HODE, with 13(S)-HODE being the main product from the COX-2 reaction.[12] The initial hydroperoxy products (HpODEs) formed by COX can act as basal suppressors of prostaglandin formation from AA.[11]
CYP monooxygenases metabolize LA through two main reactions:
-
Epoxidation: CYP enzymes, primarily from the CYP2C and CYP2J subfamilies (e.g., CYP2C8, CYP2C9, CYP2J2), convert LA into epoxyoctadecenoic acids (EpOMEs).[5][13] The two main regioisomers are 9,10-EpOME (leukotoxin) and 12,13-EpOME (isoleukotoxin).[5][14] These epoxides can be further hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).[5][12]
-
Hydroxylation: Various CYPs can also produce HODEs.[15]
Quantitative Data Summary
The precise quantification of LA metabolites is essential for understanding their biological roles. While kinetic parameters for human enzymes are not always readily available, data from various studies provide valuable insights into substrate preferences and metabolite concentrations.
Table 1: Enzyme Specificity and Kinetic Parameters
| Enzyme | Preferred Substrate(s) | Notes on Linoleic Acid Metabolism | Known Kinetic Parameters (Non-Human/Model System) |
| COX-1 | Arachidonic Acid | Metabolizes LA less efficiently than AA.[10][16] | Ki of ~1.1-1.7 µM for inhibition by certain conjugated linolenic acids (structurally related).[17] |
| COX-2 | Arachidonic Acid, EPA, LA | Oxygenates LA more efficiently than COX-1.[10] | Km for AA is ~2.0 µM; for LA, activity is lower but significant.[18] |
| ALOX15 | Linoleic Acid, Arachidonic Acid | Human ALOX15 (15-LOX-1) prefers LA over AA, producing 13(S)-HODE.[7][9] | Soybean LOX-1B: Km = 7.7 µmol, Vmax = 30.0 nmol/mg/min (in hexane micellar system).[19] |
| CYP2C9 | Arachidonic Acid, Linoleic Acid | A primary LA epoxygenase in the human liver, generating both 9,10- and 12,13-EpOME.[13] | Data not readily available. |
| CYP2J2 | Arachidonic Acid, Linoleic Acid | Efficiently metabolizes LA to EpOMEs.[5][13] | Data not readily available. |
| FADS2 | LA, α-Linolenic Acid | Rate-limiting enzyme for AA synthesis from LA.[2] | Lower FADS2 mRNA expression is associated with lower levels of AA precursors.[20] |
Table 2: Typical Concentrations of Linoleic Acid Metabolites in Human Plasma
| Metabolite | Abbreviation | Typical Concentration Range (Healthy Adults) | Pathophysiological Relevance |
| 9-Hydroxyoctadecadienoic acid | 9-HODE | ~80 - 2000 pg/mL (~0.27 - 6.7 nmol/L)[21][22] | Elevated in oxidative stress and inflammation.[21][23] |
| 13-Hydroxyoctadecadienoic acid | 13-HODE | ~120 - 4000 pg/mL (~0.4 - 13.5 nmol/L)[21][22] | Elevated in oxidative stress; potential TRPV1 agonist.[21][23] |
| 9,10-Epoxyoctadecenoic acid | 9,10-EpOME | Detectable; often reported as a ratio to DiHOME.[24][25] | Increased levels associated with acute respiratory distress syndrome (ARDS).[26] |
| 12,13-Epoxyoctadecenoic acid | 12,13-EpOME | Detectable; often reported as a ratio to DiHOME.[24][25] | Increased levels associated with ARDS and sepsis-related fatalities.[26] |
| 9,10-Dihydroxyoctadecenoic acid | 9,10-DiHOME | ~2 - 10 ng/mL (~6.4 - 32 nmol/L)[23] | Elevated in severe burn injury and COVID-19; can impair immune function.[26] |
| 12,13-Dihydroxyoctadecenoic acid | 12,13-DiHOME | ~2 - 10 ng/mL (~6.4 - 32 nmol/L)[23] | Released during exercise; elevated levels implicated in pathologic inflammation.[23][26] |
Note: Concentrations can vary significantly based on diet, physiological state, and the analytical methods used.
Experimental Protocols
Accurate analysis of LA-derived oxylipins requires robust methodologies for sample preparation and quantification, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[27][28]
Protocol 1: Extraction of Oxylipins from Human Plasma using SPE
This protocol details a common method for solid-phase extraction (SPE) to isolate oxylipins from plasma, preparing them for LC-MS/MS analysis.[29][30][31]
Materials:
-
Human plasma collected in EDTA tubes
-
Deuterated internal standard mix (e.g., 9-HODE-d4, 13-HODE-d4) in ethanol
-
LC-MS grade methanol (MeOH) and water
-
Reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg)
-
SPE vacuum or positive pressure manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing & Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard (ISTD) mixture. Vortex briefly.
-
SPE Cartridge Conditioning: Place SPE cartridges on the manifold. Condition each cartridge by passing 1 mL of MeOH followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the plasma/ISTD mixture onto the conditioned cartridge. Apply gentle vacuum or pressure to achieve a slow, dropwise flow (~3 psi).
-
Washing: Wash the cartridge with 1.5 mL of 5% MeOH in water to remove salts and polar interferences.
-
Elution: Elute the bound oxylipins with 1.2 mL of MeOH into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluent to complete dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 50% MeOH in water. Vortex thoroughly to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: Quantification of 9-HODE and 13-HODE by LC-MS/MS
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of HODEs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[27]
-
Mobile Phase A: Water + 0.1% Formic Acid.[27]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[27]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Injection Volume: 5-10 µL.
MS/MS Parameters:
-
Ionization Mode: ESI Negative.[27]
-
Scan Type: Multiple Reaction Monitoring (MRM).[21]
-
MRM Transitions:
-
Instrument Settings: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) for maximum signal intensity.
Protocol 3: Stimulation of Macrophages for Eicosanoid Production
This protocol outlines a general method for stimulating a macrophage cell line (e.g., J774A.1 or human monocyte-derived macrophages) to produce inflammatory mediators.[3][11]
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Lipopolysaccharide (LPS) from E. coli
-
12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Culture macrophages to ~80% confluence. Harvest the cells and seed them into 12-well plates at a density of 0.8 - 1.0 x 10^6 cells per well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Cell Starvation (Optional): To reduce background from serum components, aspirate the medium and replace it with serum-free medium for 2-4 hours before stimulation.
-
Stimulation: Prepare a working solution of LPS in culture medium. A typical final concentration for stimulation is 10-100 ng/mL.[11]
-
Incubation: Aspirate the medium from the wells and add 1 mL of the LPS-containing medium. Incubate the plate at 37°C for a desired time period (e.g., 4 to 24 hours, depending on the target analyte).
-
Sample Collection: After incubation, collect the cell culture supernatant from each well into microcentrifuge tubes.
-
Processing: Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Extraction: Transfer the cleared supernatant to a new tube. This sample can now be used for oxylipin extraction as described in Protocol 4.1, starting with the addition of an internal standard.
Conclusion
Linoleic acid is a central node in the complex network of lipid signaling. Its metabolism gives rise to both the ubiquitous arachidonic acid-derived eicosanoids and a unique profile of directly-generated oxylipins, including HODEs, EpOMEs, and DiHOMEs. The balance and interplay between these pathways are critical determinants of cellular and systemic inflammatory tone. For researchers and drug development professionals, a thorough understanding of these metabolic routes, coupled with robust analytical methodologies, is indispensable. The ability to accurately quantify these lipid mediators provides powerful tools for elucidating disease mechanisms, identifying novel therapeutic targets, and developing biomarkers for a range of inflammatory and metabolic disorders. This guide serves as a foundational resource for navigating the intricate role of linoleic acid in eicosanoid synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children | PLOS One [journals.plos.org]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ALOX15 - Wikipedia [en.wikipedia.org]
- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration [mdpi.com]
- 14. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Robust Inhibitory Effects of Conjugated Linolenic Acids on a Cyclooxygenase-related Linoleate 10S-Dioxygenase: Comparison with COX-1 and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 20. Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oatext.com [oatext.com]
- 22. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mdpi.com [mdpi.com]
- 25. ahajournals.org [ahajournals.org]
- 26. pnas.org [pnas.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Linoleate in Membrane Fluidity and Structure: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Biological membranes are not static structures; their fluidity is critical for a vast array of cellular functions, from signal transduction to membrane protein activity. The composition of fatty acyl chains within membrane phospholipids is a primary determinant of this fluidity. This technical guide provides an in-depth examination of the role of linoleate (18:2 n-6), a polyunsaturated omega-6 fatty acid, in modulating the biophysical properties of cellular membranes. Due to the cis configuration of its two double bonds, this compound introduces significant kinks into the acyl chain, disrupting the orderly packing of phospholipids.[1] This disruption leads to a quantifiable increase in membrane fluidity, a decrease in bilayer thickness, and an expansion of the membrane surface area.[2] Such alterations have profound implications for the function of embedded proteins, the formation of lipid microdomains, and the activation of signaling pathways. This document summarizes the core biophysical principles, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated molecular interactions and pathways.
The Biophysical Impact of this compound on Membrane Structure
The unique geometry of this compound is central to its function in membranes. Unlike saturated fatty acids like palmitate or stearate, which have straight, flexible acyl chains that pack tightly, the two cis double bonds in this compound create a pronounced, rigid bend.[1] When incorporated into phospholipids, this kinked structure sterically hinders adjacent acyl chains from aligning, thereby reducing the van der Waals forces between them.[3]
This molecular disruption manifests in several key structural changes within the lipid bilayer:
-
Increased Membrane Fluidity: The reduced packing density allows for greater rotational and lateral movement of lipid molecules, leading to a more fluid, or liquid-disordered, state.[4] This effect is crucial for cellular functions that depend on the mobility of membrane components.
-
Decreased Acyl Chain Order: The presence of this compound lowers the order parameter of the acyl chains, a measure of their conformational motion.[5] This indicates a more disordered and flexible membrane core.
-
Increased Surface Area per Lipid: By preventing tight packing, this compound effectively increases the average surface area occupied by each phospholipid molecule, causing a lateral expansion of the membrane.[2]
-
Decreased Bilayer Thickness: To compensate for the increased surface area and maintain volume, the bilayer typically becomes thinner.[6]
These structural modifications are not merely passive consequences; they actively influence the biological function of the membrane.
Quantitative Analysis of this compound's Influence
The effects of this compound on membrane properties have been quantified using various biophysical techniques. Computational simulations and experimental measurements consistently demonstrate a direct correlation between this compound incorporation and changes in membrane dynamics and structure.
| Parameter Measured | System Studied | Observation | Reference(s) |
| Membrane Fluidity | Rat Liver Plasma Membranes | Incorporation of this compound into phospholipids led to a concomitant decrease in DPH fluorescence polarization, indicating increased fluidity. | [7] |
| Human Lymphoid Cells | Cells grown in media supplemented with linoleic acid showed increased membrane fluidity as measured by DPH fluorescence polarization. | [8] | |
| Human Low-Density Lipoprotein (LDL) | Increased dietary this compound led to a linear increase in LDL fluidity, measured as a decrease in DPH fluorescence anisotropy. | [9] | |
| Membrane Protein Activity | Rat Liver Plasma Membranes | As linoleyl-phosphatidylcholine synthesis rose from 10 to 80 nmoles, Na,K-ATPase and Mg-ATPase specific activities decreased by 30-40%. | [7] |
| HepG2 Hepatocytes | Enrichment with this compound increased membrane fluidity and augmented LDL receptor binding, uptake, and degradation. | [10] | |
| Biophysical Parameters | Model DOPC Bilayer (Computational) | Oleate and this compound significantly expanded the bilayer surface area compared to the saturated fatty acid palmitate. | [2] |
| Membrane Incorporation | Human Respiratory Epithelial Cells (in vitro) | Linoleic acid was incorporated into membrane phospholipids up to 20-30% of total fatty acids before toxicity was observed. | [11] |
Experimental Protocols
A variety of methods are employed to investigate the role of this compound in membranes. Below are outlines of key experimental protocols.
Measurement of Membrane Fluidity via Fluorescence Polarization
This technique assesses the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A common probe is 1,6-diphenyl-1,3,5-hexatriene (DPH).[12] Increased fluidity allows the probe to rotate more freely, decreasing the polarization of the emitted fluorescence.
Detailed Methodology:
-
Cell or Liposome Preparation: Cells are cultured under specific conditions (e.g., supplemented with this compound).[8] Liposomes are prepared with a defined lipid composition.
-
Labeling with DPH: A stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) is diluted into a buffer. The cell or liposome suspension is then incubated with the DPH solution in the dark to allow the probe to intercalate into the membranes.
-
Fluorescence Measurement: Measurements are performed using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 355 nm). The intensity of the emitted fluorescence is measured in planes parallel (I||) and perpendicular (I⊥) to the excitation plane (e.g., at 430 nm).[12]
-
Calculation of Anisotropy (r) or Polarization (P):
Analysis of Membrane Fatty Acid Composition
Gas Chromatography (GC) is the standard method for determining the precise fatty acid composition of cellular membranes.
Detailed Methodology:
-
Lipid Extraction: Total lipids are extracted from cell pellets using a solvent system, typically chloroform:methanol (e.g., Folch or Bligh-Dyer methods).[8]
-
Saponification and Methylation: The extracted lipids are saponified (cleaving fatty acids from the glycerol backbone) using a strong base. The resulting free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.
-
GC Analysis: The FAMEs mixture is injected into a gas chromatograph. The FAMEs are separated based on their chain length, degree of unsaturation, and boiling points as they pass through a capillary column.
-
Detection and Quantification: A detector, such as a flame ionization detector (FID), detects the FAMEs as they elute from the column. The retention time of each peak is used to identify the specific fatty acid by comparing it to known standards. The area under each peak is proportional to the amount of that fatty acid in the sample.
This compound's Role in Membrane Organization and Signaling
The influence of this compound extends beyond general fluidity to affect specific membrane domains and signaling events.
-
Lipid Rafts: Lipid rafts are specialized microdomains enriched in cholesterol and sphingolipids, forming more ordered and tightly packed platforms within the larger membrane.[14][15] The bulky, kinked structure of polyunsaturated fatty acids like this compound is sterically incompatible with the tight packing required for raft formation. Therefore, this compound is generally excluded from these domains and is thought to play a role in defining the boundaries of the more fluid, non-raft regions of the membrane.[16]
-
Signaling Pathways: By altering the membrane environment, this compound can modulate the activity of membrane-associated proteins and signaling cascades. One notable example is the enhancement of insulin-like growth factor-I (IGF-I) signaling in arterial smooth muscle cells. In this system, this compound accumulates in membrane phospholipids and enhances the growth-promoting effects of IGF-I through a pathway dependent on Phospholipase D (PLD) and the subsequent generation of the second messenger diacylglycerol (DAG).[17]
Conclusion
This compound is a critical modulator of membrane structure and function. Its incorporation into phospholipids fundamentally alters the biophysical environment of the cell membrane, leading to increased fluidity and a more disordered state. These changes directly impact the function of membrane proteins, influence the segregation of lipid domains like rafts, and play a role in critical cell signaling pathways. For researchers in biology and drug development, understanding the quantitative effects of this compound and the methodologies to study them is essential for elucidating cellular processes and designing therapeutic interventions that may target membrane-dependent pathways.
References
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 6. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound incorporation into rat liver membranes phospholipids: effect on plasma membrane ATPase activities and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of membrane fatty acid changes on the radiation sensitivity of human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary this compound increases fluidity and influences chemical composition of plasma low density lipoprotein in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of membrane fatty acyl composition on LDL metabolism in Hep G2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of alpha-linolenic acid and linoleic acid into human respiratory epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into lipid raft structure and formation from experiments in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid raft - Wikipedia [en.wikipedia.org]
- 16. Lipid Raft Formation: Key Role of Polyunsaturated Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oleate and this compound enhance the growth-promoting effects of insulin-like growth factor-I through a phospholipase D-dependent pathway in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Linoleate Uptake and Transport Mechanisms in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleate, an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological processes, including the synthesis of signaling molecules, maintenance of membrane fluidity, and as a source of energy. Its transport across the plasma membrane and subsequent intracellular trafficking are tightly regulated processes vital for cellular homeostasis. Dysregulation of this compound uptake is implicated in various metabolic diseases, such as obesity, type 2 diabetes, and cardiovascular disease. This technical guide provides a comprehensive overview of the core mechanisms governing this compound uptake and transport in mammalian cells, with a focus on the key protein players, their kinetic properties, and the experimental methodologies used to elucidate these processes.
Core Mechanisms of this compound Uptake and Transport
The cellular uptake of this compound is a multi-step process involving its release from carrier proteins in the extracellular space, translocation across the plasma membrane, and subsequent intracellular trafficking and metabolic activation. This process is mediated by a combination of passive diffusion and, more significantly, protein-facilitated transport. Several families of proteins have been identified as key mediators of this process.
Key Protein Families in this compound Transport
-
CD36/FAT (Fatty Acid Translocase): A scavenger receptor that functions as a high-affinity receptor for long-chain fatty acids, including this compound. It is expressed in tissues with high fatty acid metabolism, such as adipose tissue, skeletal muscle, and heart.[1][2] CD36 is thought to facilitate fatty acid uptake by binding to fatty acids at the cell surface and promoting their translocation across the membrane, possibly through endocytosis.[3]
-
Fatty Acid Transport Proteins (FATPs/SLC27 family): A family of six transmembrane proteins (FATP1-6) that facilitate the uptake of long-chain and very-long-chain fatty acids.[1][4] FATPs are believed to function through a process known as "vectorial acylation," where fatty acid transport is tightly coupled to its activation to acyl-CoA by their intrinsic acyl-CoA synthetase activity.[4][5] This process effectively traps the fatty acid inside the cell.
-
Fatty Acid Binding Proteins (FABPs): A family of small, intracellular proteins that bind to long-chain fatty acids with high affinity.[6] FABPs are thought to play a crucial role in the intracellular transport and trafficking of fatty acids, delivering them to specific organelles for metabolism or storage and also protecting the cell from the cytotoxic effects of free fatty acids.[6][7] There are also plasma membrane-associated FABPs (FABPpm) that are implicated in the initial uptake of fatty acids at the cell surface.[4]
-
Long-Chain Acyl-CoA Synthetases (ACSLs): A family of enzymes that activate long-chain fatty acids by converting them into their acyl-CoA thioesters.[8] This is a critical step for all subsequent metabolic pathways, including β-oxidation and incorporation into complex lipids.[9] Several ACSL isoforms show a preference for this compound as a substrate.[8]
Quantitative Data on this compound Transport and Binding
The following tables summarize the available quantitative data for this compound transport kinetics and binding affinities for the key proteins involved.
| Cell Type | Transport Parameter | Value | Reference(s) |
| Adipocytes (Rat) | Km | 0.22 µM | [10] |
| BFC-1 Preadipocytes | Km | 0.2 µM | [11] |
| BFC-1 Preadipocytes | Vmax | 0.2 to 2 nmol/min per 106 cells (during differentiation) | [11] |
Table 1: Kinetic Parameters of this compound Uptake in Adipocytes. This table presents the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for this compound transport in adipocytes.
| FABP Type | Dissociation Constant (Kd) | Reference(s) |
| Adipocyte FABP | ~200 - 400 nM | [12] |
| Heart FABP | ~50 - 100 nM | [12] |
| Intestinal FABP | ~400 - 800 nM | [12] |
| Liver FABP (Site 1) | ~50 - 100 nM | [12] |
| Liver FABP (Site 2) | ~400 - 800 nM | [12] |
Table 2: Binding Affinities of this compound to Fatty Acid Binding Proteins (FABPs). This table shows the dissociation constants (Kd) for the interaction of this compound with various FABP isoforms.
| ACSL Isoform | Substrate Preference | Reference(s) |
| ACSL1 | Palmitoleate, Oleate, this compound | [8] |
| ACSL6v1 | Linoleic acid, Oleic acid | [13][14] |
Table 3: Substrate Specificity of Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms for this compound. This table indicates the preferential activation of this compound by specific ACSL isoforms.
Experimental Protocols
Radiolabeled Fatty Acid Uptake Assay
This method is a classic and widely used technique to quantify the rate of fatty acid uptake into cultured cells.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes) in 24-well plates
-
Serum-free cell culture medium
-
[3H]-linoleic acid or [14C]-linoleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ice-cold Phosphate Buffered Saline (PBS) with 0.1% fatty acid-free BSA
-
RIPA buffer
-
Scintillation fluid and scintillation counter
-
Protein assay reagent
Protocol:
-
Cell Preparation: Fully differentiate cells in 24-well plates. For studies involving hormonal regulation (e.g., insulin), serum-starve the cells for 3-8 hours to establish basal conditions.[15]
-
Preparation of Radiolabeled Fatty Acid Solution: Prepare a solution of radiolabeled linoleic acid complexed with fatty acid-free BSA in serum-free medium. The final concentration of linoleic acid is typically around 1 µM.[15]
-
Uptake Assay:
-
Rinse the cells three times with serum-free medium.
-
Add the radiolabeled fatty acid solution to the cells.
-
Incubate for a defined period (e.g., 1-60 minutes) at 37°C.[15]
-
-
Stopping the Reaction:
-
Remove the radioactive medium.
-
Wash the cells twice with 2 ml of ice-cold PBS containing 0.1% fatty acid-free BSA to remove unbound fatty acids.[15]
-
-
Cell Lysis and Scintillation Counting:
-
Add 200 µL of ice-cold RIPA buffer to each well and incubate on ice for 5 minutes.[15]
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 16,000 x g for 10 minutes.[15]
-
Take an aliquot of the supernatant for protein concentration determination.
-
Add another aliquot of the lysate to scintillation fluid.
-
Measure the radioactivity using a beta scintillation counter.
-
-
Data Analysis: Calculate the uptake rate as picomoles of this compound per minute per milligram of protein (pmol/min/mg).[15]
Fluorescent Fatty Acid Uptake Assay
This method offers a real-time, high-throughput alternative to radiolabeled assays, often utilizing fluorescently tagged fatty acid analogs like BODIPY-labeled fatty acids.
Materials:
-
Cultured cells in a 96-well black-walled, clear-bottom plate
-
Serum-free/phenol red-free cell culture medium
-
Fluorescent fatty acid probe (e.g., BODIPY-FL C12)
-
Extracellular quenching solution (to quench the fluorescence of the probe outside the cells)
-
Fluorescence microplate reader with bottom-read capability
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence. For adipocytes, differentiate the cells in the plate.[16]
-
Serum Starvation: Gently aspirate the growth medium and replace it with 90 µl of serum-free, phenol red-free medium. Incubate at 37°C for 1 hour.[16]
-
Preparation of Uptake Reaction Mix: Prepare a 2X Uptake Reaction Mix containing the fluorescent fatty acid probe and the extracellular quenching solution in an appropriate buffer, warmed to 37°C.[16]
-
Fluorescence Measurement:
-
Transfer the plate to the fluorescence microplate reader pre-warmed to 37°C.
-
Add 100 µl of the 2X Uptake Reaction Mix to each well.
-
Immediately begin measuring the fluorescence (e.g., Ex/Em = 488/523 nm) in kinetic mode for a desired duration (e.g., 60 minutes) using the bottom-read function.[16]
-
-
Data Analysis: The increase in intracellular fluorescence over time reflects the rate of fatty acid uptake.
siRNA-Mediated Knockdown of Transport Proteins
This technique is used to investigate the specific contribution of a particular protein to this compound uptake by reducing its expression.
Materials:
-
Cultured cells
-
siRNA targeting the gene of interest (e.g., CD36, FATP1) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for validation of knockdown (qPCR primers, antibodies for Western blotting)
Protocol:
-
siRNA Transfection:
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Harvest RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for the target gene and a housekeeping gene to determine the reduction in mRNA levels.[9][12]
-
Western Blotting: Lyse the cells and perform Western blot analysis using an antibody specific to the target protein to confirm a reduction in protein levels.[14]
-
-
Functional Assay: Perform a fatty acid uptake assay (radiolabeled or fluorescent) on the knockdown and control cells to determine the effect of the protein depletion on this compound transport.[9][15]
Table 4: Example siRNA Target Sequences.
| Target Gene | siRNA Sequence (Sense) | Reference(s) |
| FASN | 5'-UAC GAC UAC GGC CCU CAU U-3' | [17] |
| FATP1 (mouse) | 5'-GCA CUG UAC UAG UGC AUA U-3' | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in the study of this compound transport.
References
- 1. Greater Transport Efficiencies of the Membrane Fatty Acid Transporters FAT/CD36 and FATP4 Compared with FABPpm and FATP1 and Differential Effects on Fatty Acid Esterification and Oxidation in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CD36 in membrane transport and utilization of long-chain fatty acids by different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increasing skeletal muscle fatty acid transport protein 1 (FATP1) targets fatty acids to oxidation and does not predispose mice to diet-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qiagen.com [qiagen.com]
- 11. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. FATP1 Exerts Variable Effects on Adipogenic Differentiation and Proliferation in Cells Derived From Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small interfering RNA-mediated knockdown of fatty acid synthase attenuates the proliferation and metastasis of human gastric cancer cells via the mTOR/Gli1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Enzymatic Conversion of Linoleic Acid to Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid (PUFA), is a vital constituent of cell membranes, conferring them with fluidity and flexibility.[1] It also serves as the primary precursor for a vast array of bioactive lipid mediators, collectively known as eicosanoids, which are pivotal in regulating inflammation and immune responses.[2][3] While AA can be obtained from dietary sources, its de novo synthesis from the essential fatty acid linoleic acid (LA) is a critical metabolic pathway in humans and other mammals.[4][5] This process occurs primarily in the liver and involves a series of sequential desaturation and elongation reactions catalyzed by specific enzymes.[3][5] Understanding this pathway is crucial for research in nutrition, inflammatory diseases, and for the development of therapeutic interventions targeting lipid metabolism.
The Core Enzymatic Pathway
The conversion of linoleic acid (18:2n-6) to arachidonic acid (20:4n-6) is a multi-step process occurring in the endoplasmic reticulum. It involves two key types of enzymes: fatty acid desaturases (FADS) and elongases (ELOVL). The classically described and preferred metabolic route consists of three main steps.[4][5][6]
Caption: The enzymatic pathway of linoleic acid conversion to arachidonic acid.
Step 1: Δ6-Desaturation of Linoleic Acid
The initial and often rate-limiting step is the desaturation of linoleic acid.[7][8] The enzyme Δ6-desaturase (delta-6-desaturase), encoded by the FADS2 gene, introduces a double bond at the sixth carbon position from the carboxyl end of LA.[9][10] This reaction converts linoleic acid (18:2, n-6) into γ-linolenic acid (GLA; 18:3, n-6).[5][9] This step is considered a critical control point in the synthesis of long-chain PUFAs.[8][11]
Step 2: Elongation of γ-Linolenic Acid
Following its formation, GLA is elongated by the enzyme fatty acid elongase 5 (ELOVL5).[4] This enzyme catalyzes the addition of a two-carbon unit from malonyl-CoA to the carboxyl end of GLA.[12][13] This condensation reaction converts GLA (18:3, n-6) into dihomo-γ-linolenic acid (DGLA; 20:3, n-6).[4][14] While Δ6-desaturase is often cited as the rate-limiting enzyme, some studies in specific organisms suggest that this elongation step can also be a limiting factor in arachidonic acid biosynthesis.[15]
Step 3: Δ5-Desaturation of Dihomo-γ-Linolenic Acid
The final step in the pathway is the desaturation of DGLA, catalyzed by the enzyme Δ5-desaturase (delta-5-desaturase), which is encoded by the FADS1 gene.[16] This enzyme introduces a double bond at the fifth carbon from the carboxyl end, converting DGLA (20:3, n-6) into arachidonic acid (20:4, n-6).[4][16][17] This reaction is specific to 20-carbon chain length fatty acids that already possess a double bond at the Δ8 position.[17]
Quantitative Data on Linoleic Acid Conversion
The efficiency of converting linoleic acid to arachidonic acid can be quantified. Studies using isotope tracers in vivo have provided valuable data on the kinetics of this pathway. The following table summarizes key quantitative findings from a study in unanesthetized rats.[5]
| Parameter | Linoleic Acid (LA) | γ-Linolenic Acid (γ-LNA) | Eicosatrienoic Acid (ETA/DGLA) | Arachidonic Acid (AA) | Reference |
| Synthesis-Secretion Coefficient (k*) (x 10⁻³ min⁻¹) | 127 | 13.4 | 10.8 | 5.4 | [5] |
| Conversion Rate (J) (nmol/min) | 277 | 29.4 | 20.7 | 11.2 | [5] |
| Conversion Rate (J) (μmol/day) | 400 | 42.4 | 29.8 | 16.1 | [5] |
Data derived from a study involving intravenous [U-¹³C]LA infusion in adult rats.[5] ETA (Eicosatrienoic acid) is used interchangeably with DGLA in this context.
Experimental Protocols
Investigating the enzymatic conversion of linoleic acid to arachidonic acid involves a series of well-defined experimental procedures. These protocols are designed to measure the activity of the desaturase and elongase enzymes involved in the pathway.
Generalized Protocol for Measuring Enzyme Activity in vitro
This protocol provides a general framework for assessing the activity of Δ6-desaturase, ELOVL5, and Δ5-desaturase in liver microsomes or cultured cells.
Caption: A generalized workflow for assaying fatty acid desaturase and elongase activity.
1. Sample Preparation:
-
Microsome Isolation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in the enzymes of the PUFA synthesis pathway.[18] Protein concentration is determined using a standard assay (e.g., Biuret test).[18]
-
Cell Culture: Cells capable of PUFA synthesis (e.g., hepatocytes, keratinocytes) are cultured under appropriate conditions.[6]
2. Incubation with Substrate:
-
The microsomal preparation or cultured cells are incubated with a specific radiolabeled precursor fatty acid (e.g., [¹⁴C]-Linoleic Acid to measure the overall pathway, [¹⁴C]-GLA for ELOVL5, or [¹⁴C]-DGLA for Δ5-desaturase).[6]
-
The incubation mixture typically contains cofactors necessary for enzyme activity, such as ATP, CoA, NADPH, and MgCl₂ in a suitable buffer (e.g., potassium phosphate).[18]
-
Incubations are carried out at a physiological temperature (e.g., 37°C) for a defined period.
3. Reaction Termination and Lipid Extraction:
-
The reaction is stopped, often by adding a strong base (e.g., methanolic KOH) for saponification of the lipids.
-
Total lipids are then extracted from the mixture using an organic solvent system, such as hexane or a chloroform:methanol mixture.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted fatty acids are converted to their methyl esters (FAMEs) using a reagent like boron trifluoride-methanol. This derivatization makes them volatile and suitable for gas chromatography analysis.
5. Analysis and Quantification:
-
The resulting FAMEs are separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[6][19]
-
The amount of radiolabeled product formed is quantified using liquid scintillation counting or by mass spectrometry for stable isotope-labeled substrates.[19]
-
Enzyme activity is typically expressed as the amount of product formed per unit of time per milligram of protein.
Assay Kits
Commercially available assay kits provide a more streamlined approach for quantifying fatty acids and assessing lipid metabolism.[20][21] These kits often use colorimetric or fluorometric methods and include all necessary reagents, standards, and detailed protocols.[22] They can be used to measure total free fatty acids or specific fatty acid intermediates in various biological samples, including serum, plasma, and cell lysates.[2]
Regulatory Control of the Pathway
The efficiency of the conversion of linoleic acid to arachidonic acid is not constant but is subject to regulatory control by various factors, including diet, hormones, and genetic polymorphisms.
Caption: Key factors regulating the enzymes in the arachidonic acid synthesis pathway.
-
Substrate Competition: The enzymes Δ6-desaturase and Δ5-desaturase are also involved in the metabolism of n-3 fatty acids, such as alpha-linolenic acid (ALA).[4][23] ALA competes with linoleic acid for these enzymes. A high dietary intake of n-3 PUFAs can therefore reduce the synthesis of arachidonic acid.[14]
-
Hormonal Regulation: Insulin is known to upregulate the expression of the FADS genes, thereby promoting the synthesis of arachidonic acid. Conversely, conditions associated with insulin resistance, such as diabetes, can impair this pathway. Estrogen has also been shown to upregulate Δ6-desaturase activity.[24]
-
Feedback Inhibition: High levels of dietary arachidonic acid or other long-chain PUFAs can create feedback inhibition, suppressing the expression and activity of the desaturase enzymes.[14]
-
Aging: The activity of Δ6-desaturase has been observed to decline with age, potentially leading to reduced production of arachidonic acid and its derivatives.[24]
Conclusion
The enzymatic conversion of linoleic acid to arachidonic acid is a fundamental metabolic pathway with significant implications for cellular function, inflammation, and overall health. The process is tightly regulated and involves the sequential action of Δ6-desaturase, ELOVL5, and Δ5-desaturase. A thorough understanding of the kinetics, regulation, and experimental methodologies associated with this pathway is essential for professionals in biomedical research and drug development. Future research aimed at elucidating the intricate regulatory networks and developing specific modulators of these enzymes holds promise for new therapeutic strategies for a variety of metabolic and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing dietary linoleic acid does not increase tissue arachidonic acid content in adults consuming Western-type diets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid metabolism in health and disease: the role of delta-6-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. uniprot.org [uniprot.org]
- 13. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence that the rate-limiting step for the biosynthesis of arachidonic acid in Mortierella alpina is at the level of the 18:3 to 20:3 elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Specific formation of arachidonic acid and eicosapentaenoic acid by a front-end Delta5-desaturase from Phytophthora megasperma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The preferred metabolic pathway from linoleic acid to arachidonic acid in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. In vivo conversion of linoleic acid to arachidonic acid in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid/fatty acid and eicosanoid metabolism assays | Abcam [abcam.com]
- 21. Lipid Metabolism [worldwide.promega.com]
- 22. biocompare.com [biocompare.com]
- 23. researchgate.net [researchgate.net]
- 24. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: Quantification of Linoleate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid crucial in numerous physiological and pathological processes. Accurate and precise quantification of linoleic acid in plasma is vital for research in nutrition, metabolic disorders, and drug development. This document provides detailed protocols for the quantification of total linoleic acid in plasma samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Quantification of Total Linoleic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of total linoleic acid, which includes free fatty acids and those esterified in lipids, through hydrolysis and derivatization to fatty acid methyl esters (FAMEs).
Experimental Protocol: GC-MS
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or Tricosanoic acid (C23:0) solution (1 mg/mL in chloroform/ethanol 1:9)[1][2][3]
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Acetyl chloride or 3N Methanolic HCl[4]
-
Potassium carbonate (K2CO3) solution (7%)[5]
-
Butylated hydroxytoluene (BHT)
-
Sodium hydroxide (10 M)
-
Acetic acid (50%)
-
Nitrogen gas, high purity
2. Sample Preparation: Hydrolysis and Derivatization [1][3][4][5]
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., C17:0).
-
Add 1.5 mL of methanolic HCl (3N) containing BHT as an antioxidant.
-
Vortex the mixture for 30 seconds.
-
Incubate at 85°C for 45 minutes to facilitate simultaneous hydrolysis and methylation.[4]
-
Cool the tubes to room temperature.
-
Add 0.5 mL of hexane and vortex for 30 seconds to extract the fatty acid methyl esters (FAMEs).[4]
-
Centrifuge at 1200 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: FAMEWAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column like HP-88.[3][6]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]
-
Injector Temperature: 275°C
-
Oven Temperature Program: Start at 140°C, ramp to 210°C at 10°C/min, then to 230°C at 2°C/min, and hold for 7 minutes.[3]
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation: GC-MS
Table 1: GC-MS Calibration Curve for Linoleic Acid Methyl Ester
| Calibration Level | Concentration (µg/mL) | Response Ratio (LA/IS) |
| 1 | 1 | 0.05 |
| 2 | 5 | 0.25 |
| 3 | 10 | 0.51 |
| 4 | 50 | 2.53 |
| 5 | 100 | 5.08 |
| 6 | 250 | 12.65 |
| 7 | 500 | 25.40 |
Correlation Coefficient (r²): ≥ 0.995
Table 2: Expected Concentrations of Linoleic Acid in Human Plasma
| Population | Concentration Range (mmol/L) | Concentration Range (µg/mL) | Reference |
| Young Healthy Adults | 0.2 - 5.0 | 56.1 - 1402.8 | [1] |
Conversion: Molar mass of Linoleic Acid = 280.45 g/mol
Workflow Diagram: GC-MS Quantification of Linoleate
II. Quantification of Free Linoleic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a method for the direct quantification of free (non-esterified) linoleic acid in plasma, which does not require hydrolysis or derivatization. For total fatty acid analysis, a hydrolysis step similar to the GC-MS protocol would be required prior to extraction.
Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Internal Standard (IS): Linoleic Acid-d5 (1 mg/mL in methanol)[7]
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Isopropanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Methyl tert-butyl ether (MTBE), HPLC grade[8]
2. Sample Preparation: Lipid Extraction [8]
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 10 µL of plasma.
-
Add 225 µL of cold methanol containing the internal standard (Linoleic Acid-d5).
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE and vortex for 10 seconds, then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/water (9:1, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Analysis [9]
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation: LC-MS/MS
Table 3: LC-MS/MS MRM Transitions for Linoleic Acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linoleic Acid | 279.2 | 279.2 |
| Linoleic Acid-d5 (IS) | 284.2 | 284.2 |
Table 4: LC-MS/MS Calibration Curve for Linoleic Acid
| Calibration Level | Concentration (ng/mL) | Peak Area Ratio (LA/LA-d5) |
| 1 | 10 | 0.02 |
| 2 | 50 | 0.11 |
| 3 | 100 | 0.23 |
| 4 | 500 | 1.15 |
| 5 | 1000 | 2.31 |
| 6 | 2500 | 5.78 |
| 7 | 5000 | 11.52 |
Correlation Coefficient (r²): ≥ 0.998; Weighting: 1/x²[7]
Workflow Diagram: LC-MS/MS Quantification of this compound
III. Signaling Pathway Involving Linoleic Acid
Linoleic acid is a precursor to arachidonic acid (AA), which is a key molecule in the production of eicosanoids, a group of signaling molecules involved in inflammation and other physiological processes.
Conclusion
The described GC-MS and LC-MS/MS methods provide robust and reliable approaches for the quantification of linoleic acid in plasma samples. The choice of method may depend on the specific requirements of the study, such as the need to measure total versus free fatty acids, required sensitivity, and available instrumentation. The use of appropriate internal standards is critical for achieving accurate and precise results in complex biological matrices like plasma.
References
- 1. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schebb-web.de [schebb-web.de]
- 4. High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma fatty acids analysis protocol v1 [protocols.io]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linoleate Supplementation in Serum-Free Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transition from serum-containing to serum-free media formulations in cell culture is a critical step for improving reproducibility, simplifying downstream processing, and reducing the risk of contamination. However, the removal of serum necessitates the supplementation of essential nutrients that are otherwise abundantly present, including lipids. Linoleic acid, an essential omega-6 fatty acid, plays a pivotal role in maintaining cell membrane integrity, serving as a precursor for signaling molecules, and providing energy.[1][2][3][] Its supplementation in serum-free media is crucial for the optimal growth, viability, and productivity of a wide range of cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells used in biomanufacturing.[2][3]
These application notes provide a comprehensive guide to the use of linoleic acid as a supplement in serum-free cell culture media. They include detailed protocols for the preparation and application of linoleate, a summary of its effects on cell culture performance, and an overview of the relevant cellular signaling pathways.
Data Presentation: Effects of this compound Supplementation
The concentration of linoleic acid can significantly impact cell proliferation and viability. The optimal concentration is cell-line dependent and needs to be determined empirically. Below is a summary of reported effects of different this compound concentrations on various cell types.
| Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Bovine Satellite Cells (BSCs) | 10 - 100 | Significantly increased cell viability and proliferation. Promoted cell-cycle conversion from G0/G1 to S phase. | [5] |
| Bovine Satellite Cells (BSCs) | 250 | Decreased cell proliferation compared to lower concentrations. | [5] |
| Murine Hybridoma (CC9C10) | 25 | 3-fold greater survival rate at 470 rpm agitation compared to control cells after 5 passages. | |
| Murine Hybridoma (CC9C10) | 50 | Significantly higher survival rate under high stirring rates (500 rpm) after one passage. | |
| Human Reconstructed Adipose Tissue | 150 | Modulated the total lipid content and membrane phospholipid profile. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Albumin Complex Stock Solution
Due to its poor aqueous solubility, linoleic acid is typically complexed with a carrier protein like bovine serum albumin (BSA) for efficient delivery to cells in culture.[2]
Materials:
-
Linoleic acid (sodium salt)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sodium hydroxide (NaOH)
-
Ultrapure water
-
Sterile filter (0.22 µm)
-
Heating water bath or incubator
-
Sterile conical tubes
Procedure:
-
Prepare a 10% (w/v) fatty-acid-free BSA solution: Dissolve the appropriate amount of fatty-acid-free BSA in ultrapure water. Gently mix to avoid frothing. Sterile filter the solution using a 0.22 µm filter and warm it to 55°C.
-
Prepare a 60 mM linoleic acid stock solution: In a separate sterile tube, dissolve linoleic acid (sodium salt) in an equimolar solution of NaOH. This can be achieved by saponification at 70°C.[5]
-
Complex this compound with BSA:
-
Slowly add the desired volume of the 60 mM linoleic acid stock solution to the pre-warmed 10% BSA solution while gently stirring. The molar ratio of fatty acid to BSA can vary, but a ratio of approximately 6:1 is common.[8]
-
Incubate the mixture at 55°C for 10 minutes with gentle shaking to facilitate complex formation.[5]
-
-
Finalize the stock solution:
-
Allow the solution to cool to room temperature.
-
Sterile filter the final this compound-BSA complex solution through a 0.22 µm filter.
-
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C until use.[5]
Protocol 2: Supplementation of Serum-Free Medium
Procedure:
-
Thaw the prepared this compound-BSA complex stock solution at room temperature or in a 37°C water bath.
-
Dilute the stock solution directly into the pre-warmed serum-free cell culture medium to achieve the desired final concentration (e.g., 10, 50, 100 µM).[5]
-
Gently mix the supplemented medium before adding it to the cell cultures.
Protocol 3: Assessment of Fatty Acid Uptake
Several commercial kits are available for measuring the uptake of fatty acids by cultured cells.[9][10][11][12] These assays typically use a fluorescently labeled fatty acid analog.
General Principle:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The culture medium is replaced with a serum-free medium to starve the cells of external lipids.
-
A fluorescent fatty acid analog is added to the cells.
-
The cells are incubated to allow for the uptake of the fluorescent analog via fatty acid transporter proteins.
-
Extracellular fluorescence is quenched, and the intracellular fluorescence is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the amount of fatty acid taken up by the cells.
Visualization of Pathways and Workflows
Signaling Pathway: this compound and Cell Proliferation
Linoleic acid can influence cell proliferation and survival through various signaling pathways. One notable pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell growth, survival, and metabolism.[5]
Caption: this compound-activated PI3K/Akt signaling pathway.
Experimental Workflow: this compound Supplementation and Analysis
The following diagram outlines a typical workflow for supplementing serum-free media with this compound and subsequently analyzing its effects on cell culture.
Caption: Experimental workflow for this compound supplementation.
Concluding Remarks
The successful transition to serum-free cell culture is highly dependent on the careful optimization of the medium composition. Linoleic acid is an indispensable component for many cell lines, contributing to robust growth and enhanced cellular functions. The protocols and data presented here provide a foundational framework for researchers to effectively incorporate this compound into their serum-free culture systems. It is important to reiterate that the optimal concentration and delivery method for linoleic acid may vary between cell lines, and empirical testing is essential for achieving the desired outcomes in specific research or bioproduction applications.
References
- 1. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 2. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue | PLOS One [journals.plos.org]
- 7. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Fatty Acid Uptake Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
Delivery of Linoleate in Animal Models of Metabolic Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of linoleate and its conjugated forms (CLA) in animal models of metabolic disease. These guidelines are intended to assist researchers in designing and executing experiments to investigate the therapeutic potential of these fatty acids in conditions such as obesity, insulin resistance, and dyslipidemia.
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, and its isomers, conjugated linoleic acids (CLAs), have garnered significant attention for their roles in modulating lipid metabolism and inflammation. Animal studies are crucial for elucidating the mechanisms of action and therapeutic efficacy of this compound. The choice of delivery method is a critical determinant of the biological response and experimental outcome. This document outlines the most common and effective methods for administering this compound in rodent models of metabolic disease: dietary supplementation, oral gavage, and intraperitoneal injection.
Delivery Methods: A Comparative Overview
The selection of a delivery method depends on the specific research question, the desired dosing regimen (acute vs. chronic), and the formulation of the this compound product.
| Delivery Method | Advantages | Disadvantages | Typical Use Cases |
| Dietary Supplementation | - Mimics human consumption- Suitable for chronic studies- Less stressful for animals | - Precise dosage per animal can vary with food intake- Potential for oxidation of fatty acids in the diet- Onset of action is slower | - Long-term studies on obesity, insulin resistance, and atherosclerosis- Investigating the effects of dietary this compound on metabolic syndrome |
| Oral Gavage | - Precise dosage administration- Suitable for both acute and chronic studies- Bypasses taste preferences | - Can be stressful for animals if not performed correctly- Risk of esophageal or stomach injury | - Acute dose-response studies- Studies requiring precise timing of administration relative to other interventions (e.g., glucose tolerance tests) |
| Intraperitoneal Injection | - Rapid systemic availability- Bypasses gastrointestinal absorption and metabolism | - Does not mimic the natural route of nutrient intake- Risk of peritonitis and localized inflammation- Potential for vehicle-related toxicity | - Mechanistic studies investigating direct systemic effects- Situations where gastrointestinal absorption is a confounding factor |
Quantitative Data Summary
The following tables summarize quantitative data from studies administering this compound (LA) and conjugated linoleic acid (CLA) to animal models of metabolic disease.
Table 1: Effects of Linoleic Acid (LA) Supplementation on Metabolic Parameters
| Animal Model | Delivery Method | Dosage | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Dietary Supplementation | 6% of total energy from LA | 18 weeks | Ameliorated central obesity, hyperlipidemia, and improved glucose homeostasis. | |
| C57BL/6 Mice | Dietary Supplementation | 8% of total energy from LA | 16 weeks | Increased body weight gain and elevated liver endocannabinoids. | |
| High-fat diet-induced hypercholesterolemic rats | Oral Gavage | 5 mg/kg body weight | 28 days | Significantly reduced total cholesterol, triglycerides, and LDL levels; increased HDL levels. | |
| Streptozotocin-induced diabetic rats | Oral Gavage | 0.22 g/kg body weight | 10 days | Hastened wound closure by improving the inflammatory phase and angiogenesis. |
Table 2: Effects of Conjugated Linoleic Acid (CLA) Supplementation on Metabolic Parameters
| Animal Model | Delivery Method | Dosage | Duration | Key Findings | Reference |
| Cafeteria diet-fed rats | Dietary Supplementation | 100, 200, and 300 mg/kg body weight | 3 weeks | 100 mg/kg dose ameliorated the increase in body weight gain, serum glucose, insulin, cholesterol, and triglycerides. | |
| Male and female ICR mice | Dietary Supplementation | 0.5% (w/w) mixed CLA | 30 days | Promoted fat loss by 60%, attributed to increased lipolysis and fat oxidation. | |
| Male Wistar rats | Dietary Supplementation | 3% CLA mixture in a high-fat diet | 30 days | Increased insulin resistance and exacerbated hepatic steatosis. | |
| BALB/c nu/nu mice | Intraperitoneal Injection | Weekly injections | 4 weeks | Significantly decreased metastatic foci of gastric and colon cancer cells in the peritoneal cavity. |
Experimental Protocols
Dietary Supplementation
This method involves incorporating this compound directly into the rodent chow.
Protocol:
-
This compound Source: Obtain high-purity linoleic acid or conjugated linoleic acid. For CLA, a 50:50 mixture of the cis-9, trans-11 and trans-10, cis-12 isomers is commonly used.
-
Diet Preparation:
-
The control and experimental diets should be isocaloric.
-
The amount of this compound to be added is typically calculated as a percentage of the total weight of the diet (e.g., 0.5% w/w) or as a percentage of total energy.
-
To prepare the diet, the this compound oil is mixed with a small portion of the powdered diet to form a premix. This premix is then thoroughly blended with the remaining diet to ensure even distribution.
-
Custom diets can also be ordered from commercial suppliers who can incorporate the specified amount of this compound into the feed pellets.
-
-
Diet Storage: Store the prepared diet in airtight containers at 4°C in the dark to minimize oxidation of the fatty acids. Prepare fresh diets regularly, for example, weekly.
-
Administration: Provide the diet and water ad libitum. Monitor food intake and body weight regularly.
Oral Gavage
Oral gavage allows for the precise administration of a known quantity of this compound.
Protocol:
-
Animal Handling and Restraint:
-
Handle mice gently to minimize stress.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held securely.
-
-
Gavage Needle Selection: Use a sterile, flexible, or curved stainless-steel gavage needle with a ball tip to prevent injury. For adult mice, a 20-22 gauge needle, 1.5 inches in length, is appropriate.
-
Dosage Calculation and Preparation:
-
Calculate the required volume based on the animal's body weight. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Vehicle Selection: Linoleic acid can be dissolved in a suitable vehicle. Common vehicles include:
-
Corn oil or Olive oil: These are often used as they are palatable and can solubilize fatty acids.
-
Phosphate-buffered saline (PBS) with an emulsifier: For example, 0.3% xanthan gum in PBS can be used to create a stable emulsion.
-
-
Preparation: Warm the vehicle slightly to aid in dissolving the linoleic acid. Mix thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should slide easily down the esophagus without resistance. If there is resistance, withdraw and reinsert.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing, for at least 10 minutes after the procedure.
Intraperitoneal (IP) Injection
IP injection is used for rapid systemic delivery.
Protocol:
-
Animal Restraint: Restrain the mouse with its head tilted downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.
-
Dosage Calculation and Preparation:
-
Calculate the required volume based on the animal's body weight. The maximum recommended volume for IP injection in mice is 10 ml/kg.
-
Vehicle Selection: A sterile, non-irritating vehicle is crucial. While less common for fatty acids, if used, they must be prepared as a sterile emulsion or solution. Due to the potential for irritation, this route should be carefully considered and justified.
-
Preparation: Ensure the final solution is sterile. This may involve filter sterilization if the components are heat-labile.
-
-
Administration:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the solution slowly.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress or localized inflammation at the injection site.
Visualization of Pathways and Workflows
Experimental Workflow for Evaluating this compound Delivery
Caption: Experimental workflow for this compound delivery in animal models.
Simplified Signaling Pathway of Linoleic Acid in Metabolic Regulation
Caption: Linoleic acid's role in metabolic signaling pathways.
Application Note: Analysis of Linoleate Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a primary component of cellular membranes and a precursor to various signaling molecules. Its oxidation, driven by both enzymatic and non-enzymatic pathways, generates a diverse array of bioactive lipid mediators, collectively known as oxidized linoleic acid metabolites (OXLAMs).[1] These products, including hydroxyoctadecadienoic acids (HODEs), oxo-octadecadienoic acids (oxo-ODEs), and aldehydes like malondialdehyde (MDA), are implicated in a range of physiological and pathological processes, including inflammation, cardiovascular disease, and neurodegenerative disorders.[1][2][3] Consequently, the accurate and sensitive quantification of these metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of OXLAMs following appropriate sample preparation and derivatization.[3][4] This application note provides a detailed protocol for the analysis of key linoleate oxidation products in biological samples using GC-MS.
Signaling Pathways and Logical Relationships
The oxidation of linoleic acid is a complex process that can occur through multiple pathways, leading to a variety of products. The initial step often involves the formation of hydroperoxyoctadecadienoic acids (HPODEs), which are then reduced to the more stable HODEs or converted to other products.[1][5]
References
- 1. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collected.jcu.edu [collected.jcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.usm.my [web.usm.my]
- 5. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assessment of Ethyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl linoleate, the ethyl ester of linoleic acid, is an essential fatty acid that has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] Its ability to modulate key inflammatory pathways makes it a compound of interest for the development of new therapeutic agents for inflammatory diseases.[3][4] These application notes provide a comprehensive guide to utilizing ethyl this compound as an anti-inflammatory agent in vitro, with detailed protocols for assessing its efficacy and elucidating its mechanisms of action. The primary model discussed is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7), a widely accepted and robust model for studying inflammatory responses.[5][6]
Mechanism of Action
Ethyl this compound exerts its anti-inflammatory effects through a multi-targeted mechanism. In LPS-stimulated macrophages, it has been shown to:
-
Inhibit Pro-inflammatory Mediators: Ethyl this compound significantly down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[3][5]
-
Suppress Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), is dose-dependently inhibited by ethyl this compound.[3][7]
-
Modulate Intracellular Signaling Pathways: The anti-inflammatory activity of ethyl this compound is mediated by the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] It has been observed to impair the nuclear translocation of NF-κB and inhibit the phosphorylation of key MAPK proteins.[3] Additionally, it can inhibit the Akt signaling pathway.[1][4]
-
Induce Heme Oxygenase-1 (HO-1): Ethyl this compound has been found to induce the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). The knockdown of HO-1 has been shown to abrogate the inhibitory effects of ethyl this compound on the production of pro-inflammatory mediators, indicating the crucial role of HO-1 in its anti-inflammatory action.[3][5]
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of ethyl this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of Ethyl this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 1 | ~100 |
| 5 | ~100 |
| 10 | ~100 |
| 20 | ~100 |
Data extracted from studies showing no significant cytotoxicity at the tested concentrations.[5]
Table 2: Inhibition of Pro-inflammatory Mediators by Ethyl this compound
| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| 1 | Significant Inhibition | Significant Inhibition |
| 5 | Significant Inhibition | Significant Inhibition |
| 10 | Significant Inhibition | Significant Inhibition |
Qualitative description based on reported dose-dependent inhibition.[3][5]
Table 3: Inhibition of Pro-inflammatory Cytokines by Ethyl this compound
| Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 1 | Dose-dependent Inhibition | Dose-dependent Inhibition | Dose-dependent Inhibition |
| 5 | Dose-dependent Inhibition | Dose-dependent Inhibition | Dose-dependent Inhibition |
| 10 | Dose-dependent Inhibition | Dose-dependent Inhibition | Dose-dependent Inhibition |
Qualitative description based on reported dose-dependent inhibition.[3][7]
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of ethyl this compound.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a suitable model. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically pre-treated with various concentrations of ethyl this compound (e.g., 1, 5, 10 µM) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 18-24 hours).[5][7]
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of ethyl this compound before assessing its anti-inflammatory activity.
-
Materials:
-
RAW 264.7 cells
-
96-well plate
-
Ethyl this compound
-
LPS (1 µg/mL)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
-
Pre-treat the cells with various concentrations of ethyl this compound for 2 hours.[7]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (e.g., Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of the treated plate.[8]
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.[8]
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.[8]
-
Measure the absorbance at 540 nm.[8]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
-
Materials:
-
Cell culture supernatant from treated cells
-
Commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
-
Protocol:
-
Collect the cell culture supernatant after treatment with ethyl this compound and/or LPS. Supernatants can be stored at -80°C if not used immediately.[8]
-
Perform the ELISA according to the manufacturer's instructions provided with the commercial kit.[6] This typically involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Western Blot Analysis
This technique is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
Cell lysates from treated cells
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, HO-1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with specific primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Workflow for in vitro anti-inflammatory assessment of ethyl this compound.
Caption: Ethyl this compound inhibits the NF-κB signaling pathway.
Caption: Ethyl this compound inhibits the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Ethyl this compound from garlic attenuates lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes: Preparation and Use of Linoleate-BSA Complex in Cell Culture
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a critical component of cell membranes and a precursor for various signaling molecules.[1] In cell culture, supplementing media with linoleic acid is crucial for studying its role in physiological and pathophysiological processes, including inflammation, metabolism, and cell signaling.[2][3] Due to its poor solubility in aqueous culture media, linoleic acid must be complexed with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[4][5] BSA mimics the in vivo transport of fatty acids by albumin in the bloodstream, increasing their stability, solubility, and bioavailability to cells in vitro.[3][6] The preparation of a stable and consistent linoleate-BSA complex is therefore a fundamental prerequisite for reliable and reproducible experimental outcomes.
Key Principles and Considerations
-
Role of BSA : BSA serves as a carrier for hydrophobic linoleic acid molecules, preventing them from forming toxic micelles and ensuring their delivery to cells in a physiologically relevant manner.[5]
-
Importance of Fatty Acid-Free BSA : It is imperative to use high-purity, fatty acid-free BSA.[4][5] Standard BSA preparations contain endogenous lipids that would interfere with the desired experimental conditions and introduce uncontrolled variables.[4]
-
Molar Ratio (this compound:BSA) : The molar ratio of this compound to BSA is a critical determinant of the free (unbound) fatty acid concentration, which dictates the biological response.[4][6] Ratios between 1:1 and 3:1 are considered to be in the healthy physiological range, whereas higher ratios (e.g., >5:1) are often used to model disease states like lipotoxicity.[4]
-
Solvent and Temperature Control : Linoleic acid is typically first dissolved in an organic solvent like ethanol or using a basic solution with heat before being introduced to the BSA solution.[4][7] The final concentration of any solvent in the culture medium must be kept to a minimum (e.g., ethanol <0.1%) to avoid solvent-induced cytotoxicity.[4] While heat can aid dissolution and complexation, temperatures exceeding 50°C may lead to BSA aggregation, which can alter fatty acid availability.[4]
-
Sterility and Stability : For cell culture applications, the final complex must be sterile. Sterile filtration through a 0.22 µm filter is a standard and necessary step.[6][8][9] To prevent oxidation, linoleic acid solutions can be overlaid with an inert gas like nitrogen.[6] Prepared complexes are typically stored at -20°C.[6]
-
Appropriate Controls : A "vehicle" or "BSA-only" control is essential in all experiments.[10] This control should contain the same concentration of BSA and any solvent used to dissolve the linoleic acid, allowing researchers to distinguish the effects of linoleic acid from those of the carrier complex itself.[6]
Experimental Protocols
This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 6:1 molar ratio. This stock can then be diluted in cell culture medium to achieve the desired final working concentration.
Materials and Reagents
-
Linoleic acid (sodium salt) (e.g., Cayman Chemical, Cat. No. 10009289)[11]
-
Fatty Acid-Free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, Cat. No. A7030)
-
Ethanol, 100% (for dissolving linoleic acid)[6]
-
150 mM NaCl in sterile, tissue culture-grade water[12]
-
Sterile, tissue culture-grade water
-
0.22 µm sterile syringe filters[6]
-
Sterile conical tubes and storage vials
Protocol Steps
1. Preparation of 10% (w/v) Fatty Acid-Free BSA Solution a. Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, tissue culture-grade water. b. Mix gently by inversion or on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing to prevent frothing.[6] c. Sterilize the 10% BSA solution by passing it through a 0.22 µm filter. d. Aliquot and store at 4°C for short-term use or -20°C for long-term storage.
2. Preparation of 150 mM Linoleic Acid Stock Solution a. Weigh out 45.7 mg of linoleic acid sodium salt (FW: 302.4 g/mol ) and place it in a sterile tube.[11] b. Add 1 mL of 100% ethanol to the tube.[13] c. Warm the solution to 37-50°C and vortex periodically until the linoleic acid is completely dissolved.[4] This stock should be prepared fresh or stored under nitrogen at -20°C for a limited time.
3. Complexation of this compound to BSA (to create a 5 mM this compound Stock) a. In a sterile 50 mL conical tube, warm an appropriate volume of 10% BSA solution and 150 mM NaCl at 37°C for 15-30 minutes. b. To prepare 10 mL of a 5 mM this compound-BSA complex, add the following to a sterile tube in a laminar flow hood:
- 5.8 mL of sterile 150 mM NaCl.
- 3.33 mL of 10% BSA solution (Final BSA concentration ≈ 0.5 mM).
- Warm this BSA/NaCl mixture at 37°C for at least 30 minutes with gentle shaking.[6] c. Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling. This will yield a final this compound concentration of 5 mM and a this compound:BSA molar ratio of approximately 6:1. d. Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking or stirring to ensure complete complexation.[6][14][15] e. The final solution should be clear. If it is cloudy, the complex has not formed properly.
4. Final Sterilization and Storage a. Sterilize the final this compound-BSA complex by passing it through a 0.22 µm syringe filter. This step is crucial for long-term experiments.[8][9] b. Aliquot the sterile complex into sterile tubes and store at -20°C. The complex is stable for several months.[12]
5. Use in Cell Culture a. Thaw the this compound-BSA complex at 37°C immediately before use. b. Dilute the 5 mM stock solution directly into your cell culture medium to achieve the desired final concentration (e.g., for a 100 µM final concentration, add 20 µL of the stock solution per 1 mL of medium). c. Remember to prepare a control medium containing an equivalent amount of the BSA vehicle (BSA and ethanol without linoleic acid).
Data Presentation
Table 1: Recommended this compound:BSA Molar Ratios
| Molar Ratio (this compound:BSA) | Physiological State Represented | Typical Application Notes |
| 1:1 to 3:1 | Healthy / Basal | Used for nutritional studies or as a baseline control. Mimics typical physiological conditions in healthy individuals.[4] |
| 4:1 to 6:1 | Mildly Elevated / Stressed | Simulates post-prandial conditions or mild metabolic stress. Commonly used in studies of lipotoxicity and inflammation.[4][8] |
| > 6:1 | Pathological / Disease State | Models conditions such as obesity, type 2 diabetes, or severe metabolic disease where circulating free fatty acids are highly elevated.[4] |
Table 2: Example Dilution Calculations for Cell Culture
| Desired Final LA Concentration | Volume of 5 mM Stock per 10 mL Medium | Final BSA Concentration (from a 6:1 stock) |
| 50 µM | 100 µL | ~8.3 µM |
| 100 µM | 200 µL | ~16.7 µM |
| 250 µM | 500 µL | ~41.7 µM |
| 500 µM | 1000 µL | ~83.3 µM |
Mandatory Visualizations
References
- 1. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fatty acid free BSA-cell culture - Tissue and Cell Culture [protocol-online.org]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. BSA Control for BSA-Fatty Acid Complexes (5 mM) - Applications - CAT N°: 29556 [bertin-bioreagent.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. wklab.org [wklab.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Separation of Linoleate Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of linoleate isomers using High-Performance Liquid Chromatography (HPLC). The focus is on providing practical methodologies for achieving high-resolution separation of conjugated linoleic acid (CLA) isomers and their hydroperoxy derivatives.
Introduction
Linoleic acid (18:2n-6) and its isomers, particularly conjugated linoleic acids (CLAs), have garnered significant interest in nutritional science and drug development due to their diverse biological activities. CLAs are a group of positional and geometric isomers of linoleic acid with conjugated double bonds. The specific biological effects of CLAs are often isomer-specific, necessitating robust analytical methods for their separation and quantification. This document outlines effective HPLC-based strategies for the resolution of these complex isomeric mixtures.
Key HPLC Techniques for this compound Isomer Separation
The primary HPLC techniques for the separation of this compound isomers are Silver-Ion HPLC (Ag+-HPLC) and Reversed-Phase HPLC (RP-HPLC). For the specific separation of enantiomeric hydroperoxides of linoleic acid, Chiral Phase HPLC (CP-HPLC) is the method of choice.
Application Note 1: Silver-Ion HPLC (Ag+-HPLC) for the Separation of Conjugated Linoleic Acid (CLA) Isomers
Silver-ion HPLC is a powerful technique that separates CLA isomers based on the interaction of the silver ions impregnated on the stationary phase with the double bonds of the fatty acids. This method can effectively resolve both geometric (cis/trans) and positional isomers.[1][2][3][4][5]
Experimental Protocol: Ag+-HPLC
1. Sample Preparation (as Fatty Acid Methyl Esters - FAMEs)
-
Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Transesterification: Convert the extracted lipids to fatty acid methyl esters (FAMEs). A common method is base-catalyzed transesterification:
-
Dissolve the lipid sample (up to 50 mg) in 1 mL of dry toluene.
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Incubate at 50°C for 10 minutes.
-
Neutralize by adding 0.1 mL of glacial acetic acid.
-
Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen and redissolve the FAMEs in the mobile phase for injection.[6]
-
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: One or more silver-ion impregnated columns are typically used in series. A common choice is the ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm particle size).[1][7]
-
Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier is used. A typical mobile phase is a mixture of hexane and acetonitrile. To stabilize the mobile phase, diethyl ether can be added.[1][2]
-
Column Temperature: Ambient or controlled at 25°C.[7]
-
Detection: UV detection at 233 nm, which is the characteristic absorbance wavelength for conjugated dienes.[1][4] For non-conjugated fatty acids, detection at 201 nm can be used.[1]
-
Injection Volume: 10-30 µL.[7]
3. Data Analysis
-
To account for variations in elution times, it is recommended to calculate the Relative Retention Volume (RRV). Toluene can be used as a dead volume marker, and the elution of a common isomer like 9c,11t-CLA is set as the reference (RRV = 1.00).[1][2][5]
Quantitative Data: Elution Order of CLA Isomers in Ag+-HPLC
The elution order in Ag+-HPLC is generally based on the degree of interaction between the double bonds and the silver ions. Fatty acids with fewer or less accessible double bonds elute earlier.
| Elution Order Group | Isomer Configuration |
| First | trans,trans (tt) isomers |
| Second | cis,trans (ct) and trans,cis (tc) isomers |
| Third | cis,cis (cc) isomers |
Within each geometric group, positional isomers are also separated.[3][4]
Experimental Workflow: Ag+-HPLC for CLA Isomer Separation
Caption: Workflow for Ag+-HPLC analysis of CLA isomers.
Application Note 2: Reversed-Phase HPLC (RP-HPLC) for the Analysis of this compound Isomers and Metabolites
Reversed-phase HPLC separates molecules based on their hydrophobicity. While less powerful than Ag+-HPLC for resolving complex CLA isomer mixtures, RP-HPLC is useful for the analysis of CLA metabolites and can be used as a preliminary fractionation step.[8][9] Derivatization is often employed to improve detection sensitivity.[10]
Experimental Protocol: RP-HPLC
1. Sample Preparation
-
Hydrolysis: For analysis of free fatty acids, a mild saponification can be performed to hydrolyze lipids while preserving hydroperoxides.[8]
-
Derivatization (Optional): To enhance fluorescence detection, fatty acids can be derivatized with a fluorophore like 9-anthryldiazomethane (ADAM) to form 9-anthrylmethyl esters.[10]
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 column is typically used (e.g., 150 x 3 mm, 3 µm particle size).[10]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.[10][11]
-
Gradient Elution: A stepwise gradient with methanol-water can be employed for the separation of derivatized fatty acids.[10]
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Column temperature can significantly affect the separation of CLA isomers.[9]
-
Detection:
Quantitative Data: RP-HPLC
Retention in RP-HPLC is primarily based on hydrophobicity. The separation of CLA isomers is influenced by chain length and the presence of other functional groups in metabolites.[9]
| Factor Influencing Retention | Effect on Retention Time |
| Increased Chain Length | Longer Retention |
| Increased Number of Double Bonds | Shorter Retention |
| Polar Functional Groups (e.g., -OH) | Shorter Retention |
Experimental Workflow: RP-HPLC for this compound Analysis
Caption: Workflow for RP-HPLC analysis of this compound isomers.
Application Note 3: Chiral Phase HPLC (CP-HPLC) for the Separation of Linoleic Acid Hydroperoxide Enantiomers
The oxidation of linoleic acid can produce various hydroperoxy derivatives (HPODEs), which can exist as enantiomers. Chiral phase HPLC is essential for resolving these stereoisomers.[12][13][14]
Experimental Protocol: CP-HPLC
1. Sample Preparation
-
Formation of Hydroperoxides: HPODEs can be generated by photooxidation or enzymatic oxidation of linoleic acid.[12][15]
-
Extraction: The formed hydroperoxides are extracted from the reaction mixture.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as Reprosil Chiral-NR or Chiralpak AD-RH.[12][13]
-
Mobile Phase: A non-polar mobile phase with a small amount of an alcohol and an acid.
-
Isocratic Elution: Hexane/isopropyl alcohol/acetic acid (e.g., 98.8/1.2/0.01).[16]
-
-
Detection: UV detection at 235 nm for the conjugated diene chromophore in HPODEs.[12][16]
Quantitative Data: Elution Order in CP-HPLC
On a Reprosil Chiral-NR column, the S-hydroperoxy fatty acids consistently elute before the R-stereoisomers for many HPODEs.[12][14]
| Elution Order | Enantiomer |
| First | S-enantiomer |
| Second | R-enantiomer |
Logical Relationship: Chiral Separation of HPODEs
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - ProQuest [proquest.com]
- 5. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of conjugated linoleic acids as 9-anthrylmethyl esters by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Linoleic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. scispace.com [scispace.com]
- 13. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. core.ac.uk [core.ac.uk]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Assessing Linoleate-Induced Changes in Gene Expression via qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a crucial role in various physiological processes. Beyond its structural role in cell membranes, linoleate and its metabolites can act as signaling molecules, modulating gene expression and influencing cellular pathways involved in inflammation, lipid metabolism, and oxidative stress. Dysregulation of these pathways is implicated in numerous chronic diseases, making the study of this compound-induced gene expression a critical area of research for understanding disease mechanisms and for the development of novel therapeutics.
This document provides a detailed protocol for assessing changes in gene expression in response to this compound treatment using quantitative real-time polymerase chain reaction (qPCR). The described methods will enable researchers to reliably quantify the transcriptional regulation of target genes, providing insights into the cellular effects of this compound.
Key Signaling Pathways Modulated by this compound
This compound can influence gene expression through several signaling pathways. Two of the most prominent are the Nuclear Factor-kappa B (NF-κB) and the Peroxisome Proliferator-Activated Receptor (PPAR) pathways.
-
NF-κB Signaling: Linoleic acid has been shown to activate the NF-κB pathway, a key regulator of the inflammatory response.[1][2] This activation can lead to the increased expression of pro-inflammatory genes. The effects of this compound on inflammation can be complex and may depend on genetic factors, such as variants in the FADS1 gene.[3][4][5]
-
PPAR Signaling: this compound and its derivatives can act as ligands for PPARs, which are nuclear receptors that control the expression of genes involved in lipid and glucose metabolism.[6][7][8] PPARα activation, for instance, leads to the upregulation of genes involved in fatty acid oxidation.[6][8]
Experimental Protocols
The following protocols provide a step-by-step guide for investigating this compound-induced gene expression changes in a cell culture model.
Experimental Workflow
The overall experimental workflow consists of several key stages, from cell culture and treatment to data analysis.
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, 3T3-L1 adipocytes)
-
Complete growth medium
-
Serum-free medium
-
Linoleic acid (Sigma-Aldrich or equivalent)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Phosphate Buffered Saline (PBS)
-
Sterile, tissue culture-treated plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of linoleic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the linoleic acid stock solution to the BSA solution while stirring to create a this compound-BSA complex. This improves the solubility and delivery of this compound to the cells.
-
Prepare a vehicle control using ethanol and the BSA solution without linoleic acid.
-
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Replace the growth medium with serum-free medium containing the desired concentration of the this compound-BSA complex or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction
Materials:
-
TRIzol reagent (or equivalent RNA extraction kit)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: After the treatment period, remove the medium and lyse the cells directly in the culture dish by adding TRIzol reagent.
-
Phase Separation: Transfer the lysate to an RNase-free tube, add chloroform, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase (containing RNA) to a new tube, add isopropanol, and incubate to precipitate the RNA.
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Extracted RNA
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
RNase-free water
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the extracted RNA, primers, and dNTPs.
-
Denaturation: Heat the mixture to denature the RNA secondary structure and then cool on ice.
-
Reverse Transcription: Add the reverse transcriptase, buffer, and RNase inhibitor. Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions.
-
Storage: Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR-compatible plates and seals
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture by combining the master mix, primers, nuclease-free water, and cDNA template in a qPCR plate. Include no-template controls for each primer set.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]
-
Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product.
Data Presentation
The results of the qPCR experiment can be analyzed using the comparative CT (2-ΔΔCT) method to determine the relative fold change in gene expression.[10][11] The data should be presented in a clear and organized table.
Table 1: Relative Gene Expression Fold Change in Response to this compound Treatment
| Target Gene | Treatment | Average ΔCT (Target - Reference) | ΔΔCT (ΔCT Treated - ΔCT Control) | Fold Change (2-ΔΔCT) | p-value |
| Inflammatory Genes | |||||
| IL-6 | Vehicle Control | 2.5 | 0.0 | 1.0 | - |
| This compound (100 µM) | 1.0 | -1.5 | 2.8 | <0.05 | |
| COX-2 | Vehicle Control | 4.2 | 0.0 | 1.0 | - |
| This compound (100 µM) | 2.8 | -1.4 | 2.6 | <0.05 | |
| Lipid Metabolism Genes | |||||
| CPT1A | Vehicle Control | 3.1 | 0.0 | 1.0 | - |
| This compound (100 µM) | 1.9 | -1.2 | 2.3 | <0.05 | |
| ACOX1 | Vehicle Control | 5.5 | 0.0 | 1.0 | - |
| This compound (100 µM) | 4.0 | -1.5 | 2.8 | <0.05 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined using a Student's t-test.
Conclusion
This application note provides a comprehensive protocol for the assessment of this compound-induced changes in gene expression using qPCR. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the biological effects of linoleic acid. The ability to accurately quantify gene expression changes is essential for advancing our understanding of the role of fatty acids in health and disease and for the development of targeted therapeutic interventions.
References
- 1. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. uef.fi [uef.fi]
- 4. biospace.com [biospace.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of Linoleic Acid by Altered Peroxisome Proliferator-Activated Receptor-α Signaling Is Associated with Age-Dependent Hepatocarcinogenesis in Ppara Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking Linoleate Uptake in Live Cells Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid uptake and metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer. Linoleic acid, an essential omega-6 fatty acid, plays a significant role in these processes. This document provides detailed application notes and protocols for employing fluorescent probes to visualize and quantify the uptake of linoleate and its analogs in live cells.
Fluorescently labeled fatty acid analogs, particularly those conjugated with BODIPY™ dyes, are powerful tools for tracking lipid transport and metabolism in living cells.[1][] These probes mimic the behavior of natural fatty acids, allowing for real-time imaging and quantitative analysis of their uptake and intracellular trafficking.[1][3] Among these, BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a commonly used analog that structurally resembles natural long-chain fatty acids and is effectively transported and metabolized by cells.[3][4][5]
These protocols are designed to be adaptable for various cell types and experimental setups, including high-throughput screening assays and detailed microscopic studies.
Fluorescent Probes for this compound Uptake
A variety of fluorescent probes are available for studying fatty acid uptake. BODIPY-based probes are widely used due to their excellent photophysical properties, including high quantum yield, photostability, and low environmental sensitivity.[1]
BODIPY-C12 as a this compound Analog:
While BODIPY-C12 is a 12-carbon saturated fatty acid, the addition of the BODIPY fluorophore increases its hydrophobicity, making it behave biologically more like a 16- or 18-carbon fatty acid, such as linoleic acid.[3][5] It is recognized by fatty acid transport proteins (FATPs) and is a substrate for long-chain acyl-CoA synthetases (ACSL), thus entering the same metabolic pathways as endogenous fatty acids.[3][4]
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Fatty Acid Analogs
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| BODIPY™ FL C12 | ~505 | ~511 | >0.9 | >80,000 |
| BODIPY™ 558/568 C12 | ~558 | ~568 | High | >100,000 |
| NBD C6-Ceramide | ~466 | ~536 | Variable | ~22,000 |
Note: Spectral properties can vary slightly depending on the solvent and local environment.
Table 2: Summary of Experimental Parameters for BODIPY-C12 Uptake Assays
| Parameter | Plate Reader Assay | Fluorescence Microscopy |
| Cell Seeding Density | 3.0 - 3.5 x 10⁵ cells/cm²[3][5] | Variable (aim for 50-70% confluency) |
| Probe Concentration | 0.5 - 25 µM[5][6] | 1 - 10 µM[7] |
| Incubation Time | 1 - 30 minutes[3][6] | 2 - 30 minutes[5] |
| Extracellular Quenching | 0.08% - 0.2% Trypan Blue[6][7] | 0.2% Trypan Blue[7] |
| Normalization | Hoechst nuclear stain, protein concentration[8][9] | Per-cell fluorescence intensity |
| Positive Controls | Oleate, 3-hydroxyisobutyrate, lactate[4][8] | Oleate |
| Negative Controls | Niclosamide, Triacsin C, CB-2[3][4][8] | Unlabeled cells, inhibitors |
Experimental Protocols
Protocol 1: Quantitative this compound Uptake Assay using a Plate Reader
This protocol describes a high-throughput method to quantify fatty acid uptake in a 96-well plate format.
Materials:
-
Cells of interest
-
Cell culture medium
-
BODIPY-C12 fatty acid analog
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hoechst 33342 solution
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3.0 x 10⁵ cells/cm² and culture until they reach the desired confluency.[3]
-
Preparation of BODIPY-C12:BSA Complex:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% in PBS).
-
Prepare a stock solution of BODIPY-C12 in DMSO.
-
To prepare the working solution, dilute the BODIPY-C12 stock in PBS containing fatty acid-free BSA to achieve a final concentration of 0.5-2 µM BODIPY-C12 with a 2:1 molar ratio of fatty acid to BSA.[6]
-
Incubate the mixture at room temperature for 10 minutes, protected from light.[6]
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
If using inhibitors (e.g., Triacsin C, CB-2), pre-incubate the cells with the inhibitors in serum-free medium for 1 hour.[3]
-
-
Initiation of Uptake:
-
Remove the medium and add 50 µL of the BODIPY-C12:BSA complex to each well.
-
Incubate the plate at 37°C for a time course (e.g., 1, 5, 10 minutes).[6]
-
-
Termination and Quenching:
-
Fluorescence Measurement:
-
Immediately measure the intracellular fluorescence using a microplate reader with excitation/emission wavelengths appropriate for BODIPY-C12 (e.g., 485/528 nm).[7]
-
-
Normalization:
-
After the initial read, remove the Trypan Blue solution and lyse the cells.
-
Quantify the protein concentration in the lysate or stain the nuclei with Hoechst 33342 to normalize the fluorescence signal to cell number.[8]
-
Protocol 2: Live-Cell Imaging of this compound Uptake by Fluorescence Microscopy
This protocol allows for the visualization of this compound analog uptake and its subcellular localization.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
BODIPY-C12:BSA complex (prepared as in Protocol 1)
-
Hoechst 33342 (for nuclear staining)
-
Nile Red or LipidTOX™ (for lipid droplet co-staining, optional)[5]
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish to 50-70% confluency.
-
Staining (Optional):
-
Imaging Setup:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage and allow the temperature and CO₂ to equilibrate.
-
-
Image Acquisition:
-
Acquire pre-treatment images of the cells.
-
Add the BODIPY-C12:BSA complex (final concentration 1-5 µM) to the cells.
-
Begin time-lapse imaging immediately to capture the dynamics of uptake. Acquire images every 30-60 seconds for up to 30 minutes.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity within individual cells over time.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no cells.
-
Analyze the subcellular distribution of the fluorescent signal (e.g., plasma membrane, cytoplasm, lipid droplets).
-
Visualizations
Caption: Cellular uptake and metabolism of this compound and its fluorescent analog.
Caption: Workflow for quantitative fatty acid uptake assay using a plate reader.
Caption: Workflow for live-cell imaging of fluorescent this compound uptake.
References
- 1. journals.asm.org [journals.asm.org]
- 3. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting linoleate oxidation in experimental samples
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with linoleate oxidation in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a concern in experimental samples?
This compound oxidation is the oxidative degradation of linoleic acid, an omega-6 polyunsaturated fatty acid. This process can be initiated enzymatically by lipoxygenases (LOX) and cyclooxygenases (COX) or non-enzymatically through a free-radical chain reaction known as autoxidation.[1][2][3][4] This degradation is a significant concern because it compromises sample integrity by generating reactive oxidized linoleic acid metabolites (OXLAMs), such as hydroperoxides (HpODEs), hydroxyl-octadecadienoic acids (HODEs), and oxo-octadecadienoic acids (oxoODEs).[2][4][5] These products can introduce experimental artifacts, leading to inaccurate and unreliable results.[6][7]
Q2: What are the primary factors that promote this compound oxidation?
Several factors can accelerate the rate of this compound oxidation in experimental samples. The primary drivers include:
-
Oxygen Exposure: The presence of molecular oxygen is fundamental for the oxidation process.[1][3]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[6][8]
-
Light: Exposure to light, particularly UV light, can generate free radicals that initiate the oxidation chain reaction.[9][10]
-
Transition Metals: Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts, significantly speeding up the decomposition of lipid hydroperoxides and generating new radicals.[11]
-
Degree of Unsaturation: The molecular structure of linoleic acid, with its two double bonds, makes it particularly susceptible to oxidation.[11][12]
Q3: How can I prevent or minimize unwanted oxidation during sample collection, processing, and storage?
Preventing extraneous oxidation is critical for obtaining accurate data. Key strategies include:
-
Use of Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or EDTA to samples during homogenization or extraction to quench free radical reactions.[7][9]
-
Temperature Control: Perform all sample processing steps on ice to slow reaction rates.[9] For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[9][13]
-
Oxygen Exclusion: Minimize exposure to air. If possible, handle samples under a stream of inert gas like nitrogen or argon and store lipid extracts under nitrogen.[9][13]
-
Light Protection: Use amber vials or wrap sample tubes in aluminum foil to protect them from light.[9]
Q4: What are the key products of this compound oxidation I should be measuring?
The primary products are unstable hydroperoxides (e.g., 9-HpODE and 13-HpODE). These are often rapidly converted to more stable secondary products, which are more commonly measured as biomarkers of oxidation. These include:
-
Hydroxy-octadecadienoic acids (HODEs): 9-HODE and 13-HODE.[2][14]
-
Oxo-octadecadienoic acids (oxoODEs): 9-oxoODE and 13-oxoODE.[2][4]
-
Volatile Aldehydes: Compounds like hexanal, which can be measured in headspace analysis.[6][10]
-
Malondialdehyde (MDA): A secondary product commonly measured as a general marker of lipid peroxidation using the TBARS assay.[7][15]
Q5: Which analytical methods are most appropriate for quantifying this compound oxidation?
The choice of method depends on the specific products you want to measure:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and quantification of specific oxidation products like 9-HODE and 13-HODE, often requiring derivatization.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and specific for identifying and quantifying a wide range of OXLAMs, including HODEs and oxoODEs, directly from biological matrices.[4][13][16]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: A common spectrophotometric method that measures malondialdehyde (MDA), a secondary oxidation product. It is a good general indicator of lipid peroxidation but is less specific than mass spectrometry-based methods.[7][15]
Troubleshooting Guide
Problem 1: My control/untreated samples show high levels of oxidation.
-
Possible Cause 1: Inadequate Sample Handling. Samples may have been exposed to oxygen, light, or warm temperatures during collection or processing.
-
Possible Cause 2: Contamination. Reagents, solvents, or glassware may be contaminated with transition metals (e.g., iron).
-
Solution: Use high-purity solvents and reagents. Treat buffers and aqueous solutions with Chelex resin to remove contaminating metal ions. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 3: Improper Storage. Samples were not stored at a sufficiently low temperature or were subjected to multiple freeze-thaw cycles.
Problem 2: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Sample Processing. Minor variations in the timing of sample processing, incubation steps, or exposure to air can lead to significant differences in oxidation levels.
-
Solution: Standardize the entire workflow. Process all samples (controls and treated) in parallel and in the same manner. Use a timer for all incubation steps.
-
-
Possible Cause 2: Sample Heterogeneity. In tissue samples, the distribution of lipids and pro-oxidants may not be uniform.
-
Solution: Ensure tissue samples are thoroughly homogenized before taking aliquots for analysis. For emulsions or solutions, ensure they are well-mixed before sampling.
-
-
Possible Cause 3: Autoxidation During Analysis. The analytical procedure itself (e.g., long run times on a GC or HPLC system) might be inducing oxidation.
-
Solution: Include an antioxidant like BHT in the extraction and mobile phase solvents if compatible with your method. Minimize the time samples spend in the autosampler before injection.
-
Problem 3: My antioxidant treatment appears to be ineffective.
-
Possible Cause 1: Incorrect Antioxidant Concentration. The concentration of the antioxidant may be too low to effectively quench the radical chain reactions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of your antioxidant in your specific experimental system.
-
-
Possible Cause 2: Inappropriate Antioxidant Type. The antioxidant may not be suitable for the sample matrix. For example, a water-soluble antioxidant like ascorbic acid will be less effective in a purely lipid phase compared to a lipid-soluble one like BHT.
-
Solution: Choose an antioxidant with appropriate solubility for your system. In emulsion systems, antioxidants that concentrate at the oil-water interface can be particularly effective.
-
-
Possible Cause 3: Overwhelming Oxidative Stress. The level of the pro-oxidant trigger (e.g., high concentration of iron) may be too high for the antioxidant to handle.
-
Solution: Re-evaluate the concentration of the pro-oxidant used to induce oxidation. Consider using a combination of antioxidants that work through different mechanisms (e.g., a free-radical scavenger and a metal chelator like EDTA).[7]
-
Data & Reference Tables
Table 1: Factors Influencing the Rate of Lipid Oxidation
| Factor | Effect on Oxidation Rate | Rationale |
| Temperature | Increases | Accelerates the rate of all chemical reactions, including radical formation and propagation.[11] |
| Oxygen Concentration | Increases | Oxygen is a necessary reactant in the propagation of the free radical chain reaction.[3] |
| Light Exposure | Increases | UV and visible light can generate initiator radicals, starting the oxidation process.[9] |
| Transition Metals (Fe, Cu) | Greatly Increases | Catalyze the decomposition of hydroperoxides into highly reactive radicals, amplifying the reaction.[11] |
| Degree of Unsaturation | Increases | Fatty acids with more double bonds (like linoleic and linolenic) have more sites susceptible to hydrogen abstraction, making them oxidize faster.[11] |
| Antioxidants | Decreases | Scavenge free radicals or chelate metal catalysts, thereby inhibiting or terminating the chain reaction.[7][9] |
| pH | Varies | Can influence the activity of pro-oxidant metals and the stability of hydroperoxides. |
| Water Activity | Complex | At very low levels, oxidation is high. At intermediate levels, water can hydrate metal ions and slow oxidation. At high levels, mobility of reactants can increase the rate. |
Table 2: Common Antioxidants Used to Prevent this compound Oxidation
| Antioxidant | Type | Primary Mechanism | Common Use |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | Free radical scavenger (chain-breaking) | Added to organic solvents and lipid extracts during sample processing and storage.[7] |
| EDTA | Chelating Agent | Binds metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing oxidation. | Added to aqueous buffers and solutions used in sample preparation.[7] |
| Trolox | Vitamin E Analog | Free radical scavenger (chain-breaking) | Used as a standard in antioxidant capacity assays and can be added to cell culture or aqueous systems.[15] |
| Ascorbic Acid (Vitamin C) | Water-Soluble | Free radical scavenger; can also regenerate other antioxidants like Vitamin E. | Used in aqueous phases of experiments. Can sometimes act as a pro-oxidant in the presence of metal ions. |
Experimental Protocols & Visualizations
Protocol 1: General TBARS Assay for Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate the extent of lipid peroxidation by measuring malondialdehyde (MDA).[7]
Methodology:
-
Sample Preparation: Homogenize tissue samples or use liquid samples (e.g., plasma, cell lysate) in an appropriate buffer on ice. To prevent artefactual oxidation during the assay, add BHT to the homogenization buffer (final concentration ~0.05%).
-
Reaction: In a centrifuge tube, add 0.1 mL of the sample to 2 mL of TBA-TCA solution (20 mM Thiobarbituric Acid in 15% w/v Trichloroacetic Acid). Vortex for 5 seconds.[15]
-
Incubation: Heat the mixture in a water bath at 95-100°C for 15-20 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored adduct.[15]
-
Cooling & Extraction: Cool the tubes to room temperature. Add 2 mL of chloroform and vortex vigorously for 5 seconds to extract any interfering, lipid-soluble colored compounds.[15]
-
Centrifugation: Centrifuge the mixture at 2000 x g for 15 minutes to separate the aqueous and organic phases.[15]
-
Measurement: Carefully transfer the upper aqueous phase to a cuvette or microplate well. Measure the absorbance at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
References
- 1. Oxidation pathways of linoleic acid revisited with electrodynamic balance–mass spectrometry - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00127F [pubs.rsc.org]
- 2. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE HAZARDS OF LINOLEIC ACID | Live Better [livebetter.eu]
- 6. mdpi.com [mdpi.com]
- 7. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. zeroacre.com [zeroacre.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Method Suitable for High-Throughput Screening to Measure Antioxidant Activity in a Linoleic Acid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing linoleate degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of linoleate during sample storage and preparation. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my samples?
A1: this compound, a polyunsaturated fatty acid, is highly susceptible to degradation through two main pathways:
-
Autoxidation: This is a non-enzymatic process initiated by the presence of oxygen. It proceeds via a free radical chain reaction, leading to the formation of lipid hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes and ketones. This process is accelerated by factors such as heat, light, and the presence of metal ions.
-
Enzymatic Oxidation: Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) can catalyze the oxidation of this compound.[1][2][3] These enzymes are naturally present in many biological samples and can lead to the formation of specific bioactive lipid mediators.
Q2: How can I prevent the autoxidation of this compound during sample storage?
A2: To minimize autoxidation, it is crucial to control the environmental conditions of your samples. Key preventive measures include:
-
Low Temperature Storage: Storing samples at low temperatures is the most effective way to slow down the rate of oxidation.[4][5] For long-term storage, temperatures of -80°C are recommended.[6]
-
Inert Atmosphere: Oxygen is a key reactant in autoxidation. Flushing sample vials with an inert gas, such as argon or nitrogen, before sealing can significantly reduce oxidative damage.[6][7]
-
Light Protection: Amber-colored vials or wrapping sample containers in aluminum foil will protect light-sensitive this compound from photo-oxidation.
-
Use of Antioxidants: Adding antioxidants to your samples can quench free radicals and inhibit the oxidation chain reaction.[8]
-
Chelating Agents: Metal ions, such as iron and copper, can catalyze lipid oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in oxidative reactions.[9][10]
Q3: What are the best practices for preparing biological samples to minimize this compound degradation?
A3: Proper sample preparation is critical to preserving the integrity of this compound. Follow these guidelines:
-
Rapid Processing: Process samples as quickly as possible after collection to minimize the opportunity for degradation.
-
Work on Ice: Keep samples and reagents on ice throughout the preparation process to reduce the rate of chemical reactions.
-
Solvent Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid introducing contaminants that could promote oxidation.
-
Antioxidant Addition: Incorporate an antioxidant, such as butylated hydroxytoluene (BHT), into the extraction solvent. A common concentration for BHT is 50-100 µM.[6][11]
-
Inert Environment: Whenever possible, perform extraction and solvent evaporation steps under a stream of inert gas.
Troubleshooting Guides
Problem 1: High levels of this compound oxidation products detected in freshly processed samples.
| Possible Cause | Troubleshooting Step |
| Contaminated Glassware or Solvents | Use scrupulously clean glassware, rinsed with a final wash of high-purity solvent. Ensure all solvents are of the highest grade and have been properly stored to prevent peroxide formation. |
| Presence of Metal Ions | Add a chelating agent, such as EDTA, to your buffers or extraction solvents. A typical starting concentration is 0.1-1 mM.[12] |
| Inadequate Antioxidant Protection | Ensure the antioxidant is added to the solvent immediately before use. Optimize the concentration of the antioxidant; for BHT, concentrations between 0.005% and 0.02% are often effective.[13][14] |
| Exposure to Air and Light | Minimize the time samples are exposed to air. Flush tubes with argon or nitrogen before and after adding solvents. Use amber vials or cover tubes with foil. |
| Enzymatic Activity | If working with biological tissues, consider flash-freezing the sample in liquid nitrogen immediately after collection and keeping it frozen until homogenization in a solvent containing an antioxidant and/or enzyme inhibitors. |
Problem 2: this compound levels decrease significantly during long-term storage.
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store samples at -80°C for long-term preservation. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] |
| Oxygen Contamination in Storage Vials | Ensure vials are properly sealed with Teflon-lined caps. Before freezing, flush the headspace of the vial with an inert gas like argon.[7] |
| Degradation of Antioxidant | The effectiveness of antioxidants can diminish over time. For very long-term storage, consider preparing fresh antioxidant stock solutions and re-aliquoting samples if necessary. |
| Hydrolysis | For lipid extracts, ensure the solvent is anhydrous to prevent hydrolysis. Store dried extracts under an inert atmosphere. |
Quantitative Data Summary
Table 1: Recommended Storage Temperatures for this compound-Containing Samples
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (hours to days) | 4°C | Slows down enzymatic activity and autoxidation for immediate processing. |
| Medium-term (weeks to months) | -20°C | Significantly reduces the rate of most degradation reactions.[5] |
| Long-term (months to years) | -80°C | Considered the gold standard for preserving the integrity of polyunsaturated fatty acids.[6] |
Table 2: Common Antioxidants and Chelating Agents for this compound Preservation
| Compound | Type | Typical Working Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 50 - 100 µM (in solvent) or 0.005% - 0.02% (w/v)[6][13] | Free radical scavenger, terminates the lipid peroxidation chain reaction. |
| α-Tocopherol (Vitamin E) | Antioxidant | 100 - 500 µM | Chain-breaking antioxidant that donates a hydrogen atom to peroxyl radicals.[8] |
| Ascorbyl Palmitate | Antioxidant | 50 - 300 µg/g of oil[12] | Acts as a free radical scavenger and can regenerate other antioxidants like α-tocopherol. |
| EDTA | Chelating Agent | 10 - 50 µg/g of dressing or 0.1 - 1 mM[12] | Sequesters metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze the formation of reactive oxygen species. |
Experimental Protocols
Protocol 1: General Procedure for Biological Sample Storage for this compound Analysis
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Sample Collection: Collect biological samples (e.g., plasma, tissue) and place them on ice immediately.
-
Antioxidant Addition (for liquid samples): For plasma or serum, add a stock solution of BHT in ethanol to achieve a final concentration of 50-100 µM.[6]
-
Flash Freezing (for tissue samples): Immediately after collection, flash-freeze tissue samples in liquid nitrogen to halt enzymatic activity.
-
Aliquoting and Inert Gas: Aliquot samples into appropriate storage vials (e.g., amber glass vials with Teflon-lined caps). Flush the headspace of each vial with argon or nitrogen for 10-15 seconds.
-
Storage: Promptly store the sealed vials at -80°C until analysis.
Protocol 2: Lipid Extraction from Biological Tissues with Prevention of this compound Degradation
-
Preparation of Extraction Solvent: Prepare a chloroform:methanol (2:1, v/v) solution. Just before use, add BHT to the solvent to a final concentration of 50 µM.
-
Tissue Homogenization: Weigh the frozen tissue sample and add it to a glass homogenizer with the ice-cold extraction solvent. Homogenize the tissue thoroughly on ice.
-
Phase Separation: Transfer the homogenate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution, vortex briefly, and centrifuge to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying and Storage: Dry the lipid extract under a gentle stream of nitrogen. Reconstitute the lipid residue in a small volume of appropriate solvent (e.g., hexane or methanol), flush with argon, and store at -80°C until analysis.
Visualizations
Diagram 1: this compound Autoxidation Pathway
Caption: A simplified diagram of the free-radical chain reaction of this compound autoxidation.
Diagram 2: Experimental Workflow for Sample Preparation
Caption: A flowchart outlining the key steps for sample preparation to minimize this compound degradation.
Diagram 3: Troubleshooting Logic for this compound Degradation
Caption: A logical flowchart to troubleshoot the potential causes of this compound degradation.
References
- 1. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Dietary antioxidants as inhibitors of the heme-induced peroxidation of linoleic acid: mechanism of action and synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of EDTA on the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ascorbyl palmitate, gamma-tocopherol, and EDTA affect lipid oxidation in fish oil enriched salad dressing differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. health.ec.europa.eu [health.ec.europa.eu]
Technical Support Center: Optimizing Linoleate Concentration for Cell Viability in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing linoleate concentration to maintain cell viability in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using linoleic acid in cell culture?
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is vital for various cellular functions. However, its supplementation in cell culture can be challenging due to its potential for cytotoxicity and induction of apoptosis in a concentration-dependent manner.[1][2][3] The primary goal is to determine the optimal concentration that supports cell health and experimental objectives without compromising viability.
Q2: How does linoleic acid induce cytotoxicity and apoptosis?
Linoleic acid can trigger cell death through multiple signaling pathways:
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Mitochondrial (Intrinsic) Pathway: LA can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[4] This process is often associated with a decrease in the anti-apoptotic protein Bcl-2.[4]
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Death Receptor (Extrinsic) Pathway: LA has been shown to upregulate the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8 and subsequent apoptosis in some cell types.[3]
-
Endoplasmic Reticulum (ER) Stress: High concentrations of LA can induce ER stress, activating pathways that result in apoptosis.[5]
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Oxidative Stress: Oxidized linoleic acid metabolites can induce mitochondrial dysfunction and apoptosis.[6]
Q3: What is the role of albumin in modulating linoleic acid's effects?
Albumin plays a crucial role in mitigating the cytotoxic effects of linoleic acid.[1][2] It binds to LA, reducing the concentration of free, unbound fatty acid in the culture medium. The cytotoxicity of LA is strongly correlated with the LA-to-albumin molar ratio.[1] When this ratio is high, the buffering capacity of albumin is exceeded, leading to increased cellular uptake of LA and subsequent toxicity.[1][2]
Q4: What are typical concentration ranges of linoleic acid used in cell culture?
The optimal concentration of linoleic acid is highly cell-type dependent. While some studies show cytotoxicity at concentrations as low as 5 µM in bovine lens epithelial cells[2], other cell lines may tolerate higher concentrations. For instance, concentrations up to 200 µM have been used to study its effects on endometrial cancer cells.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How can I prepare a linoleic acid solution for cell culture?
Due to its poor solubility in aqueous media, linoleic acid needs to be prepared carefully.[8] A common method involves dissolving LA in an organic solvent like ethanol to create a stock solution. This stock is then complexed with fatty-acid-free bovine serum albumin (BSA) before being added to the culture medium. This ensures better solubility and delivery to the cells while minimizing solvent toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations. | High LA-to-albumin molar ratio. | Increase the concentration of fatty-acid-free BSA in your culture medium to maintain a low molar ratio.[1][2] |
| Cell line is particularly sensitive to linoleic acid. | Perform a dose-response curve starting from very low concentrations (e.g., 1 µM) to identify the toxicity threshold for your specific cells. | |
| Oxidation of linoleic acid. | Prepare fresh linoleic acid solutions for each experiment. Store stock solutions under nitrogen at -20°C or -80°C to prevent oxidation.[8] | |
| Inconsistent results between experiments. | Variability in serum batches. | Fetal bovine serum (FBS) can contain varying levels of fatty acids.[9] Use fatty-acid-free BSA to have better control over the final this compound concentration. |
| Inconsistent preparation of the linoleic acid-BSA complex. | Standardize the protocol for preparing the LA-BSA complex, ensuring complete conjugation. | |
| No observable effect of linoleic acid. | Insufficient concentration. | Gradually increase the concentration of linoleic acid. Ensure the LA-BSA complex is correctly prepared and delivered to the cells. |
| Linoleic acid degradation. | Use freshly prepared solutions and handle them in a way that minimizes oxidation. |
Quantitative Data Summary
Table 1: Effective Concentrations of Linoleic Acid in Various Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| Bovine Lens Epithelial Cells | 5 µM | Cytotoxicity | [2] |
| Murine Hybridoma (CC9C10) | 25-50 µM | Improved survival under high stirring rates | [10] |
| Human Endometrial Cancer Cells (HEC-1A, KLE) | 50-200 µM | Increased apoptosis and cellular stress | [7] |
| Ovine Cumulus-Oocyte Complexes | 200 µM | Decreased blastocyst rate, increased Bax expression | [11] |
| Human Gastric Adenocarcinoma (AGS) | Concentration-dependent | Growth inhibition and apoptosis | [3] |
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex
-
Prepare Stock Solution: Dissolve linoleic acid in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare BSA Solution: Prepare a solution of fatty-acid-free bovine serum albumin (BSA) in serum-free culture medium or phosphate-buffered saline (PBS). The concentration will depend on the desired final LA:BSA molar ratio.
-
Complex Formation: While vortexing the BSA solution, slowly add the linoleic acid stock solution.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for the complex to form.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.
-
Application: Add the LA-BSA complex to the cell culture medium to achieve the desired final linoleic acid concentration.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of linoleic acid concentrations for the desired experimental duration. Include a vehicle control (BSA alone) and an untreated control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high cell death.
References
- 1. Linoleic acid cytotoxicity to bovine lens epithelial cells: influence of albumin on linoleic acid uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low concentrations of cis-linoleic acid induce cell damage in epithelial cells from bovine lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by linoleic acid is associated with the modulation of Bcl-2 family and Fas/FasL system and activation of caspases in AGS human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 9. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linoleic acid improves the robustness of cells in agitated cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of linoleic acid supplementation on in vitro maturation, embryo development and apoptotic related gene expression in ovine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Linoleate in In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of linoleic acid (LA) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of linoleic acid in cell culture?
A1: Linoleic acid, a polyunsaturated fatty acid, can induce several off-target effects in vitro, primarily due to its susceptibility to oxidation and its role in cellular signaling. The main off-target effects include:
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Cytotoxicity: At high concentrations or when not properly complexed, linoleic acid can be toxic to cells. This cytotoxicity is often linked to increased uptake of the fatty acid by cells, which can be influenced by the molar ratio of linoleic acid to albumin in the culture medium.[1][2]
-
Lipid Peroxidation: As a polyunsaturated fatty acid, linoleic acid is prone to oxidation, leading to the formation of lipid peroxides and reactive aldehydes like 4-hydroxyalkenals.[3][4][5] These byproducts can cause oxidative stress and damage cellular components, including DNA.[6]
-
Modulation of Signaling Pathways: Linoleic acid and its metabolites can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.[7][8][9] For instance, it can activate nuclear factor-κB (NF-κB) and alter the production of cytokines and adhesion molecules.[8]
-
Altered Gene Expression: Supplementation with linoleic acid can change the expression of genes related to lipid metabolism, oxidative stress response, and inflammation.[5][10]
Q2: Why is linoleic acid often complexed with bovine serum albumin (BSA) in cell culture experiments?
A2: Linoleic acid is poorly soluble in aqueous culture media and is susceptible to peroxidation.[11] Bovine serum albumin (BSA) is used as a carrier protein for several reasons:
-
Improved Solubility: BSA binds to linoleic acid, increasing its solubility in the culture medium and ensuring its availability to the cells.
-
Reduced Cytotoxicity: BSA can mitigate the cytotoxic effects of linoleic acid.[1][2] The molar ratio of linoleic acid to albumin is a critical factor, with higher ratios leading to increased cytotoxicity.[1]
-
Enhanced Stability: Binding to BSA improves the stability of linoleic acid in the culture medium, protecting it from rapid oxidation.
-
Controlled Delivery: BSA facilitates the controlled delivery of linoleic acid to cells, mimicking physiological transport in the bloodstream.
Q3: What is a typical concentration range for linoleic acid in in vitro studies, and how does it affect cells?
A3: The optimal concentration of linoleic acid varies depending on the cell type and the specific experimental goals. However, some general observations have been made:
-
Low Concentrations (5-50 µM): Even concentrations as low as 5 µM can be cytotoxic to some cell types, such as bovine lens epithelial cells, especially when the molar ratio of linoleic acid to albumin is high.[2] In other cell lines, concentrations up to 100 µM have been shown to promote cell proliferation.[12]
-
High Concentrations (≥ 100 µM): Concentrations at or above 100 µM often lead to increased cytotoxicity and can inhibit cell growth.[13][14][15] For example, a concentration of 200 µM significantly decreased the blastocyst rate in ovine embryos.[14][15]
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: High levels of cell death or cytotoxicity observed after linoleic acid treatment.
| Possible Cause | Troubleshooting Step |
| Linoleic acid concentration is too high. | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and a non-toxic working concentration for your specific cell type. Start with a low concentration (e.g., 10 µM) and titrate upwards.[12][14][15] |
| Inadequate complexing with BSA. | Ensure linoleic acid is properly complexed with fatty acid-free BSA. The molar ratio of linoleic acid to BSA is critical; a ratio exceeding 1:1 can lead to increased free fatty acid concentration and cytotoxicity.[1][2] Prepare the LA-BSA complex fresh for each experiment. |
| Oxidation of linoleic acid. | Linoleic acid is prone to oxidation, which can lead to cytotoxic byproducts.[11] Prepare stock solutions fresh, store them under nitrogen or argon at -20°C, and protect them from light.[16] Consider adding an antioxidant like Vitamin E (α-tocopherol) to the culture medium. |
| Cell type is particularly sensitive. | Some cell types are inherently more sensitive to fatty acids. If reducing the concentration and ensuring proper complexing with BSA is not sufficient, consider using a more saturated fatty acid as a control to determine if the effect is specific to the unsaturation of linoleic acid. |
Problem 2: Inconsistent or unexpected changes in signaling pathways or gene expression.
| Possible Cause | Troubleshooting Step |
| Lipid peroxidation is generating confounding variables. | The oxidation of linoleic acid can produce biologically active molecules that interfere with signaling pathways.[5] Measure markers of lipid peroxidation (e.g., malondialdehyde, 4-hydroxynonenal) in your cell lysates or culture medium. Include antioxidants like phytic acid or enterolactone in your experiments to control for oxidative stress.[3][5] |
| Direct effects of linoleic acid on signaling cascades. | Linoleic acid and its metabolites can directly modulate signaling pathways.[7][8] To confirm that the observed effect is due to linoleic acid, use a structurally similar but less biologically active fatty acid, such as oleic acid, as a control.[12] |
| Alterations in membrane fluidity and composition. | Incorporation of linoleic acid into cellular membranes can alter their physical properties, which can, in turn, affect the function of membrane-bound receptors and signaling proteins. Analyze the fatty acid composition of your cells to confirm the incorporation of linoleic acid. |
| Serum in the culture medium contains endogenous fatty acids. | Fetal bovine serum (FBS) contains a variable amount of fatty acids, which can interfere with your experiment.[10] For precise control, use fatty acid-free BSA to prepare your linoleic acid complexes and consider using a serum-free or low-serum medium for the duration of the treatment. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of Linoleic Acid on Cell Viability and Proliferation
| Cell Type | Concentration (µM) | Effect | Reference |
| Bovine Lens Epithelial Cells | 5 | Cytotoxic | [2] |
| Bovine Satellite Cells | 10 - 100 | Increased cell proliferation | [12] |
| Bovine Satellite Cells | 250 | Decreased cell proliferation | [12] |
| Hybridoma Cells | < 50 mg/L (~178 µM) | Promoted cell growth | [13] |
| Hybridoma Cells | 100 mg/L (~357 µM) | Inhibited cell growth | [13] |
| Ovine Cumulus-Oocyte Complexes | 200 | Decreased blastocyst rate | [14][15] |
Table 2: Efficacy of Mitigation Strategies
| Mitigation Strategy | Model System | Effect | Reference |
| Bovine Serum Albumin (BSA) | Bovine Lens Epithelial Cells | Completely eliminated cytotoxicity at a 1:1 molar ratio (LA:BSA) | [2] |
| Phytic Acid (Antioxidant) | Caco-2 Cells | Significantly decreased 4-hydroxyalkenal levels | [3] |
| Enterolactone (Antioxidant) | Bovine Precision-Cut Liver Slices | Prevented lipid peroxidation caused by linoleic acid | [5] |
| α-Lipoic Acid (Antioxidant) | Insulin-secreting cell line, Human Fibroblasts | Prevented palmitic acid-induced DNA damage (linoleic acid also showed protective effects) | [6] |
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex
This protocol describes the preparation of a stock solution of linoleic acid complexed with fatty acid-free BSA.
Materials:
-
Linoleic acid (sodium salt)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
10X Phosphate Buffered Saline (PBS), sterile
-
Sterile, ultrapure water
-
0.1 M NaOH, sterile
-
Sterile conical tubes (50 mL)
-
Water bath or heating block
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile, ultrapure water to a final concentration of 100 mg/mL. Gently mix to avoid frothing. Sterile filter the solution using a 0.22 µm filter.
-
Prepare a 100 mM linoleic acid stock solution: Dissolve sodium linoleate in sterile, ultrapure water to a final concentration of 100 mM. A small amount of 0.1 M NaOH may be needed to fully dissolve the fatty acid. Gently warm the solution to 37°C to aid dissolution.
-
Complex linoleic acid with BSA:
-
In a sterile 50 mL conical tube, add the desired volume of the 10% BSA solution.
-
Slowly add the 100 mM linoleic acid stock solution to the BSA solution while gently swirling. The final molar ratio of linoleic acid to BSA should be carefully calculated (e.g., for a 2:1 ratio, add 2 µmoles of linoleic acid for every 1 µmole of BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterile filter the final LA-BSA complex solution using a 0.22 µm filter.
-
Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol provides a method to measure malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell lysate or culture supernatant
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Collect cell lysates or culture supernatant. To prevent further oxidation during the assay, add BHT to a final concentration of 0.01%.
-
Protein Precipitation: Add an equal volume of 20% TCA to the sample. Mix well and incubate on ice for 15 minutes. Centrifuge at 1,500 x g for 10 minutes to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube. Add an equal volume of 0.67% TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 15-20 minutes. A pink color will develop in the presence of MDA.
-
Measurement: Cool the samples to room temperature. Measure the absorbance of the solution at 532 nm.
-
Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Troubleshooting workflow for managing this compound-induced off-target effects.
Caption: Signaling pathways affected by off-target effects of linoleic acid.
References
- 1. Linoleic acid cytotoxicity to bovine lens epithelial cells: influence of albumin on linoleic acid uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low concentrations of cis-linoleic acid induce cell damage in epithelial cells from bovine lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytic acid inhibits lipid peroxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Linoleic acid, α-linolenic acid and enterolactone affect lipid oxidation and expression of lipid metabolism and antioxidant-related genes in hepatic tissue of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linoleic acid and antioxidants protect against DNA damage and apoptosis induced by palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. Linoleic acid blunts early osteoblast differentiation and impairs oxidative phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Enhancement effects of BSA and linoleic acid on hybridoma cell growth and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of linoleic acid supplementation on in vitro maturation, embryo development and apoptotic related gene expression in ovine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of linoleic acid supplementation on in vitro maturation, embryo development and apoptotic related gene expression in ovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Improving Linoleate Solubility for Aqueous Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving linoleate in aqueous buffer solutions for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution may be too high, exceeding its solubility limit. This is a common issue due to the hydrophobic nature of long-chain fatty acids.[1][2] The concentration of the organic solvent used for the initial stock solution might be too low in the final dilution to maintain solubility.[1]
-
Solution:
-
Reduce Final Concentration: Attempt to dilute the stock solution further to achieve a lower final concentration of this compound in the aqueous buffer.[1]
-
Increase pH: Adjusting the pH of the buffer to a more alkaline state can deprotonate the carboxylic acid group of this compound, forming a more soluble carboxylate salt.[1] Ensure the final pH is compatible with your experimental system.
-
Use a Carrier Molecule: Complexing this compound with fatty acid-free bovine serum albumin (BSA) or cyclodextrins can significantly enhance its stability and solubility in aqueous solutions.[3][4]
-
Issue 2: The this compound solution appears cloudy or forms an emulsion.
-
Cause: This indicates that the this compound is not fully dissolved and is forming micelles or other aggregates.[5][6] This can be due to insufficient mixing, inappropriate solvent, or the concentration being above the critical micelle concentration (CMC).[5]
-
Solution:
-
Sonication: After preparing the stock solution, sonicate the mixture on ice. This can help to form a more uniform and stable milky solution, which may indicate the formation of micelles.[7]
-
Heating: Gently warming the solution can aid in dissolution. For instance, when preparing a fatty acid-BSA conjugate, heating to 37°C can help clarify the solution.[8] When dissolving the sodium salt of fatty acids, heating to 70°C may be necessary.[2][9]
-
Carrier Molecules: Employing carriers like BSA or cyclodextrins can prevent the formation of large aggregates and improve clarity.[4][10]
-
Issue 3: Observed cellular toxicity or inconsistent experimental results.
-
Cause: The organic solvent (e.g., ethanol, DMSO) used to prepare the this compound stock solution can be toxic to cells, even at low concentrations.[2][11] Inconsistent results can also stem from incomplete solubilization or aggregation of the this compound.[11]
-
Solution:
-
Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible (e.g., ethanol concentration should not exceed 0.05%).[2] Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.[12]
-
Use a Biocompatible Carrier: Complexing this compound with BSA is a widely used method to enhance its delivery to cells while minimizing the toxicity associated with organic solvents.[4] Water-soluble this compound complexes, such as those with methyl-β-cyclodextrin, are also commercially available and suitable for cell culture.[13][14]
-
Sterile Filtration: After preparing the this compound-BSA complex, sterile filter the solution before adding it to cell cultures to remove any potential contaminants or aggregates.[11]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving linoleic acid?
A1: Organic solvents such as ethanol, DMSO, and dimethyl formamide are commonly used to dissolve linoleic acid to create a stock solution.[15] Linoleic acid is soluble in DMSO and dimethyl formamide at approximately 100 mg/mL and is also miscible in ethanol.[15] For cell culture applications, ethanol is often preferred due to its lower toxicity compared to other solvents.[7]
Q2: How can I prepare a this compound solution for cell culture experiments without using an organic solvent?
A2: You can use commercially available water-soluble forms of linoleic acid. These are often complexed with molecules like methyl-β-cyclodextrin.[13][14] This formulation allows for direct dissolution in aqueous media.[13] Another approach is to use linoleic acid complexed with fatty acid-free bovine serum albumin (BSA).[13]
Q3: What is the role of BSA in solubilizing this compound?
A3: Bovine serum albumin (BSA) acts as a carrier protein for fatty acids.[10][11] By binding to this compound, BSA increases its solubility and stability in aqueous solutions, and facilitates its delivery to cells in culture.[4] It is recommended to use fatty acid-free BSA to ensure that the effects observed are due to the supplemented this compound.
Q4: What is the recommended molar ratio of this compound to BSA?
A4: A common molar ratio of fatty acid to BSA is around 6:1.[3] However, this can be adjusted depending on the specific experimental requirements. The ratio will influence the concentration of "free" or unbound this compound in the solution.[11]
Q5: Can I store my this compound stock solution?
A5: It is generally recommended to prepare fresh solutions for each experiment to avoid oxidation of the unsaturated fatty acid.[13] If storage is necessary, stock solutions prepared in an organic solvent should be purged with an inert gas and stored at -20°C for a limited time.[15][16] Fatty acid stock solutions in ethanol, prepared by sonication, can be viable for over 6 months when stored at 4°C in the dark and sealed to prevent evaporation and oxidation.[7]
Data Presentation: this compound Solubility in Various Solvents
| Solvent/Method | Form of this compound | Achievable Concentration | Reference(s) |
| Ethanol | Linoleic acid (sodium salt) | ~1.5 mg/mL | [16] |
| 1:1 Ethanol:PBS (pH 7.2) | Linoleic acid (sodium salt) | ~0.5 mg/mL | [16] |
| DMSO | Linoleic acid | ~100 mg/mL | [15] |
| Dimethyl formamide | Linoleic acid | ~100 mg/mL | [15] |
| Water (with Methyl-β-cyclodextrin) | Linoleic acid-water soluble powder | 50 mg/mL | [13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol is adapted from a general procedure for conjugating fatty acids with BSA.[3][8]
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in your desired aqueous buffer (e.g., 150 mM NaCl or cell culture medium) to the desired concentration (e.g., 2.3% w/v).[3] Gentle rocking or stirring can aid dissolution. Ensure the solution is clear.
-
Prepare this compound Stock Solution: Dissolve linoleic acid in 100% ethanol to create a concentrated stock solution (e.g., 10 mM). Gentle heating (37°C) and vortexing can be used to ensure it is fully dissolved.[3]
-
Complexation: While gently stirring the BSA solution, add the ethanolic this compound stock solution dropwise to the BSA solution to achieve the desired final concentration and molar ratio.
-
Incubation: Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for the complex to form. The solution should become clear.[3][8]
-
Sterilization (Optional): For cell culture applications, the final this compound-BSA conjugate solution can be filter-sterilized using a 0.2 µm filter.
Protocol 2: Solubilization using Ethanol and Sonication
This protocol is based on a method for preparing fatty acid stock solutions for in vivo and in vitro studies.[7]
-
Initial Mixture: Weigh the desired amount of linoleic acid sodium salt and place it in a suitable tube. Add the required volume of ethanol to achieve the target stock concentration (e.g., 100 mmol/L).
-
Sonication: Place the tube on ice and sonicate the mixture until it transforms into a milky solution.[7] This indicates the formation of a stable micellar solution.
-
Storage: The prepared stock solution should be stored at 4°C, protected from light, and in a sealed container to prevent ethanol evaporation and oxidation of the this compound.[7]
-
Application: This stock solution can then be diluted directly into the aqueous working system (e.g., cell culture medium or buffer).
This compound Solubilization Strategies Diagram
Caption: Strategies for solubilizing this compound in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micelle and acid-soap formation of linoleic acid and 13-L-hydroperoxylinoleic acid being substrates of lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micelle - Wikipedia [en.wikipedia.org]
- 7. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linoleic Acid-Water Soluble powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 14. Linoleic Acid-Water Soluble, Other Supplements - Creative Bioarray [cell.creative-bioarray.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Linoleate Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of linoleate in primary cell cultures. This guide offers detailed experimental protocols and visual aids to ensure the successful and reproducible use of this compound in your in vitro studies.
Troubleshooting Guide
High cytotoxicity is a common issue when treating sensitive primary cells with this compound. This guide will help you identify the potential causes and implement effective solutions.
Table 1: Troubleshooting High Cytotoxicity in this compound-Treated Primary Cells
| Issue | Probable Cause | Recommended Solution |
| High cell death at low this compound concentrations (<50 µM) | 1. Inadequate BSA conjugation: Free this compound is highly toxic to cells.[1] | Ensure proper conjugation of this compound to fatty acid-free Bovine Serum Albumin (BSA). Prepare a this compound-BSA complex with a molar ratio between 3:1 and 6:1 (this compound:BSA).[2] |
| 2. Solvent toxicity: High concentrations of solvents like ethanol or DMSO used to dissolve this compound can be cytotoxic. | Keep the final solvent concentration in the culture medium below 0.1% (v/v). Always include a vehicle control (media with solvent and BSA, but no this compound). | |
| 3. Oxidized this compound: Linoleic acid is prone to oxidation, and its oxidized products are more toxic. | Prepare fresh this compound solutions for each experiment. Store stock solutions under nitrogen or argon gas at -20°C or -80°C. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the stock solution. | |
| Cell morphology changes (blebbing, detachment) at moderate concentrations (50-200 µM) | 1. Suboptimal this compound:BSA molar ratio: An inappropriate molar ratio can lead to an excess of free this compound, causing membrane damage.[1] | Optimize the this compound:BSA molar ratio for your specific primary cell type. Start with a 3:1 ratio and titrate up to 6:1. |
| 2. Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to apoptosis.[3][4][5] | Co-treat cells with an antioxidant such as α-tocopherol (Vitamin E) at a concentration of 25-100 µM to mitigate oxidative stress, a known inducer of ER stress.[6] | |
| 3. Sensitive primary cell type: Primary cells, especially neurons and hepatocytes, are highly sensitive to fatty acid-induced stress.[7][8] | For initial experiments, use a lower concentration range of this compound (e.g., 10-100 µM) and gradually increase the dose.[7][9] | |
| Inconsistent results between experiments | 1. Variability in this compound-BSA complex preparation: Inconsistent preparation can lead to batch-to-batch differences in the effective concentration of this compound. | Follow a standardized and detailed protocol for preparing the this compound-BSA complex for every experiment. |
| 2. Cell passage number and health: Primary cells have a limited lifespan and their sensitivity to stress can increase with passage number. | Use primary cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. | |
| 3. Contamination: Mycoplasma or other microbial contamination can stress cells and increase their susceptibility to this compound-induced toxicity. | Regularly test your cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use fatty acid-free BSA when preparing this compound solutions?
Standard BSA contains endogenous fatty acids, which can interfere with your experiment by altering the final concentration of this compound and other fatty acids your cells are exposed to. Using fatty acid-free BSA ensures that you have precise control over the type and concentration of fatty acid being delivered to your primary cell cultures.
Q2: What is the optimal molar ratio of this compound to BSA?
The optimal this compound:BSA molar ratio can vary depending on the primary cell type. However, a general starting point is a ratio between 3:1 and 6:1.[2] It is recommended to perform a dose-response experiment to determine the optimal ratio for your specific cells that minimizes cytotoxicity while achieving the desired biological effect. Ratios above 6:1 may lead to increased levels of unbound this compound and higher toxicity.[2]
Q3: Can I use a solvent other than ethanol to dissolve this compound?
Yes, DMSO is another common solvent for dissolving linoleic acid.[10] However, regardless of the solvent used, it is critical to ensure the final concentration in the cell culture medium is minimal (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments.
Q4: How can I protect my this compound stock solution from oxidation?
Linoleic acid is an unsaturated fatty acid and is susceptible to oxidation. To prevent this, it is recommended to dissolve this compound in an oxygen-free solvent, overlay the stock solution with an inert gas like nitrogen or argon, and store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the primary mechanisms of this compound-induced cytotoxicity?
The primary mechanisms of this compound-induced cytotoxicity in primary cells are oxidative stress and endoplasmic reticulum (ER) stress.[3][4] An excess of this compound can lead to the generation of reactive oxygen species (ROS), which can damage cellular components. This oxidative stress can, in turn, trigger the unfolded protein response (UPR) in the ER, leading to apoptosis if the stress is prolonged or severe.[5]
Q6: Are there any supplements I can add to my culture medium to reduce this compound cytotoxicity?
Yes, antioxidants can be very effective. Co-treatment with α-tocopherol (Vitamin E) at concentrations between 25 µM and 100 µM has been shown to protect endothelial cells from lipid peroxidation.[6][11] Additionally, for some cell types, co-incubation with a monounsaturated fatty acid like oleic acid can mitigate the toxic effects of saturated and some polyunsaturated fatty acids.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 5 mM this compound-BSA complex stock solution with a 5:1 molar ratio.
Materials:
-
Linoleic acid (sodium salt)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof, anhydrous)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm filter
-
Sterile conical tubes
Procedure:
-
Prepare a 100 mM this compound Stock Solution:
-
In a sterile environment, dissolve 28.2 mg of linoleic acid sodium salt in 1 mL of 70% ethanol.
-
Warm the solution to 37°C and vortex until the this compound is completely dissolved.
-
-
Prepare a 1 mM Fatty Acid-Free BSA Solution:
-
Dissolve 66.5 mg of fatty acid-free BSA in 1 mL of sterile PBS.
-
Warm to 37°C and gently swirl to dissolve. Do not vortex, as this can denature the protein.
-
Sterile filter the BSA solution using a 0.22 µm syringe filter.
-
-
Prepare the this compound-BSA Complex:
-
In a sterile conical tube, add 500 µL of the 1 mM fatty acid-free BSA solution.
-
Slowly add 25 µL of the 100 mM this compound stock solution to the BSA solution while gently swirling. This will give a 5:1 molar ratio of this compound to BSA.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
The final concentration of the this compound-BSA complex stock solution will be approximately 5 mM this compound conjugated to 0.5 mM BSA.
-
-
Dilution for Cell Treatment:
-
Dilute the this compound-BSA complex stock solution in your cell culture medium to achieve the desired final concentration for your experiment.
-
Prepare a vehicle control by adding the same volume of 70% ethanol and BSA solution (without this compound) to the culture medium.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound-BSA complex and vehicle control
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-BSA complex and the vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Western Blotting for ER Stress Markers (GRP78 and CHOP)
This protocol outlines the steps for detecting the expression of key ER stress-associated proteins, GRP78 and CHOP, by Western blotting.
Materials:
-
Treated primary cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of GRP78 and CHOP.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. Linoleic acid cytotoxicity to bovine lens epithelial cells: influence of albumin on linoleic acid uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated fatty acid-mediated endoplasmic reticulum stress and apoptosis are augmented by trans-10, cis-12-conjugated linoleic acid in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection of cortical neurons from excitotoxicity by conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of vitamin E on linoleic acid hydroperoxide-induced injury to human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Linoleate Auto-oxidation in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing the auto-oxidation of linoleic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is linoleate auto-oxidation and why is it a concern in my cell-based assays?
Linoleic acid (LA) is a polyunsaturated fatty acid (PUFA) that is highly susceptible to auto-oxidation, a process of oxidative degradation that occurs when it is exposed to oxygen.[1] This non-enzymatic, free-radical-driven chain reaction generates lipid hydroperoxides (LOOH) and various reactive secondary products, including aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (HNE).[2][3][4]
This is a significant concern for several reasons:
-
Unintended Cytotoxicity: The oxidation products of linoleic acid are toxic to cells.[2] They can damage cellular membranes, proteins, and DNA, leading to apoptosis or other forms of cell death, such as ferroptosis, which is an iron-dependent process driven by lipid peroxidation.[2][5][6][7] This can confound experimental results, making it difficult to distinguish between the intended biological effect of linoleic acid and the toxic effects of its oxidation products.
-
Experimental Variability: The extent of auto-oxidation can vary between experiments depending on storage conditions, handling, and incubation time, leading to poor reproducibility.
-
Artifacts in Oxidative Stress Assays: The presence of pre-formed oxidation products can create high background signals and interfere with assays designed to measure cellular oxidative stress.
Q2: What are the signs of significant this compound auto-oxidation in my experiments?
Key indicators that auto-oxidation may be affecting your results include:
-
High Cell Death in Control Groups: Unexpectedly high levels of cytotoxicity in cells treated with linoleic acid alone, especially when the intended effect is not related to cell death.
-
Poor Reproducibility: Significant variation in results between identical experiments run on different days.
-
Changes in Media Color: Although less common, very high levels of oxidation can sometimes lead to a yellowish tint in the culture medium.
-
Discrepancies with Literature: Observing effects at much lower concentrations of linoleic acid than reported in established studies can be a red flag.
Q3: How can I prevent or minimize this compound auto-oxidation?
Controlling auto-oxidation requires careful handling at every step, from storage to experimental setup.
-
Proper Storage: Store neat linoleic acid and concentrated stock solutions under an inert gas (like argon or nitrogen) at -20°C or -80°C in small, single-use aliquots to minimize exposure to oxygen from repeated freeze-thaw cycles.
-
Use of Antioxidants: The most effective method is to co-incubate cells with an antioxidant. Lipophilic (fat-soluble) antioxidants are particularly effective.[2]
-
Preparation of Working Solutions: Prepare linoleic acid solutions fresh for each experiment. When complexing with Bovine Serum Albumin (BSA), which is common for cellular delivery, de-gas the BSA solution before adding the linoleic acid.[8]
-
Minimize Light Exposure: Protect linoleic acid solutions from light, as it can accelerate the oxidation process. Use amber tubes or wrap tubes in foil.
-
Control Incubation Time: Limit the time that prepared linoleic acid solutions sit at room temperature or in the incubator before being added to cells.
Q4: Which antioxidants are recommended, and at what concentrations?
The choice of antioxidant depends on the specific cell type and experimental goals. Lipophilic antioxidants are generally preferred for preventing lipid peroxidation.
| Antioxidant | Type | Typical Working Concentration | Key Considerations |
| α-Tocopherol (Vitamin E) | Lipophilic | 2 - 50 µM | A potent chain-breaking antioxidant that integrates into cell membranes and is highly effective at preventing lipid peroxidation.[2][6][9] Often used in combination with Vitamin C.[10] |
| Ferrostatin-1 (Fer-1) | Lipophilic | 0.1 - 10 µM | A specific inhibitor of ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation.[5] |
| Butylated Hydroxytoluene (BHT) | Lipophilic | 1 - 20 µM | A synthetic phenolic antioxidant commonly used to prevent auto-oxidation in lab reagents.[11] Its direct effects on cells should be considered. |
| Ascorbic Acid (Vitamin C) | Hydrophilic | 50 - 200 µM | Can regenerate the antioxidant capacity of α-tocopherol. Often used in combination with Vitamin E for synergistic protection.[10][12] |
Note: Always perform a dose-response experiment to determine the optimal, non-toxic concentration of any antioxidant for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue: High, unexpected cytotoxicity after adding linoleic acid.
Possible Cause: The observed cell death is likely due to the cytotoxic effects of linoleic acid oxidation products rather than a specific biological effect of the fatty acid itself. Linoleic acid hydroperoxides can initiate a chain reaction of lipid peroxidation within cellular membranes, leading to cell death.[2][6]
Solutions:
-
Incorporate an Antioxidant Control: Run a parallel experiment where cells are co-treated with linoleic acid and a lipophilic antioxidant like α-tocopherol or Ferrostatin-1.[5][6] A significant reduction in cell death in the presence of the antioxidant strongly suggests that the toxicity was caused by oxidation.
-
Check Your Linoleic Acid Stock: Purchase a new, high-purity stock of linoleic acid. Ensure it was stored under inert gas. Prepare fresh, single-use aliquots from the new stock.
-
Measure Lipid Peroxidation: Directly measure the level of lipid peroxidation in your cells using an assay like the TBARS assay (see protocol below). High levels of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) confirm that oxidative damage is occurring.[1][13]
Issue: Inconsistent results between experimental replicates.
Possible Cause: Variability in the degree of linoleic acid auto-oxidation between experimental setups is a common source of poor reproducibility. Factors like how long stock solutions sit on the benchtop, minor differences in BSA-complexing protocols, or exposure to air can lead to different levels of peroxides in the media you add to your cells.
Solutions:
-
Standardize Your Workflow: Create and strictly follow a standard operating procedure (SOP) for preparing and using linoleic acid. This should specify every step, from thawing aliquots to the time elapsed before addition to cells.
-
Prepare a Master Mix: For a given experiment, prepare a single, large-volume master mix of your linoleic acid-BSA complex or linoleic acid-media solution. Aliquot this master mix into all replicate wells. This ensures that every cell culture replicate receives an identical treatment solution.
-
Use Fresh Aliquots Every Time: Never re-freeze and re-use a thawed aliquot of linoleic acid. Discard any unused portion of a thawed stock.
Visualizations and Workflows
Linoleic Acid Auto-oxidation Pathway
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity of linoleic acid peroxide, malondialdehyde and 4-hydroxynonenal towards human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for the measurement of lipid peroxidation [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Linoleic acid hydroperoxide-induced peroxidation of endothelial cell phospholipids and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
selecting appropriate control lipids for linoleate treatment experiments
Technical Support Center: Linoleate Treatment Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using linoleic acid (this compound) in their experiments. Proper control selection is critical for interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle control for this compound delivered using BSA?
A1: The most appropriate vehicle control is the same concentration of fatty acid-free Bovine Serum Albumin (BSA) in the same culture medium used for the this compound treatment.[1][2] This accounts for any effects of the BSA carrier protein itself on the cells. It is crucial to use the same lot of BSA for both the control and the fatty acid conjugation.
Q2: I'm studying the effects of polyunsaturated fatty acids (PUFAs). Should I use a saturated or monounsaturated fatty acid as a control?
A2: The choice of fatty acid control depends entirely on your experimental question.
-
To study the effects of unsaturation: Use a saturated fatty acid (SFA) with the same carbon chain length, such as palmitic acid (C16:0) or stearic acid (C18:0).[3][4] This helps to isolate the effects caused by the double bonds in linoleic acid (C18:2) from the general effects of fatty acid loading. Saturated and unsaturated fatty acids can have distinct and even opposing effects on cellular processes like LDL receptor activity and inflammatory responses.[4][5]
-
To study the effects of a specific PUFA family (e.g., omega-6): Use a monounsaturated fatty acid (MUFA) like oleic acid (C18:1).[6][7] Oleic acid is often considered a more "neutral" fatty acid and is less prone to oxidation than PUFAs. It can help determine if the observed effects are specific to the omega-6 signaling pathway of linoleic acid or are a more general response to unsaturated fatty acids.[6]
Below is a diagram to help guide your decision-making process.
Q3: How do the effects of linoleic acid compare to other common fatty acids?
A3: Linoleic acid, palmitic acid, and oleic acid can have markedly different impacts on cellular health. For instance, in studies on pancreatic β-cells, both linoleic and palmitic acids were found to inhibit cell proliferation, while the effect of oleic acid was not significant.[8] Saturated fatty acids like palmitate are often associated with inducing cellular stress and lipotoxicity, which can be mitigated by monounsaturated fatty acids like oleate.[9][10]
Comparative Effects of Common Fatty Acids on Cellular Processes
| Fatty Acid | Type | Carbon:Double Bonds | Common Cellular Effects |
|---|---|---|---|
| Linoleic Acid | PUFA (Omega-6) | C18:2 | Pro-inflammatory potential, can induce apoptosis, modulates gene expression for metastasis and angiogenesis.[11][12] |
| Oleic Acid | MUFA (Omega-9) | C18:1 | Generally considered less toxic, can protect against SFA-induced toxicity, involved in satiety signaling.[10][13] |
| Palmitic Acid | SFA | C16:0 | Induces ER stress, lipotoxicity, apoptosis, and inflammatory responses.[4][9][10] |
Q4: My cells are dying after this compound treatment, but not with my oleate control. What could be the problem?
A4: This issue often points to two potential culprits: lipotoxicity or lipid peroxidation.
-
Lipotoxicity: While both are fatty acids, linoleic acid (a PUFA) and oleic acid (a MUFA) are metabolized differently. High concentrations of PUFAs can be more toxic to certain cell types than MUFAs. The accumulation of linoleic acid and its metabolites can trigger stress pathways, leading to cell death.[11]
-
Lipid Peroxidation: Linoleic acid, with its two double bonds, is highly susceptible to oxidation, which generates reactive oxygen species (ROS) and toxic byproducts like 4-hydroxy-2-nonenal (4-HNE).[14] These oxidized products can cause significant cellular damage and induce apoptosis.[11] Oleic acid, having only one double bond, is much more stable. Ensure your stock solutions are fresh, stored under nitrogen or argon, and protected from light to minimize oxidation.
Below is a simplified diagram illustrating the pathway of this compound-induced lipotoxicity.
Experimental Protocols
Protocol: Preparation of Fatty Acid-BSA Complexes for Cell Culture
Fatty acids have low solubility in aqueous culture media and require a carrier protein like BSA to facilitate their delivery to cells.[1][15]
Materials:
-
Fatty acid (e.g., Sodium this compound)
-
Fatty acid-free BSA
-
Ethanol (or 0.1 M NaOH)
-
Sterile PBS or cell culture medium without serum
-
Sterile 0.22 µm filter
-
Water bath, heated stir plate, sterile glass vials
Procedure:
-
Prepare Fatty Acid Stock Solution:
-
Prepare BSA Solution:
-
Complexation:
-
While stirring the warm BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired final molar ratio (e.g., 3:1 to 6:1 fatty acid:BSA).[1]
-
The solution may become cloudy initially as the fatty acid is added; this should clear as it complexes with the BSA.[18]
-
Incubate the mixture at 37°C with continuous gentle stirring for at least 1 hour to ensure complete conjugation.[16][17]
-
-
Sterilization and Storage:
-
Vehicle Control Preparation:
The following diagram illustrates the key steps in this workflow.
References
- 1. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Excess Dysregulates CARF to Initiate the Development of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid and linoleic acid metabolism in Caco-2 cells: different triglyceride synthesis and lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Saturated and unsaturated fatty acids independently regulate low density lipoprotein receptor activity and production rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary oleic acid as a control fatty acid for polyunsaturated fatty acid intervention studies: a transcriptomics and proteomics investigation using interleukin-10 gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleic Acid: A Nutritional Quandary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Lipotoxicity and Glucotoxicity in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linoleic Acid Modulates the Expression of Metastatic and Angiogenic Markers MMP-2 and Talin-2 in Gastric Cancer Cell Line MKN-45 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 17. wklab.org [wklab.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Linoleate-Supplemented Fetal Bovine Serum (FBS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent variability in linoleate-supplemented Fetal Bovine Serum (FBS) lots. Inconsistent experimental outcomes are often traced back to lot-to-lot differences in FBS composition. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you ensure the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered due to FBS variability, particularly concerning linoleic acid supplementation.
Q1: My cells are growing slower than usual after starting a new bottle of FBS. What could be the cause?
A1: A sudden decrease in cell proliferation is a classic sign of FBS lot-to-lot variability.[1][2] The new lot may have a lower concentration of essential growth factors or nutrients, including fatty acids like linoleic acid which can influence cell growth.[3] It is also possible that the new lot has higher levels of inhibitory substances.
Troubleshooting Steps:
-
Confirm the Basics: Rule out other common issues such as mycoplasma contamination, incubator malfunctions (CO2, temperature, humidity), or errors in media preparation.[4]
-
Perform a Growth Curve Analysis: Compare the growth rate of your cells in the new FBS lot against the previous, well-performing lot. A detailed protocol is provided in the "Experimental Protocols" section.
-
Gradual Adaptation: Adapt your cells to the new serum by gradually increasing the percentage of the new FBS in your culture medium over several passages.[1]
-
Contact the Supplier: Request the Certificate of Analysis (CoA) for the new lot and compare it to the previous one. While CoAs may not list all components, significant deviations in tested parameters can be informative.[5]
Q2: I'm observing unexpected changes in my cell-based assay results after switching FBS lots. How can I troubleshoot this?
A2: Different FBS lots can contain varying levels of small molecules and signaling factors that can influence cellular responses and assay outcomes.[6][7] For instance, variations in linoleic acid can affect signaling pathways related to inflammation and cell proliferation.[3][8][9]
Troubleshooting Steps:
-
Lot Qualification: It is crucial to qualify a new FBS lot for your specific assay before using it in critical experiments. This involves running your assay with both the old and new FBS lots side-by-side to ensure comparable results.
-
Assay Controls: Include appropriate positive and negative controls in your assays to help distinguish between lot-related variability and other experimental errors.
-
Consider Serum-Free Alternatives: If consistent assay performance is critical and variability cannot be managed, exploring serum-free or defined media formulations may be a long-term solution.
Q3: Can I pre-screen FBS lots before purchasing a large quantity?
A3: Yes, pre-screening is a highly recommended practice to minimize the impact of FBS variability on long-term studies.[10] Most reputable suppliers will provide small samples of different FBS lots for testing.
Screening Recommendations:
-
Request samples from 3-5 different lots.
-
Perform a comprehensive evaluation including cell growth, morphology, and your specific functional assays.
-
Once you identify a suitable lot, purchase a sufficient quantity to last for the entire duration of your planned experiments.
Q4: What is the significance of linoleic acid in FBS, and why is its variability a concern?
A4: Linoleic acid is an essential omega-6 fatty acid that animal cells cannot synthesize and must be obtained from the culture medium.[5] It plays a crucial role in:
-
Cell membrane structure and function.
-
Energy metabolism. [5]
-
Precursor for signaling molecules like prostaglandins and leukotrienes.[5]
The concentration of linoleic acid and other fatty acids can differ markedly between FBS lots. This variability can lead to inconsistent cell growth, altered cell signaling, and a lack of experimental reproducibility, particularly in studies focusing on lipid metabolism, inflammation, or cell differentiation.[2]
Data Presentation: Variability in FBS Composition
The composition of FBS is inherently variable due to factors like the geographical origin, diet, and age of the donor animals. This variability extends to the concentration of fatty acids, including linoleic acid. The following table summarizes the potential range of variation for key fatty acids in FBS based on published analyses.
| Fatty Acid | Common Name | Typical Percentage of Total Fatty Acids | Potential for Lot-to-Lot Variation |
| C16:0 | Palmitic Acid | 20-30% | Moderate |
| C18:0 | Stearic Acid | 10-20% | Moderate |
| C18:1 | Oleic Acid | 30-40% | Moderate |
| C18:2 | Linoleic Acid | 2-10% | High [10] |
| C18:3 | α-Linolenic Acid | 0.5-2% | High |
| C20:4 | Arachidonic Acid | <1-5% | High |
Note: These values are approximate and can vary significantly between different studies and FBS lots. Researchers should consider quantifying fatty acid profiles of their specific FBS lots for sensitive applications.
Experimental Protocols
1. Protocol for FBS Lot Qualification Using Growth Curve Analysis
This protocol details how to compare the performance of a new FBS lot ("Test Lot") against a previously validated lot ("Control Lot").
Objective: To determine if the Test Lot supports cell growth at a comparable rate to the Control Lot.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Control Lot of FBS
-
Test Lot of FBS
-
24-well plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency in your standard medium supplemented with the Control Lot of FBS.
-
Trypsinize and resuspend the cells in a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 24-well plate at a density of 1 x 10^4 cells/well in 1 mL of medium. Prepare at least 6 wells for each FBS lot being tested.
-
-
Experimental Setup:
-
Prepare two sets of complete media: one supplemented with 10% Control Lot FBS and the other with 10% Test Lot FBS.
-
Replace the seeding medium in the 24-well plates with the respective test media (3 wells per condition per time point).
-
-
Cell Counting:
-
At 24, 48, 72, and 96 hours post-seeding:
-
Trypsinize the cells from 3 wells for each condition.
-
Resuspend the cells in a known volume of medium.
-
Perform a viable cell count using a hemocytometer.
-
-
-
Data Analysis:
-
Calculate the average cell number for each condition at each time point.
-
Plot the average cell number versus time for both the Control and Test Lots on a semi-log graph.
-
Calculate the population doubling time for each condition.
-
Acceptance Criteria: The growth curve and population doubling time of cells cultured in the Test Lot should be comparable (e.g., within 10-15%) to the Control Lot.
2. Protocol for Gradual Adaptation to a New FBS Lot
Objective: To acclimate cells to a new lot of FBS to minimize growth shock and altered behavior.
Procedure:
-
Passage 1: Subculture your cells in a mixture of 75% medium with the old FBS lot and 25% medium with the new FBS lot.
-
Passage 2: Subculture the cells in a 50:50 mixture of medium with the old and new FBS lots.
-
Passage 3: Subculture the cells in a mixture of 25% medium with the old FBS lot and 75% medium with the new FBS lot.
-
Passage 4: Subculture the cells in 100% medium with the new FBS lot.
Monitor cell morphology and growth at each passage. If cells show signs of stress (e.g., reduced proliferation, changes in morphology), maintain them at the current FBS ratio for an additional passage before proceeding.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Linoleic Acid.
Experimental Workflow
Caption: Workflow for qualifying new lots of FBS.
Troubleshooting Logic
Caption: Logical steps for troubleshooting FBS-related issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of commercial fetal bovine serum (FBS) and its substitutes in the development of cultured meat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. digicomst.ie [digicomst.ie]
- 5. Frontiers | Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia [frontiersin.org]
- 6. Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in serum influence the fatty acid composition of established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid and oxylipin concentration differ markedly between different fetal bovine serums: A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
- 10. takarabio.com [takarabio.com]
Technical Support Center: Optimizing Agiculation Speed for Hybridoma Cells Supplemented with Linoleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing agitation speed in hybridoma cell cultures supplemented with linoleate.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing agitation speed crucial for hybridoma cell culture?
A1: Optimizing agitation speed is critical to ensure a homogeneous culture environment, facilitating uniform access to nutrients and oxygen while minimizing the accumulation of toxic byproducts. However, excessive agitation can induce shear stress, leading to cell damage and reduced viability, particularly in serum-free or low-serum conditions.[1][2][3][4][5] Hybridoma cells, especially during the stationary and decline phases of growth, are sensitive to shear forces.[4][6]
Q2: What is the role of this compound supplementation in agitated hybridoma cultures?
A2: Linoleic acid, an essential omega-6 fatty acid, has been shown to significantly improve the robustness of hybridoma cells against shear stress in agitated cultures.[7] It is incorporated into the cell's lipid fractions, leading to a higher unsaturated/saturated fatty acid ratio in the cell membrane.[7][8] This alteration is believed to make the cell membrane more resilient to mechanical forces.[7]
Q3: What is a typical starting range for agitation speed in a spinner flask or bioreactor?
A3: For spinner flasks, a starting agitation speed of 25-40 RPM is often recommended, as speeds below 20 RPM may not provide adequate suspension.[9] In bioreactors, the impeller tip speed is a more critical parameter than RPM alone. Impeller tip speeds higher than 40 cm/s have been shown to cause a significant drop in cell concentration and viability.[3] It is crucial to determine the optimal agitation rate for each specific bioreactor and cell line combination.
Q4: What is the recommended concentration of linoleic acid for supplementation?
A4: Supplementation with linoleic acid at concentrations between 10-50 µM has been shown to improve cell yield.[10] One study demonstrated that cells grown for one passage in 50 µM linoleic acid had a significantly higher survival rate at high stirring rates.[7] However, concentrations as high as 100 mg/L (approximately 356 µM) can be inhibitory to cell growth unless bound to bovine serum albumin (BSA).[11]
Q5: How does this compound supplementation affect antibody production?
A5: Initial supplementation with linoleic acid can lead to a significant increase in the volumetric monoclonal antibody (MAb) titer.[10] However, prolonged growth in fatty acid-supplemented media may lead to a gradual decrease in MAb yield, which can be restored by a period of growth in fatty acid-free medium.[10] Linoleic acid itself does not appear to affect the specific antibody production rate.[11]
Troubleshooting Guides
Issue 1: Low cell viability despite this compound supplementation and optimized agitation.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Verify the final concentration of linoleic acid in your culture medium. If you are using a high concentration (above 50 µM), consider if it is appropriately complexed with a carrier protein like BSA to prevent toxicity.[11] |
| Incorrect Agitation Speed | Re-evaluate your agitation speed. Even with this compound, excessively high shear stress can damage cells.[7] Consider performing a new optimization experiment (see Experimental Protocol 1). |
| Nutrient Limitation | Ensure that essential nutrients like glucose and glutamine are not depleted.[12] this compound can alter cellular metabolism, potentially increasing the consumption rate of certain nutrients.[8] |
| Cell Line Sensitivity | Some hybridoma cell lines are inherently more sensitive to shear stress.[13] If other troubleshooting steps fail, consider adapting the cells to higher shear stress gradually over several passages. |
| Contamination | Rule out microbial contamination, which can lead to a rapid decline in cell viability. |
Issue 2: Decreased antibody production after prolonged culture with this compound.
| Potential Cause | Troubleshooting Step |
| Lipid Accumulation | Continued growth in fatty acid-supplemented media can lead to the formation of lipid inclusions in the cytosol, which is correlated with a decrease in MAb yield.[10] |
| Solution: Culture the cells for a limited period in a fatty acid-free medium to restore the higher MAb yield.[10] | |
| Shift in Metabolism | Linoleic acid can alter the metabolism of glutamine and glucose.[8] This metabolic shift might indirectly affect antibody production over time. |
| Solution: Monitor glucose and glutamine levels and adjust feeding strategies if necessary. | |
| Clonal Instability | Hybridoma cell lines can be unstable, and high-producing clones may be lost over time. |
| Solution: Re-clone the hybridoma line to select for high-producing cells. |
Data Presentation
Table 1: Effect of Agitation Speed on Hybridoma Cell Growth and Death Rates
| Agitation Speed (rpm) | Specific Growth Rate (hr⁻¹) | Specific Death Rate (hr⁻¹) |
| 0 (T-flask) | ~0.05 | 0.007 |
| 100 | ~0.05 | 0.018 |
| 200 | ~0.05 | 0.028 |
Data synthesized from a study on S3H5/γ2bA2 hybridoma cells in spinner flasks.[4]
Table 2: Effect of Linoleic Acid Supplementation on Hybridoma Cell Survival at High Agitation
| This compound Treatment | Agitation Speed (rpm) | Relative Survival Rate |
| Control (no this compound) | 470 | 1x |
| 25 µM (5 passages) | 470 | 3x |
| 50 µM (1 passage) | 500 | Significantly higher than control |
Data from a study on murine hybridoma CC9C10 in a spinner flask.[7]
Experimental Protocols
Protocol 1: Optimizing Agitation Speed in a Spinner Flask
-
Cell Inoculation: Inoculate multiple spinner flasks (e.g., 100 mL) with hybridoma cells at a density of 2 x 10⁵ cells/mL.
-
Set Agitation Speeds: Set each spinner flask to a different agitation speed (e.g., 25, 30, 35, 40, 50, 60 RPM). Include a static T-flask culture as a control.[6]
-
Sampling: Take daily samples from each flask to determine viable cell density and percent viability using a hemocytometer and trypan blue exclusion.
-
Data Analysis: Plot the growth curves for each agitation speed. The optimal speed is the one that provides good cell growth without a significant drop in viability compared to the static control.
-
Monitor Cell Morphology: Visually inspect cells under a microscope for signs of stress, such as membrane blebbing or fragmentation.[2]
Protocol 2: Preparation and Supplementation of Linoleic Acid
-
Stock Solution Preparation (Sodium Salt):
-
Dissolve linoleic acid sodium salt in ethanol to make a concentrated stock solution (e.g., 1.5 mg/mL).[14] Purge the solvent with an inert gas to prevent oxidation.
-
For aqueous solutions, first dissolve in ethanol and then dilute with the desired aqueous buffer (e.g., PBS). A 1:1 ethanol:PBS solution can achieve a solubility of approximately 0.5 mg/mL.[14]
-
Note: Aqueous solutions of linoleic acid are not stable and should be prepared fresh.[14]
-
-
Stock Solution Preparation (Water-Soluble Powder):
-
Supplementation:
-
Add the linoleic acid stock solution to the hybridoma culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
If using linoleic acid not complexed with a carrier, it is advisable to also supplement the medium with BSA to aid in solubility and reduce potential toxicity at higher concentrations.[11]
-
Protocol 3: Assessing Linoleic Acid Incorporation and Membrane Fluidity
-
Lipid Extraction:
-
After culturing cells with linoleic acid, harvest the cells and wash them with PBS.
-
Perform a total lipid extraction using a method such as the Bligh & Dyer method (chloroform:methanol:water).[16]
-
-
Fatty Acid Analysis:
-
Analyze the fatty acid composition of the lipid extract using gas chromatography (GC) to determine the relative amounts of different fatty acids and confirm the incorporation of linoleic acid.[16]
-
-
Membrane Fluidity Assay:
-
Use a fluorescent probe, such as a lipophilic pyrene probe, that incorporates into the cell membrane.[17]
-
The probe's fluorescence emission spectrum will shift upon excimer formation, which is dependent on membrane fluidity.[17]
-
Measure the ratio of excimer to monomer fluorescence to obtain a quantitative measure of membrane fluidity.[17] This can be done using a fluorescence plate reader, flow cytometer, or confocal microscope.[17][18][19][20]
-
Visualizations
References
- 1. Use of Taguchi's methods as a basis to optimize hybridoma cell line growth and antibody production in a spinner flask - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioprocess Forces and Their Impact on Cell Behavior: Implications for Bone Regeneration Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological responses of hybridoma cells to hydrodynamic shear in an agitated bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Trends in Monoclonal Antibody Production Using Various Bioreactor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Linoleic acid improves the robustness of cells in agitated cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Optimization of agitation speed in spinner flask for microcarrier structural integrity and expansion of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of fatty acids on hybridoma cell growth and antibody productivity in serum-free cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement effects of BSA and linoleic acid on hybridoma cell growth and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth, metabolic, and antibody production kinetics of hybridoma cell culture: 1. Analysis of data from controlled batch reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shear sensitivity of hybridoma cells in batch, fed-batch, and continuous cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Linoleic Acid-Water Soluble powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 16. Uptake of conjugated linolenic acids and conversion to cis-9, trans-11-or trans-9, trans-11-conjugated linoleic acids in Caco-2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 17. Membrane fluidity assay kit (fluorescent) (ab189819) | Abcam [abcam.com]
- 18. biorxiv.org [biorxiv.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Linoleate and Oleate on Lipid Metabolism: A Guide for Researchers
Introduction:
Linoleic acid (LA), an omega-6 polyunsaturated fatty acid (PUFA), and oleic acid (OA), an omega-9 monounsaturated fatty acid (MUFA), are two of the most abundant fatty acids in the human diet and play pivotal, yet distinct, roles in lipid metabolism. Understanding their differential effects is critical for researchers in nutrition, metabolic diseases, and drug development. This guide provides an objective comparison of their performance on key metabolic pathways, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research.
Core Comparative Analysis
Linoleate and oleate exhibit divergent effects on plasma lipoprotein susceptibility to oxidation, hepatic gene expression, and the ultimate partitioning into various lipid pools.
1. Effects on Plasma Lipids and Lipoprotein Oxidation:
A primary distinction lies in their impact on the oxidative susceptibility of low-density lipoprotein (LDL). Diets enriched with oleate produce LDL particles that are significantly more resistant to copper-mediated oxidation compared to those from this compound-enriched diets.[1][2][3][4] This is a critical factor in the context of atherosclerosis, as oxidized LDL is a key driver of the disease process. The percentage of this compound (18:2) in LDL correlates strongly with the formation of conjugated dienes, a marker of lipid peroxidation.[1][4] While both fatty acids can lower total and LDL cholesterol compared to saturated fats, this compound has been observed to also decrease high-density lipoprotein (HDL) cholesterol, whereas oleate does not have the same effect.[5]
2. Regulation of Hepatic Lipogenesis and Gene Expression:
The two fatty acids differentially regulate the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
-
This compound (as a PUFA): Polyunsaturated fatty acids are well-documented suppressors of hepatic lipogenesis. They inhibit SREBP-1c gene transcription, in part by antagonizing the activation of the Liver X Receptor (LXR), a nuclear receptor that promotes SREBP-1c expression.[6][7][8] This leads to reduced expression of downstream lipogenic enzymes like fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD-1).[7]
-
Oleate: The role of oleate is more complex. While high levels of unsaturated fatty acids can generally suppress SREBP-1c, some studies indicate that oleate is essential for SREBP-1's signaling activity.[9][10] For instance, in hepatocytes deficient in SCD1 (the enzyme that produces oleate), SREBP-1 expression and activity are diminished. Adding oleate can restore SREBP-1 mRNA and protein levels, leading to an increase in de novo lipogenesis.[9] This suggests oleate plays a permissive or activating role in the SREBP-1c pathway under certain metabolic conditions.
3. Lipid Accumulation and Cellular Effects:
In hepatic cells, both oleate and this compound can induce intracellular lipid accumulation, a hallmark of steatosis.[11][12] However, the nature of this accumulation can differ. Oleate treatment in HepG2 cells tends to stimulate the formation of larger lipid droplets compared to saturated fatty acids, and it promotes closer physical interaction between lipid droplets and mitochondria.[12] this compound, as an unsaturated fatty acid, also contributes to lipid accumulation, with some studies suggesting it is preferentially accumulated in hepatocytes.[11]
4. Metabolic Partitioning and Fate:
Tracer studies in humans have revealed significant differences in how dietary this compound and oleate are partitioned in the postprandial state.[13][14]
-
Oleate: Tends to show higher concentrations in plasma chylomicron-triacylglycerol (TG), non-esterified fatty acid (NEFA), and very-low-density lipoprotein (VLDL)-TG fractions.[13][14] This suggests a preferential channeling of oleate towards triglyceride synthesis and transport.
-
This compound: Is more rapidly and extensively incorporated into plasma cholesteryl esters and phospholipids.[13][14] At 24 hours after a meal, approximately 10% of plasma phospholipid-linoleate originated from the meal, a significantly higher proportion compared to oleate (around 3%).[13][14] This rapid incorporation may have functional consequences for membrane fluidity.
Quantitative Data Presentation
Table 1: Comparative Effects on Plasma Lipids and Lipoproteins
| Parameter | Effect of this compound-Enriched Diet | Effect of Oleate-Enriched Diet | Source |
| LDL Susceptibility to Oxidation | Increased | Decreased | [1][3][4] |
| Total Cholesterol | Decreased | Decreased | [3][5] |
| LDL Cholesterol | Decreased (~16.1%) | Decreased (~13.4%) | [3] |
| HDL Cholesterol | Decreased | No significant change | [5] |
| Plasma CETP Activity | No change | Prevented cholesterol-induced increase | [5] |
Table 2: Differential Partitioning of Dietary Fatty Acids into Blood Lipid Fractions
| Lipid Fraction | Primary Fate of Dietary this compound | Primary Fate of Dietary Oleate | Source |
| Chylomicron-TG | Lower contribution vs. Oleate | Higher contribution vs. This compound | [14] |
| VLDL-TG | Lower concentration vs. Oleate | Higher concentration vs. This compound | [13][14] |
| Plasma NEFA | Lower concentration vs. Oleate | Higher concentration vs. This compound | [13][14] |
| Plasma Phospholipids | Significantly higher and more rapid incorporation | Lower incorporation | [13][14] |
| Plasma Cholesteryl Esters | Significantly higher incorporation | Lower incorporation | [13] |
Experimental Protocols
1. Protocol for In Vitro Hepatocyte Steatosis Induction
This protocol describes the induction of lipid accumulation in cultured hepatocytes, a common model for studying steatosis.
-
Cell Culture:
-
Culture human hepatoma cells (e.g., HepG2) or primary hepatocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[15]
-
Seed cells in 6-well plates or other appropriate culture vessels to achieve ~80% confluency at the time of treatment.
-
-
Fatty Acid Preparation:
-
Prepare a stock solution of sodium oleate or sodium this compound (e.g., 100 mM) in sterile water.
-
Complex the fatty acids to fatty-acid-free Bovine Serum Albumin (BSA). A common molar ratio is 4:1 to 6:1 (fatty acid:BSA).
-
Warm a solution of 10% BSA in serum-free DMEM to 37°C.
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring to create the final fatty acid-BSA complex.
-
Sterile-filter the final solution.
-
-
Treatment:
-
Wash the confluent hepatocyte monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Replace the culture medium with serum-free DMEM containing the desired final concentration of the oleate-BSA or this compound-BSA complex (e.g., 0.25 mM to 1.0 mM).[16] A BSA-only medium should be used as a control.
-
Incubate the cells for a specified period (e.g., 12, 24, or 48 hours) to induce lipid accumulation.[16][17]
-
-
Analysis of Lipid Accumulation (Oil Red O Staining):
-
After incubation, wash cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes.
-
Wash thoroughly with water to remove excess stain.
-
Quantify the stained lipid droplets by eluting the dye with 100% isopropanol and measuring the absorbance at ~500 nm, or by image analysis using software like ImageJ.[16]
-
2. Protocol for Western Blot Analysis of Metabolic Proteins
This protocol is for analyzing the expression levels of key proteins in lipid metabolism (e.g., SREBP-1, FASN, ACC).
-
Sample Preparation (Protein Lysate):
-
Following fatty acid treatment, place the cell culture dish on ice and wash cells with ice-cold PBS.[18]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the dish (~1 mL per 10⁷ cells).[19]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[18][19]
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and separate proteins via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[19][20]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SREBP-1, anti-FASN) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane 3-5 times for 5 minutes each with TBST.[19]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3-5 times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Use image analysis software to quantify the band intensity. Normalize the target protein levels to a loading control protein (e.g., β-actin or GAPDH).[19]
-
Mandatory Visualizations
Caption: Workflow for in vitro analysis of fatty acid effects on hepatocytes.
Caption: Contrasting regulation of the SREBP-1c lipogenic pathway.
References
- 1. Effects of oleate-rich and this compound-rich diets on the susceptibility of low density lipoprotein to oxidative modification in mildly hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ahajournals.org [ahajournals.org]
- 4. scispace.com [scispace.com]
- 5. Comparison of hypocholesterolemic effects induced by dietary linoleic acid and oleic acid in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical activation of transcription factor SREBP1c and de novo lipogenesis by hepatocyte-selective ATP-citrate lyase depletion in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 13. Differences in partitioning of meal fatty acids into blood lipid fractions: a comparison of this compound, oleate, and palmitate [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis [mdpi.com]
- 17. Lipid Accumulation and IL-6 Production in L02 Hepatocytes Induced by Sodium Oleate: Dose and Time Dependence [besjournal.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western blot protocol | Abcam [abcam.com]
Validating Linoleate-Induced Protein Expression: A Researcher's Guide to Western Blotting and Alternatives
For researchers, scientists, and drug development professionals investigating the cellular impacts of linoleic acid, validating alterations in protein expression is a critical step. This guide provides a comprehensive comparison of Western blotting and alternative techniques for this purpose, complete with experimental protocols and data presentation to support your research decisions.
Linoleic acid, a polyunsaturated omega-6 fatty acid, is known to modulate various cellular processes by altering gene and protein expression. Validating these protein-level changes is crucial for understanding the mechanisms of action of linoleic acid and its metabolites. Western blotting has traditionally been the go-to method for this validation. This guide will delve into the specifics of using Western blot for this application and compare it with other powerful techniques.
Comparing Validation Techniques: Western Blot and Its Alternatives
While Western blotting is a widely used and powerful technique, it is essential to understand its limitations and consider alternative methods that may offer advantages in terms of throughput, quantification, and specificity.
| Feature | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Size-based separation of proteins via gel electrophoresis followed by antibody-based detection on a membrane.[1][2] | Plate-based immunoassay for detecting and quantifying a specific protein in a sample using antibodies.[1][3][4] | Identification and quantification of proteins by measuring the mass-to-charge ratio of their ionized peptides.[5][6][7] |
| Data Output | Semi-quantitative (relative protein abundance).[2][8] | Quantitative (absolute protein concentration).[4] | Quantitative (absolute or relative) and can identify post-translational modifications.[5][6] |
| Throughput | Low to medium.[6] | High, suitable for screening many samples.[3][4] | High-throughput capabilities for analyzing the entire proteome.[6] |
| Sensitivity | Good, can be enhanced with sensitive detection reagents. | Very high, can detect picogram levels of protein.[1][4] | High sensitivity, especially for targeted proteomics.[6] |
| Specificity | Dependent on antibody quality; can be prone to cross-reactivity.[2] | Highly specific due to matched antibody pairs, but can have false positives.[1][9] | Highly specific based on peptide fragmentation patterns.[5] |
| Strengths | Provides information on protein size and integrity. Widely accessible. | Highly quantitative and high-throughput.[4] | Comprehensive proteome coverage, discovery of unexpected changes, and PTM analysis.[5][6] |
| Limitations | Labor-intensive, semi-quantitative, and dependent on antibody quality.[2] | Does not provide information on protein size or post-translational modifications.[3] | Requires expensive instrumentation and complex data analysis.[6][10] |
Linoleate-Induced Protein Alterations: Western Blot Validation Data
The following table summarizes findings from various studies that have employed Western blotting to validate changes in protein expression induced by linoleic acid or its conjugated isomers (CLA).
| Study Focus | Model System | Protein(s) of Interest | This compound Treatment | Observed Change in Protein Expression (Western Blot) | Reference |
| Proinflammatory effects | Vascular Endothelial Cells | Phospho-Akt, Phospho-ERK1/2 | Linoleic Acid (LA) | Significant activation (increase in phosphorylation) of both Akt and ERK. | [11] |
| Caco-2 cell growth inhibition | Caco-2 Cells | Raf-1, Phospho-ERK1/2, c-myc | Conjugated Linoleic Acid (CLA) | Reduced expression of Raf-1 and phosphorylation of ERK1/2, leading to decreased c-myc expression. | [12] |
| Lipid accumulation in hepatocytes | Primary Chicken Hepatocytes | p-ERK1/2, p-AMPKα | 10,12-Conjugated Linoleic Acid (10,12-CLA) | Increased phosphorylation of ERK1/2 and AMPKα at higher concentrations and longer incubation times. | [13] |
| Gluconeogenesis stimulation | Primary Chicken Hepatocytes | GPR40, COX-2 | Linoleic Acid (LA) | Increased protein expression of GPR40 and COX-2. | [14] |
| PPARα activation | Rat Hepatoma Cells | Acyl-CoA oxidase (ACO), Liver fatty acid-binding protein (L-FABP), Cytochrome P450IVA1 (CYP4A1) | Conjugated Linoleic Acid (CLA) | Induced accumulation of PPAR-responsive mRNAs, suggesting subsequent protein expression changes. | [15] |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reliable and reproducible Western blotting results.
Detailed Western Blot Protocol for Validating Protein Expression
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the specified concentration of linoleic acid for the indicated time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay or Bradford assay.[16]
-
Normalize the protein concentrations of all samples to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software.[8]
-
Normalize the band intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading differences.[16]
-
Calculate the fold change in protein expression relative to the control group.[17][18]
-
Visualizing this compound-Induced Signaling Pathways and Workflows
Understanding the signaling pathways affected by linoleic acid is key to interpreting protein expression changes. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.
Caption: Experimental workflow for Western blot validation.
Caption: Linoleic acid-mediated PPARα signaling pathway.
References
- 1. Western blotting vs. ELISA | Abcam [abcam.com]
- 2. h-h-c.com [h-h-c.com]
- 3. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 4. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 5. MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid inhibits Caco-2 cell growth via ERK-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10,12-Conjugated linoleic acid alleviates lipid accumulation in primary chicken hepatocytes via the ERK1/2-AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Linoleate as a Potential Biomarker for Cardiometabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of cardiometabolic diseases, including coronary heart disease, stroke, and type 2 diabetes, necessitates the identification of reliable and early biomarkers for risk assessment and therapeutic monitoring. Linoleate (also known as linoleic acid), an essential omega-6 polyunsaturated fatty acid, has emerged as a promising candidate. Historically, the role of omega-6 fatty acids in inflammation has been a subject of debate. However, a growing body of evidence from large-scale prospective cohort studies and meta-analyses suggests that higher dietary intake and circulating levels of this compound are associated with improved cardiometabolic health outcomes.[1][2][3][4][5][6] This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data, detailed methodologies, and visual representations of its metabolic pathways.
This compound in Cardiometabolic Health: A Data-Driven Comparison
Numerous studies have demonstrated an inverse association between this compound levels and the risk of major cardiometabolic events. A pooled analysis of 30 prospective cohort studies, encompassing 68,659 participants, revealed that higher levels of this compound were significantly associated with a lower risk of total cardiovascular disease (CVD), cardiovascular mortality, and ischemic stroke.[1]
Comparative Analysis of this compound and Cardiometabolic Risk
The following table summarizes the pooled hazard ratios (HRs) for incident CVD based on objective biomarker levels of this compound from the aforementioned analysis. This provides a direct comparison of risk across different concentrations of this compound in the body.
| This compound Quintile | Hazard Ratio (95% CI) for Total CVD |
| 1 (Lowest) | 1.00 (Reference) |
| 2 | 0.98 (0.91-1.05) |
| 3 | 0.94 (0.87-1.01) |
| 4 | 0.91 (0.84-0.98) |
| 5 (Highest) | 0.88 (0.81-0.96) |
Data from Marklund, M., et al. (2019). Biomarkers of Dietary Omega-6 Fatty Acids and Incident Cardiovascular Disease and Mortality. Circulation.[1]
Furthermore, replacing 5% of energy from saturated fat with this compound is associated with a 9% lower risk of coronary heart disease (CHD) events and a 13% lower risk of CHD deaths.[2] These findings position this compound as a significant protective factor in cardiometabolic health.
This compound and Inflammatory Biomarkers
A common concern regarding omega-6 fatty acids is their potential to promote inflammation through the synthesis of arachidonic acid-derived eicosanoids. However, systematic reviews and meta-analyses of randomized controlled trials have found no significant evidence that increasing dietary this compound intake increases the concentrations of key inflammatory markers such as C-reactive protein (CRP), fibrinogen, or various cytokines in healthy individuals.[7][8][9] In fact, some research suggests that lower levels of n-6 fatty acids are associated with higher levels of the pro-inflammatory marker IL-1ra.[10]
This compound in Glucose Metabolism and Type 2 Diabetes
Higher this compound biomarker levels are also associated with a reduced risk of developing type 2 diabetes.[5][11] A pooled analysis of 20 prospective cohort studies showed that individuals with the highest this compound levels had a 43% lower risk of developing type 2 diabetes compared to those with the lowest levels.[5] This protective effect is thought to be mediated by improvements in insulin sensitivity and glucose metabolism.
Experimental Protocols
Accurate and reproducible measurement of this compound and other cardiometabolic biomarkers is crucial for research and clinical applications. The following are detailed methodologies for key experiments.
Plasma Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard method for the extraction and quantification of total fatty acids, including this compound, from plasma samples.
A. Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma, add an internal standard mix containing deuterated fatty acids.
-
Perform hydrolysis by adding 1 mL of acetonitrile:6 N HCl (9:1) and incubating at 100°C for 45 minutes.
-
Add 1 mL of methanol:10 N NaOH (9:1) and continue hydrolysis at 100°C for another 45 minutes to release esterified fatty acids.
-
Acidify the sample by adding 180 µL of 6 N HCl.
-
Extract the fatty acids by adding 3 mL of hexane, vortexing for 2 minutes, and centrifuging at 1200 x g for 4 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and dry it under a stream of nitrogen.
B. Derivatization:
-
To the dried fatty acid extract, add 100 µL of 10% pentafluorobenzyl bromide (PFB-Br) and 100 µL of 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.
-
Incubate at room temperature for 30 minutes to form PFB esters.
-
Add 20 µL of 6 N HCl and 1 mL of hexane, vortex, and transfer the upper organic layer to an autosampler vial for analysis.
C. GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled to a 5977A MS detector.
-
Column: ZB-1 ms capillary column (15 m × 0.25 mm I.D. × 0.25 µm film thickness).
-
Injection: 2 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program: Start at 150°C, ramp to 200°C, and then to 310°C.
-
Ionization: Negative Chemical Ionization (NCI) with methane as the reagent gas.
-
Detection: Selected Ion Monitoring (SIM) mode to detect the specific ions corresponding to the fatty acid PFB esters.
-
Quantification: A standard curve is generated using known concentrations of fatty acid standards to quantify the amount of each fatty acid in the samples.
Serum Cytokine Measurement by Multiplex Immunoassay
This protocol describes a method for the simultaneous quantification of multiple cytokines in serum using a bead-based multiplex immunoassay.
A. Sample Preparation:
-
Collect blood in serum separator tubes and allow it to clot.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Thaw serum samples on ice and dilute them with the provided assay diluent.
B. Assay Procedure:
-
Add antibody-coupled beads to each well of a 96-well filter plate.
-
Wash the beads with the provided wash buffer.
-
Add standards and prepared serum samples to the wells and incubate for 2 hours with shaking to allow cytokines to bind to the antibodies on the beads.
-
Wash the beads to remove unbound proteins.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokines and incubate for 1 hour.
-
Wash the beads and then add streptavidin-phycoerythrin (streptavidin-PE) and incubate for 30 minutes. Streptavidin-PE will bind to the biotinylated detection antibodies.
-
Wash the beads one final time and resuspend them in sheath fluid.
-
Acquire data on a Luminex detection system, which will differentiate the beads by their color and quantify the amount of bound cytokine by the intensity of the PE fluorescence.
Signaling Pathways and Experimental Workflows
Linoleic Acid Metabolism and Eicosanoid Synthesis
Linoleic acid is the precursor for the synthesis of arachidonic acid, which is then converted into various eicosanoids, including prostaglandins and leukotrienes. Some of these eicosanoids are pro-inflammatory, which has been the source of the controversy surrounding high this compound intake. However, the overall balance of evidence suggests that this does not translate to increased systemic inflammation in healthy individuals.
Metabolic fate of dietary this compound.
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a typical workflow for analyzing this compound and other cardiometabolic biomarkers from patient samples.
Workflow for cardiometabolic biomarker analysis.
Conclusion
The evidence presented in this guide strongly supports the role of this compound as a beneficial biomarker for cardiometabolic health. Higher circulating levels of this compound are consistently associated with a lower risk of cardiovascular disease and type 2 diabetes, without evidence of increased systemic inflammation. For researchers and drug development professionals, this compound represents a valuable biomarker for identifying at-risk populations and for monitoring the efficacy of therapeutic interventions aimed at improving cardiometabolic health. The provided experimental protocols offer standardized methods for the reliable measurement of this compound and other relevant biomarkers, facilitating further research in this promising area.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. peanut-institute.com [peanut-institute.com]
- 4. Dietary Linoleic Acid and Risk of Coronary Heart Disease: A Systematic Review and Meta-Analysis of Prospective Cohort Studies - [medicinesresources.nhs.uk]
- 5. ajmc.com [ajmc.com]
- 6. r.jordan.im [r.jordan.im]
- 7. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary linoleic acid intake and blood inflammatory markers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship of plasma polyunsaturated fatty acids to circulating inflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic acid, glycemic control and Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linoleic acid, glycemic control and Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Quantification of Linoleate by GC-MS and HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of linoleate, an essential omega-6 fatty acid, is critical in fields ranging from nutritional science to clinical diagnostics. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
While GC has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for isomeric and thermally sensitive compounds.[1] The choice between these robust methods depends on the specific analytical goals, sample matrix, and desired level of detail in the fatty acid profile.[1][2]
Performance Comparison: A Quantitative Overview
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC for the quantification of linoleic acid and other fatty acids. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[1] | ≤ 2.5%[3] | Both methods demonstrate good precision, with HPLC often showing slightly better performance.[1] |
| Recovery (%) | 95.5% to 105.8%[4] | 90% to 106%[3] | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[1] |
| Linearity (r²) | > 0.99[1] | > 0.99[1][3] | Both techniques exhibit excellent linearity over a defined concentration range.[1] |
| Sensitivity (LOQ) | 8.063 µg/mL[5] | 0.42-3.06 ng/L (for CLA isomers)[6] | Sensitivity is method-dependent; GC-MS is generally highly sensitive, though specialized HPLC methods can achieve very low detection limits.[7] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[1] | Superior for separation of cis/trans and positional isomers, especially with specialized columns (e.g., silver-ion).[1][8] | This is a significant advantage of HPLC for detailed fatty acid profiling.[1] |
| Derivatization | Typically required (e.g., FAMEs).[9][10] | Not always required.[8] | HPLC can simplify the workflow by analyzing underivatized fatty acids.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.
-
Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system, such as a chloroform/methanol mixture (Folch method).[7]
-
Saponification and Derivatization (Esterification):
-
The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from their glycerol backbone.[10]
-
The free fatty acids are then esterified to FAMEs. A common method is acid-catalyzed methylation using a reagent like 14% boron trifluoride (BF3) in methanol, followed by heating.[11][12]
-
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.[13]
-
GC-MS Analysis:
-
Column: A capillary column suitable for FAME analysis, such as a DB-FastFAME or DB-WAX column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is used.[5][14]
-
Carrier Gas: Helium is typically used as the carrier gas.[5]
-
Injector and Oven Temperature Program: The injector temperature is set high (e.g., 250°C) to ensure volatilization. The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity. A typical program might start at 50°C, ramp to 194°C, and then to 240°C.[5]
-
Detection: Mass spectrometry is used for detection, often in single ion monitoring (SIM) mode for enhanced sensitivity and specificity.[7]
-
-
Quantification: this compound is quantified by comparing its peak area to that of an internal standard and using a calibration curve generated from standards of known concentrations.[11]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes the analysis of underivatized linoleic acid using reverse-phase HPLC.
-
Lipid Extraction and Hydrolysis:
-
Extraction of Free Fatty Acids: The free fatty acids are extracted from the acidified solution using a solvent like dichloromethane or hexane.[6][13] The solvent is then evaporated, and the residue is redissolved in the mobile phase or a suitable solvent for injection.[6]
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.[15] For enhanced separation of isomers, a silver ion-exchange (Ag+-HPLC) column can be employed.[6][13]
-
Mobile Phase: The mobile phase composition depends on the column and the specific fatty acids being analyzed. A common mobile phase for a C18 column is a mixture of acetonitrile, water, and an acid like phosphoric or acetic acid.[3][16] For Ag+-HPLC, a mobile phase of n-hexane with small amounts of acetic acid and acetonitrile may be used.[6][13]
-
Detection: A Diode Array Detector (DAD) or a UV detector set at a low wavelength (e.g., 205 nm or 234 nm for conjugated linoleic acid) is often used.[3][6] Mass spectrometry or an Evaporative Light Scattering Detector (ELSD) can also be coupled with HPLC.[2]
-
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of this compound to a calibration curve prepared from standards of known concentrations.[3]
Visualizing the Methodologies
To better understand the workflows and fundamental principles of each technique, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Experimental workflow for this compound quantification by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revista.iq.unesp.br [revista.iq.unesp.br]
- 4. mdpi.com [mdpi.com]
- 5. repo.unand.ac.id [repo.unand.ac.id]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Linoleic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Cis- and Trans-Linoleate Isomers on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
The impact of dietary fatty acids on inflammatory processes is a cornerstone of research in nutrition, immunology, and drug development. Among the polyunsaturated fatty acids, linoleic acid isomers, which differ in the configuration of their double bonds (cis versus trans), exhibit distinct and often opposing effects on inflammatory signaling pathways. This guide provides an objective comparison of the effects of cis- and trans-isomers of linoleate on inflammation, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Introduction to Cis- and Trans-Linoleate Isomers
Linoleic acid is an 18-carbon omega-6 fatty acid with two double bonds. The most common isomer in the diet is cis-9, cis-12-linoleic acid, an essential fatty acid. Trans isomers of linoleic acid are found in partially hydrogenated vegetable oils and ruminant fats. A specific group of linoleic acid isomers, known as conjugated linoleic acids (CLAs), have been the subject of extensive research. CLAs are positional and geometric isomers of linoleic acid with conjugated double bonds. The two most studied CLA isomers are cis-9, trans-11-CLA (c9,t11-CLA) and trans-10, cis-12-CLA (t10,c12-CLA). This guide will focus on the comparative inflammatory effects of these isomers.
Quantitative Comparison of Inflammatory Markers
The following tables summarize the quantitative effects of various this compound isomers on key inflammatory markers from in vitro and in vivo studies.
Table 1: Effects on Pro-Inflammatory Cytokines
| Inflammatory Marker | This compound Isomer | Experimental Model | Dosage/Concentration | Observed Effect | Citation(s) |
| TNF-α | cis-9, trans-11-CLA | Human Colonic Epithelial Cells (Caco-2) | Not specified | Significant modulation of transcription | [1] |
| trans-10, cis-12-CLA | Human Adipocytes | Not specified | Pro-inflammatory effect | [2] | |
| Linoelaidic Acid (trans-isomer) | Mice (in vivo) | 0.2 mg/g body weight | Increased inflammatory signaling | [3] | |
| IL-6 | cis-9, trans-11-CLA | Human Colonic Epithelial Cells (Caco-2) | Not specified | Significant modulation of transcription | [1] |
| trans-10, cis-12-CLA | Human Adipocytes | Not specified | Pro-inflammatory effect | [2] | |
| Linoelaidic Acid (trans-isomer) | Mice (in vivo) | 0.2 mg/g body weight | Increased inflammatory signaling | [3] | |
| IL-1β | trans-10, cis-12-CLA | Human Adipocytes | Not specified | Increased expression | [4] |
| cis-9, cis-12-Linoleic Acid | Human Ovarian Granulosa Cells | Not specified | Increased secretion | [5] | |
| IL-8 | trans Vaccenic Acid | Endothelial Cells (EA.hy926) | 1 µM | Decreased production in response to TNF-α | [6] |
| Elaidic Acid | Endothelial Cells (EA.hy926) | 50 µM | Increased production in response to TNF-α | [6] | |
| C-Reactive Protein (CRP) | cis-9, cis-12-Linoleic Acid | Healthy Humans (Systematic Review) | Varied | No significant increase | [7] |
| Industrial trans Fatty Acids | Healthy Adults | 7% of energy | No significant effect | [8] |
Table 2: Effects on Other Inflammatory Mediators
| Inflammatory Mediator | This compound Isomer | Experimental Model | Dosage/Concentration | Observed Effect | Citation(s) |
| NF-κB | cis-9, cis-12-Linoleic Acid | Cultured Endothelial Cells | 90 µmol/L | Activation | [9] |
| Linoelaidic Acid (trans-isomer) | Mice (in vivo) | 0.2 mg/g body weight | Increased signaling | [3] | |
| Conjugated Linoleic Acids (various) | Macrophage Cells (RAW 264.7) | Not specified | Inhibition of IκB phosphorylation | [10] | |
| PPARγ | cis-9, trans-11-CLA | Human Adipocytes | Not specified | No suppression of ligand-stimulated activation | [11] |
| trans-10, cis-12-CLA | Human Adipocytes | Not specified | Suppression of ligand-stimulated activation | [11] | |
| 8-iso-PGF(2α) (Oxidative Stress) | Industrial trans Fatty Acids | Healthy Adults | 7% of energy | Increased urinary concentration | [8] |
| Conjugated Linoleic Acid (CLA) | Healthy Adults | 7% of energy | Increased urinary concentration | [8] | |
| cis-9, trans-11-CLA | Obese Men | 3 g/day | 50% increase in urinary excretion | [12] |
Key Signaling Pathways
The inflammatory effects of this compound isomers are primarily mediated through the modulation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
NF-κB Signaling Pathway
NF-κB is a central regulator of the inflammatory response, promoting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some this compound isomers can activate this pathway, leading to a pro-inflammatory state.
PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and has anti-inflammatory properties. Activation of PPARγ can inhibit NF-κB signaling and reduce the production of pro-inflammatory mediators. The differential effects of this compound isomers on PPARγ activity contribute to their opposing inflammatory profiles.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound isomers.
Cell Culture and Fatty Acid Treatment
Objective: To assess the direct effects of this compound isomers on inflammatory responses in vitro.
Protocol:
-
Cell Lines: Human or murine cell lines relevant to inflammation are used, such as macrophages (e.g., RAW 264.7), endothelial cells (e.g., HUVEC, EA.hy926), or adipocytes (e.g., 3T3-L1).
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere and reach a desired confluency (typically 70-80%).
-
Fatty Acid Preparation: this compound isomers are dissolved in an appropriate solvent (e.g., ethanol) and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate their solubility and delivery to the cells.
-
Treatment: The culture medium is replaced with medium containing the fatty acid-BSA complexes at various concentrations. Control cells are treated with BSA-containing medium without the fatty acids.
-
Incubation: Cells are incubated with the fatty acids for a specified period (e.g., 6, 12, 24, or 48 hours) to allow for cellular uptake and response.
-
Inflammatory Challenge (Optional): In some experiments, after pre-incubation with the fatty acids, cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
Sample Collection: After the incubation period, cell culture supernatants are collected for cytokine analysis, and cell lysates are prepared for RNA or protein analysis.
Measurement of Cytokine Production (ELISA)
Objective: To quantify the secretion of pro- and anti-inflammatory cytokines into the cell culture medium.
Protocol:
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine (standards) are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[13][14]
Gene Expression Analysis (RT-qPCR)
Objective: To measure the mRNA levels of inflammatory genes in response to this compound isomer treatment.
Protocol:
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The qPCR reaction is performed in a real-time PCR machine.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the control samples.[15]
Experimental Workflow Diagram
Conclusion
The geometric and positional isomerism of linoleic acid plays a critical role in determining its inflammatory potential. While the common dietary cis-linoleic acid is generally considered to have neutral or even anti-inflammatory effects at typical intake levels, certain trans isomers, particularly industrially produced ones, are associated with a pro-inflammatory response. Within the class of conjugated linoleic acids, the cis-9, trans-11 isomer often exhibits anti-inflammatory properties, whereas the trans-10, cis-12 isomer can be pro-inflammatory, especially in adipocytes. These divergent effects are largely mediated through the differential modulation of key signaling pathways, including NF-κB and PPARγ. For researchers and professionals in drug development, understanding these isomer-specific effects is crucial for designing nutritional interventions and therapeutic strategies targeting inflammatory diseases. Further research is warranted to fully elucidate the mechanisms of action of less common this compound isomers and to translate these findings into clinical applications.
References
- 1. Cis-9, trans-11-conjugated linoleic acid but not its precursor trans-vaccenic acid attenuate inflammatory markers in the human colonic epithelial cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection effect of cis 9, trans 11-conjugated linoleic acid on oxidative stress and inflammatory damage in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic acid induces human ovarian granulosa cell inflammation and apoptosis through the ER-FOXO1-ROS-NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high intake of trans fatty acids has little effect on markers of inflammation and oxidative stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of cis-9,trans-11 conjugated linoleic acid supplementation on insulin sensitivity, lipid peroxidation, and proinflammatory markers in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Linoleate's Role in Ferroptosis: A Comparative Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. A key initiating event in ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid and its derivatives, within cellular membranes. Genetic knockout models have been instrumental in validating the specific molecular players that govern the incorporation and peroxidation of these fatty acids, thereby providing a clearer understanding of the ferroptotic signaling cascade.
This guide provides a comparative analysis of key genetic knockout models used to validate the role of linoleate metabolism in ferroptosis. We will focus on three central proteins: Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), and Phosphatidylethanolamine-Binding Protein 1 (PEBP1).
Comparative Analysis of Genetic Knockout Models in Ferroptosis
The functional knockout of genes involved in the uptake and metabolism of linoleic acid has consistently demonstrated a protective effect against ferroptosis. The following tables summarize the quantitative and qualitative effects observed in cells lacking ACSL4, LPCAT3, or PEBP1 upon induction of ferroptosis.
| Gene Knockout Model | Effect on Cell Viability (in response to Ferroptosis Inducers like RSL3 or Erastin) | Supporting Evidence |
| ACSL4 Knockout (KO) | Marked resistance to ferroptosis.[1] Overexpression of ACSL4 in resistant cells restores sensitivity to ferroptosis.[1] | ACSL4 knockout cells are resistant to the GPX4 inhibitor RSL3.[1] Gpx4/Acsl4 double knockout cells exhibit profound resistance to ferroptosis. |
| LPCAT3 Knockout (KO) | Increased resistance to ferroptosis.[2] | LPCAT3 knockout shows reduced susceptibility to ferroptosis inducers. Overexpression of LPCAT3 sensitizes lung adenocarcinoma cells to ferroptosis.[2] |
| PEBP1 Knockout (KO) | Very high resistance to RSL3-induced ferroptosis.[3] | PEBP1 knockout in HT22 neuronal cells confers strong protection against ferroptosis.[3] Knockdown of PEBP1 suppresses RSL3-induced ferroptosis.[4] |
| Gene Knockout Model | Effect on Lipid Peroxidation (e.g., using C11-BODIPY probe) | Supporting Evidence |
| ACSL4 Knockout (KO) | No detectable lipid peroxidation upon RSL3 treatment.[5] | In ACSL4 KO cells, the lipid peroxidation-sensitive dye C11-BODIPY 581/591 shows no sign of oxidation after treatment with a ferroptosis inducer.[5] |
| LPCAT3 Knockout (KO) | Reduced levels of arachidonic acid-containing phospholipids, the substrates for peroxidation.[4] | LPCAT3 is critical for incorporating arachidonate into membrane phospholipids.[4] Knockout of LPCAT3 can reduce the substrates available for lipid peroxidation.[2] |
| PEBP1 Knockout (KO) | Reduced formation of pro-ferroptotic hydroperoxy-phosphatidylethanolamines (PE-OOH).[4] | PEBP1 complexes with 15-lipoxygenase (15-LOX) to generate pro-ferroptotic lipid hydroperoxides like 15-HpETE-PE.[3][4] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships in this compound-driven ferroptosis and the experimental approaches to study them, the following diagrams are provided.
Caption: this compound-driven ferroptosis signaling pathway.
Caption: Experimental workflow for genetic validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments cited in the validation of this compound's role in ferroptosis.
CRISPR/Cas9-Mediated Gene Knockout
Objective: To generate a stable cell line with a functional knockout of a target gene (e.g., ACSL4, LPCAT3, PEBP1).
Materials:
-
HEK293T cells (for lentiviral production)
-
Target cancer cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
LentiCRISPRv2 plasmid (containing Cas9 and a guide RNA cloning site)
-
Oligonucleotides for guide RNA (gRNA) targeting the gene of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (for selection)
-
Polybrene
-
Complete culture medium (e.g., DMEM with 10% FBS)
Protocol:
-
gRNA Design and Cloning: Design two to four gRNAs targeting early exons of the gene of interest using a web-based tool (e.g., CHOPCHOP). Synthesize and anneal complementary oligonucleotides for each gRNA and clone them into the lentiCRISPRv2 plasmid.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-gRNA plasmid and the packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.
-
Transduction of Target Cells: Seed the target cancer cells and transduce them with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection of Knockout Cells: After 24-48 hours, select for transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
Validation of Knockout: After selection, validate the knockout of the target gene by Western blotting to confirm the absence of the protein and by DNA sequencing to identify the specific indel mutations.
Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of ferroptosis inducers on the viability of wild-type and knockout cells.
Materials:
-
96-well plates
-
Wild-type and knockout cells
-
Complete culture medium
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ferroptosis inducer for a specified period (e.g., 24-48 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the extent of lipid peroxidation in cells undergoing ferroptosis.
Materials:
-
Wild-type and knockout cells
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the ferroptosis inducer for the desired time.
-
Dye Loading: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Cell Harvest and Washing: Harvest the cells (e.g., by trypsinization), wash them with PBS, and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., PE-Texas Red). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy (Alternative): Alternatively, after dye loading and washing, cells can be imaged using a fluorescence microscope to visualize the localization and intensity of the oxidized and reduced forms of the dye.
Conclusion
The use of genetic knockout models has been pivotal in dissecting the molecular machinery of this compound-driven ferroptosis. The consistent observation of ferroptosis resistance in ACSL4, LPCAT3, and PEBP1 knockout cells provides strong evidence for their essential roles in incorporating and facilitating the peroxidation of polyunsaturated fatty acids. These models not only validate the central role of this compound metabolism in this cell death pathway but also offer valuable tools for the screening and development of novel therapeutic agents that target ferroptosis for the treatment of a range of human diseases. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to investigate the intricacies of ferroptosis in their own experimental systems.
References
- 1. Arachidonic acid induces ferroptosis in hepatocellular carcinoma via the SIRT5-ACSL4/LPCAT3/ALOX15 axis, leading to lipid peroxidation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPCAT3 regulates the proliferation and metastasis of serous ovarian cancer by modulating arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Reactive Oxygen Species Formation Determines ACSL4/LPCAT2-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Lipidomics of Linoleate-Derived Signaling Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies used to identify and quantify linoleate-derived signaling molecules. It is designed for professionals in research and drug development seeking to leverage lipidomics to understand the roles of these bioactive lipids in various physiological and pathological processes.
Linoleic acid (LA) is the most abundant polyunsaturated fatty acid (PUFA) in the human diet and a crucial component of cellular membranes.[1][2] Its metabolic products, collectively known as oxylipins, are potent signaling molecules involved in regulating inflammation, cardiovascular function, and pain.[1] Comparative lipidomics, which analyzes differences in lipid profiles between distinct biological states, is a powerful tool for discovering biomarkers and understanding disease mechanisms related to linoleic acid metabolism.[3]
This compound-Derived Signaling Pathways
Linoleic acid is enzymatically converted into a diverse array of bioactive metabolites through three primary pathways. Understanding these pathways is critical for interpreting lipidomics data.
-
Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the formation of hydroperoxides, which are then converted to various hydroxy-octadecadienoic acids (HODEs), such as 9-HODE and 13-HODE.[4]
-
Cyclooxygenase (COX) Pathway: While more known for its role in metabolizing arachidonic acid, COX enzymes can also oxygenate linoleic acid.[4]
-
Cytochrome P450 (CYP) Pathway: CYP epoxygenases convert LA into epoxyoctadecenoic acids (EpOMEs), also known as vernolic acid and coronaric acid.[4][5] These can be further metabolized by soluble epoxide hydrolase (sEH) to dihydroxy-octadecenoic acids (DiHOMEs).[5]
These enzymatic actions produce distinct signaling molecules that can be precisely identified and quantified using mass spectrometry-based lipidomics.
Caption: Major enzymatic pathways of linoleic acid metabolism.
Comparative Lipidomics Workflow
A typical comparative lipidomics study involves several key stages, from sample acquisition to biological interpretation. Each step requires careful consideration to ensure data accuracy and reproducibility. The goal is to identify lipid species that are differentially abundant between experimental groups (e.g., control vs. treated).[6]
Caption: A standard workflow for comparative lipidomics studies.
Experimental Protocols
Detailed and consistent protocols are essential for reliable comparative results. Below are summarized methodologies for lipid extraction and analysis.
Protocol 1: Solid-Phase Extraction (SPE) of Oxylipins
This protocol is adapted for the extraction of oxylipins, including HODEs and DiHOMEs, from plasma.
-
Sample Preparation: To 200 µL of plasma, add an antioxidant solution (e.g., BHT/EDTA) and an internal standard mix (e.g., deuterated linoleic acid).
-
Protein Precipitation & Hydrolysis: Add methanol to precipitate proteins. Centrifuge to pellet the precipitate. The supernatant can be subjected to basic hydrolysis to release esterified oxylipins.
-
SPE Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the oxylipins with a high-percentage organic solvent like methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for quantifying this compound-derived oxylipins due to its high sensitivity and specificity.[7]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% formic acid.[9]
-
Gradient: A typical gradient runs from ~30-40% B to 99% B over 10-15 minutes to separate the various oxylipin isomers.[8][9]
-
Flow Rate: 0.3-0.4 mL/min.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the carboxylate ions of oxylipins.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or dynamic MRM (dMRM) on a triple quadrupole mass spectrometer offers the best sensitivity and selectivity for targeted quantification.[11][12] Each lipid is identified and quantified by a specific precursor-to-product ion transition.
-
Data Presentation and Comparison
The primary output of a comparative lipidomics experiment is a quantitative dataset of lipid concentrations across different sample groups. This data is typically subjected to statistical analysis to identify significant changes.
Comparison of Analytical Platforms
| Feature | LC-MS/MS (Triple Quadrupole) | GC-MS | LC-HRMS (Q-TOF, Orbitrap) |
| Target Analytes | Primarily non-volatile oxylipins (HODEs, DiHOMEs, EpOMEs) | Volatile or derivatized fatty acids | Broad profiling of knowns and unknowns |
| Selectivity | Very High (MRM mode) | High | High (based on mass accuracy) |
| Sensitivity | Very High (low nanomolar levels)[11] | High | Moderate to High |
| Throughput | High | Low (requires derivatization) | Moderate |
| Quantification | Gold standard for targeted quantification | Good, requires derivatization | Good, but often used for relative quantification |
| Primary Use | Validation & Targeted Analysis | Fatty acid composition analysis | Discovery & Untargeted Analysis |
Example Quantitative Data
The table below presents hypothetical data from a comparative study investigating the effect of an anti-inflammatory drug on this compound metabolism in cell culture. Data is presented as mean concentration (ng/mL) ± standard deviation.
| This compound Metabolite | Control Group (n=5) | Treated Group (n=5) | Fold Change | p-value |
| 9-HODE | 15.2 ± 2.1 | 8.1 ± 1.5 | 0.53 | <0.01 |
| 13-HODE | 22.5 ± 3.4 | 10.3 ± 2.0 | 0.46 | <0.01 |
| 9,10-DiHOME | 5.8 ± 0.9 | 12.4 ± 1.8 | 2.14 | <0.001 |
| 12,13-DiHOME | 6.1 ± 1.1 | 13.0 ± 2.2 | 2.13 | <0.001 |
Statistical analysis performed using an unpaired t-test. Significance is set at p < 0.05.
This data suggests the drug inhibits the LOX pathway (decreased HODEs) and may simultaneously inhibit the soluble epoxide hydrolase enzyme, leading to an accumulation of its substrates, the DiHOMEs' precursors (EpOMEs), which then get converted to DiHOMEs.
Caption: Logical flow for data analysis and interpretation.
Conclusion
Comparative lipidomics is an indispensable tool for elucidating the roles of this compound-derived signaling molecules in health and disease. The selection of appropriate analytical methods, particularly the use of robust and sensitive LC-MS/MS platforms, is crucial for generating high-quality, quantifiable data.[11] By combining rigorous experimental design with powerful analytical techniques and sound statistical analysis, researchers can effectively identify novel biomarkers, validate drug targets, and gain deeper insights into the complex signaling networks governed by lipid mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics in Biomarker Research - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
- 10. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 11. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
A Comparative Guide to the Specificity of Linoleate's Interaction with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linoleate's interaction with various nuclear receptors, focusing on Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoid X Receptors (RXRs). The information presented is supported by experimental data to aid in understanding the specificity of these interactions, which is crucial for drug discovery and development.
This compound's Interaction with Nuclear Receptors: A Comparative Overview
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, and its metabolites are known to act as signaling molecules that can modulate the activity of several nuclear receptors. These receptors, in turn, regulate the expression of genes involved in a wide array of physiological processes, including lipid metabolism, inflammation, and cellular differentiation. Understanding the specificity of this compound's interaction with different nuclear receptors is paramount for developing targeted therapeutic strategies.
Experimental evidence, primarily from in vitro reporter gene assays, indicates that linoleic acid exhibits a preferential activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) over other nuclear receptors.
Quantitative Comparison of Nuclear Receptor Activation by Linoleic Acid
The following table summarizes the activation of various human nuclear receptors by linoleic acid as determined by a chimeric receptor reporter gene assay. The data is presented as the fold induction of reporter gene activity compared to a vehicle control.
| Nuclear Receptor | Fold Induction by Linoleic Acid (at 100 µM) | Relative Potency |
| PPARα | ~8-10 fold | High |
| PPARγ | ~2-3 fold | Low to Moderate |
| PPARβ/δ | Minimal to no activation | Negligible |
| LXRβ | No significant activation | Negligible |
| RXRα | No significant activation | Negligible |
Data synthesized from Vanden Heuvel et al., 2006.[1][2][3][4]
It is important to note that while linoleic acid itself is a potent activator of PPARα, some studies suggest that its metabolites, such as 13-hydroxyoctadecadienoic acid (13-HODE), may also play a significant role in activating PPARs.[5] Furthermore, conjugated linoleic acid (CLA) isomers have been shown to be high-affinity ligands for both PPARα and PPARγ, with IC50 values in the nanomolar to low micromolar range.[6][7][8]
In contrast to its agonistic effects on PPARs, polyunsaturated fatty acids, including linoleic acid, have been reported to antagonize the activation of Liver X Receptors (LXRs) by their endogenous oxysterol ligands.[9][10] The interaction with Retinoid X Receptor (RXR), an obligate heterodimeric partner for many nuclear receptors, appears to be minimal, with no significant direct activation by linoleic acid observed in reporter assays.[1][2][3][4]
Visualizing the Pathways and Protocols
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's differential interaction with nuclear receptors.
Caption: Workflow for a nuclear receptor reporter gene assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be a general framework and may require optimization for specific experimental conditions.
Nuclear Receptor Activation Reporter Gene Assay
This assay is used to quantify the ability of a ligand, such as linoleic acid, to activate a specific nuclear receptor.
a. Principle: A reporter gene system is used where the expression of a reporter protein (e.g., luciferase or β-galactosidase) is driven by a promoter containing response elements for the nuclear receptor of interest. In the presence of an activating ligand, the nuclear receptor binds to the response element and drives the expression of the reporter gene, which can be quantified. A chimeric receptor system, fusing the ligand-binding domain (LBD) of the nuclear receptor to the DNA-binding domain (DBD) of a yeast transcription factor (Gal4), is often used to isolate the ligand-binding event.[1][2][3][4][11]
b. Materials:
-
Host cell line (e.g., HEK293, HepG2, or COS-1)
-
Expression plasmid for the Gal4-Nuclear Receptor LBD chimera
-
Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Linoleic acid (and other test compounds)
-
Luciferase assay reagent
-
Luminometer
c. Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-NR LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Ligand Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of linoleic acid or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if a ligand promotes the interaction between a nuclear receptor and its co-activators or co-repressors.
a. Principle: An antibody specific to a "bait" protein (e.g., the nuclear receptor) is used to pull down the protein from a cell lysate. If the bait protein is interacting with a "prey" protein (e.g., a co-activator), the prey protein will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
b. Materials:
-
Cells expressing the nuclear receptor and potential interacting partners
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the nuclear receptor
-
Protein A/G-conjugated beads (e.g., agarose or magnetic beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the interacting protein
c. Protocol:
-
Cell Lysis: Lyse the cells in a suitable lysis buffer on ice.[12][13]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the nuclear receptor overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[14]
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a ligand and a protein in real-time.[15][16][17][18][19]
a. Principle: One interacting partner (the "ligand," e.g., the nuclear receptor) is immobilized on a sensor chip. The other partner (the "analyte," e.g., linoleic acid) is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
b. Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant nuclear receptor protein
-
Linoleic acid solutions at various concentrations
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
c. Protocol:
-
Ligand Immobilization: Immobilize the purified nuclear receptor onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of linoleic acid over the sensor surface. A reference flow cell without the immobilized receptor is used to subtract non-specific binding and bulk refractive index changes.
-
Association and Dissociation: Monitor the SPR signal in real-time to observe the association of linoleic acid with the receptor during the injection and its dissociation after the injection.
-
Regeneration: Regenerate the sensor surface by injecting a regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the binding affinity (Kd).
References
- 1. Differential activation of nuclear receptors by perfluorinated fatty acid analogs and natural fatty acids: a comparison of human, mouse, and rat peroxisome proliferator-activated receptor-alpha, -beta, and -gamma, liver X receptor-beta, and retinoid X receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid regulation of liver X receptors (LXR) and peroxisome proliferator-activated receptor alpha (PPARalpha ) in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions [scholarworks.indianapolis.iu.edu]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Discovery and Validation of Novel Lipid Biomarkers for Cancer Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is continually seeking more precise and less invasive methods for early cancer detection. Lipidomics, the large-scale study of lipids, has emerged as a promising avenue for discovering novel biomarkers. Altered lipid metabolism is a hallmark of cancer, and these changes are reflected in the lipid profiles of tissues and biofluids. This guide provides an objective comparison of two distinct workflows for the discovery and validation of lipid biomarkers for breast and colorectal cancer, supported by recent experimental data.
Comparative Analysis of Lipid Biomarker Discovery Workflows
This section details two untargeted lipidomics workflows, one focused on breast cancer and the other on colorectal cancer. Both methodologies leverage liquid chromatography-mass spectrometry (LC-MS) to identify potential lipid biomarkers in blood plasma or serum.
Workflow 1: Untargeted Lipidomics for Breast Cancer Biomarker Discovery
This workflow is a composite representation based on findings from studies on plasma lipid signatures in breast cancer patients.[1][2]
Workflow 2: Untargeted Lipidomics for Colorectal Cancer Biomarker Discovery
This workflow is a synthesis of methodologies employed in the identification of serum lipid biomarkers for colorectal adenoma and cancer.[3][4]
Quantitative Performance of Discovered Lipid Biomarkers
The following table summarizes the quantitative performance of lipid biomarker panels identified in representative studies for breast and colorectal cancer. These metrics are crucial for evaluating the potential clinical utility of the biomarkers.
| Cancer Type | Biomarker Panel | Sample Size (Cases/Controls) | Analytical Platform | AUC | Sensitivity | Specificity | Reference |
| Breast Cancer | 20-lipid signature | 299 / 299 | LC-MS/MS | 0.95 | 0.91 | 0.79 | [2] |
| Breast Cancer | 15-lipid signature | 84 / 110 (Benign) | ESI-MS/MS | 0.938 (Validation) | 0.81 | 0.945 | [1] |
| Colorectal Adenoma | 12-lipid signature | 50 / 50 | UHPLC-ESI-HRMS | ≥ 0.900 | Not Reported | Not Reported | [4][5] |
| Colorectal Cancer vs. Adenoma | 7-lipid signature | Not specified | UHPLC-HRMS | > 0.800 | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols for the two compared workflows.
Methodology for Breast Cancer Lipidomics Workflow
1. Sample Collection and Preparation:
-
Fasting blood samples are collected from early-stage breast cancer patients (treatment-naïve) and healthy controls.[2]
-
Blood is collected in EDTA tubes, kept at 4°C, and processed to plasma within a short timeframe.[2]
-
Plasma samples are stored at -80°C until analysis.[2]
2. Lipid Extraction:
-
A common method for plasma lipid extraction is the Folch method or a modified version using a mixture of chloroform and methanol.[6] Another widely used method is the methyl-tert-butyl ether (MTBE)-based extraction.[7][8]
-
Folch Method Example:
-
To a 40 µL plasma sample, add ice-cold methanol and chloroform (1:2, v/v).[6]
-
Spike with an internal standard mix for quality control.[6]
-
Incubate on ice and vortex occasionally.[6]
-
Add ice-cold water to induce phase separation (final ratio of chloroform/methanol/water of 8:4:3, v/v/v).[6]
-
Centrifuge to separate the layers and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and store at -80°C.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography: A high-resolution system such as a UHPLC is used with a C18 column for reverse-phase separation of lipids.
-
Mobile Phases: Typically, a gradient of two mobile phases is used. For example, Mobile Phase A could be an aqueous solution with a small amount of acetonitrile and a modifier like formic acid or ammonium formate, while Mobile Phase B is a mixture of organic solvents like isopropanol and acetonitrile with a similar modifier.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is used for data acquisition in both positive and negative ionization modes to cover a broad range of lipid classes. Data-dependent acquisition (DDA) is often employed to acquire MS/MS spectra for lipid identification.
4. Data Processing and Biomarker Identification:
-
Raw data is processed using software like LipidSearch or MS-DIAL for peak picking, alignment, and lipid identification against a spectral library.
-
Statistical analyses (e.g., t-tests, volcano plots) are performed to identify lipids that are significantly different between cancer patients and healthy controls.
-
Machine learning algorithms, such as random forests, are used to select a panel of the most discriminative lipids.[2]
-
The performance of the biomarker panel is evaluated using receiver operating characteristic (ROC) curve analysis to determine the AUC, sensitivity, and specificity.[2]
Methodology for Colorectal Cancer Lipidomics Workflow
1. Sample Collection and Preparation:
-
Serum samples are collected from patients with colorectal adenoma, colorectal cancer, and healthy controls after an 8-hour fast.[4]
-
Whole blood is allowed to clot at room temperature before centrifugation to separate the serum.[4]
-
Serum samples are immediately stored at -80°C.[4]
2. Lipid Extraction:
-
A modified Folch or similar liquid-liquid extraction method is typically used.
-
Example Protocol:
-
Thaw serum samples on ice.
-
Mix serum with a pre-cooled extraction solvent mixture (e.g., methanol/chloroform).
-
Add an internal standard for quality control.
-
Vortex and incubate to ensure complete extraction.
-
Add water to induce phase separation.
-
Centrifuge and collect the lower organic layer.
-
Dry the extract and reconstitute in a suitable solvent for LC-MS analysis.
-
3. UHPLC-ESI-HRMS Analysis:
-
Liquid Chromatography: A UHPLC system with a C18 column is used for lipid separation.
-
Mobile Phases: A common mobile phase combination is A: acetonitrile/water with formic acid and ammonium formate, and B: isopropanol/acetonitrile with the same additives.[4]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with electrospray ionization (ESI) is used in both positive and negative modes.
4. Data Processing and Biomarker Discovery:
-
Raw data is processed using specialized software for peak detection, alignment, and normalization.
-
Multivariate statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are used to identify differences between groups.[5]
-
Univariate statistics (e.g., t-tests) are used to confirm significantly altered lipids.
-
Biomarker panels are selected based on statistical significance and diagnostic performance (AUC values).[3][5]
Visualizing Workflows and Biological Pathways
Diagrams are provided to illustrate the experimental workflows and the complex signaling pathways involved in cancer lipid metabolism.
Caption: General workflow for lipid biomarker discovery and validation.
Caption: Key lipid metabolism pathways altered in cancer.[9][10][11][12][13]
References
- 1. Plasma lipidomics profiling identified lipid biomarkers in distinguishing early-stage breast cancer from benign lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Plasma Lipids as Potential Biomarkers Distinguishing Breast Cancer Patients from Healthy Controls [mdpi.com]
- 3. Frontiers | UHPLC-HRMS–based serum lipisdomics reveals novel biomarkers to assist in the discrimination between colorectal adenoma and cancer [frontiersin.org]
- 4. Serum untargeted lipidomics by UHPLC-ESI-HRMS aids the biomarker discovery of colorectal adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 7. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid profile in breast cancer: From signaling pathways to treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid metabolic reprogramming in colorectal cancer: Insights to mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered lipid metabolism in APC-driven colorectal cancer: the potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role and mechanism of abnormal lipid metabolism in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linoleate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of linoleate and its derivatives. Adherence to these procedures is mandatory to ensure a safe laboratory environment and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is essential to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards. Essential for protecting eyes from splashes. |
| Face Shield | Recommended in addition to goggles where there is a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Acid-Resistant Laboratory Coat | A standard lab coat is sufficient for minor handling. |
| Respiratory Protection | Respirator | Necessary when working with aerosols or mists, or in inadequately ventilated areas. A respirator with a Type A filter (for organic gases and vapors) is recommended. |
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent hazards.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Prohibit Entry: Do not allow the spilled material or cleaning solutions to enter drains.
This compound Waste Disposal Procedures
The primary method for this compound disposal is collection for incineration by a licensed waste disposal contractor. Under no circumstances should pure or concentrated this compound be disposed of down the drain.
Waste Collection and Storage
Proper collection and storage of this compound waste are critical to maintaining a safe laboratory environment.
Table 2: this compound Waste Container Specifications
| Parameter | Specification | Rationale |
| Container Material | High-Density Polyethylene (HDPE) or Glass | HDPE shows good chemical resistance to oleic acid, which is structurally similar to linoleic acid. Glass is also a suitable option. |
| Container Condition | Clean, dry, and free from contamination. Must have a secure, leak-proof cap. | To prevent reactions with residual chemicals and to avoid spills. |
| Labeling | Clearly labeled as "Hazardous Waste," with the full chemical name "Linoleic Acid" and the approximate concentration and volume. | Essential for proper identification, segregation, and safe handling by waste management personnel. |
| Storage Location | In a designated, well-ventilated satellite accumulation area, away from incompatible materials. | To prevent accidental mixing with incompatible chemicals and ensure proper containment. |
| Secondary Containment | Stored within a larger, chemically resistant container (e.g., a plastic tub). | To contain any potential leaks or spills from the primary container. |
Disposal Workflow
The following diagram illustrates the standard workflow for the proper disposal of this compound waste.
Experimental Protocol: Neutralization of Small-Scale this compound Waste via Saponification
For small quantities of this compound waste, neutralization through saponification can be a viable pre-treatment step before collection. This process converts the fatty acid into a soap, which is generally less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Linoleic acid waste
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Ethanol
-
Water (deionized or distilled)
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Prepare a Base Solution: In a well-ventilated fume hood, cautiously prepare a 5% (w/v) solution of NaOH or KOH in a 1:1 ethanol-water mixture. For example, to prepare 200 mL of solution, dissolve 10 g of NaOH or KOH in a mixture of 100 mL of ethanol and 100 mL of water. The dissolution of strong bases is exothermic, so allow the solution to cool to room temperature.
-
Dilute the this compound Waste: If the this compound waste is concentrated, dilute it with an equal volume of ethanol in a large beaker.
-
Neutralization: Place the beaker containing the diluted this compound waste on a stir plate and begin stirring. Slowly add the prepared base solution to the this compound waste.
-
Monitor pH: Periodically check the pH of the mixture using pH paper or a calibrated pH meter. Continue adding the base solution until the pH of the mixture is between 6.0 and 8.0.
-
Saponification (Optional Heating): For a more complete reaction, the mixture can be gently heated to approximately 50°C and stirred for 30-60 minutes. This will facilitate the saponification process, resulting in the formation of this compound soap.
-
Cooling and Storage: Allow the neutralized mixture to cool to room temperature.
-
Collection: Transfer the resulting soap solution to a properly labeled hazardous waste container. Even though neutralized, it should still be collected by EHS for final disposal, as it may contain other contaminants.
Table 3: Drain Disposal Limitations for Fatty Acids
| Parameter | Limit | Regulatory Guideline |
| Fats, Oils, and Grease (FOG) | Generally, concentrations should not exceed 100 mg/L. However, local regulations may vary significantly. | Local municipal sewer use ordinances. |
| pH | The pH of the effluent must be between 5.0 and 9.0. | Most publicly owned treatment works (POTW) regulations. |
| Linoleic Acid (Specific Limit) | No specific federal limit is established for pure linoleic acid. Disposal of any amount of pure or concentrated linoleic acid down the drain is strongly discouraged. | Institutional EHS policies and best laboratory practices. |
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations and policies may have more stringent requirements. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Linoleate
FOR IMMEDIATE RELEASE
[City, State] – To ensure the safety of laboratory personnel and promote best practices in research and development, this bulletin provides essential guidance on the proper handling and disposal of linoleate and its derivatives. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
This document outlines the necessary personal protective equipment (PPE), detailed operational protocols, and compliant disposal plans for researchers, scientists, and drug development professionals working with this compound.
I. Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of aerosols. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1] | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or Vinyl gloves.[2][3] | Provides adequate chemical resistance. Latex gloves are not recommended.[2][3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Necessary when aerosol or mist formation is likely.[2] | Use a NIOSH-approved respirator with an appropriate organic vapor cartridge. A full-face respirator may be required for higher exposures. |
Glove Chemical Resistance for Linoleic Acid:
| Glove Material | Chemical Resistance Rating | Recommendation |
| Nitrile | Good to Excellent | Recommended for handling linoleic acid.[2][3] |
| Vinyl | Good | Recommended as a suitable alternative to nitrile gloves.[2][3] |
| Latex | Poor | Not Recommended for handling linoleic acid due to poor chemical resistance.[2][3] |
| Neoprene | Excellent | Recommended as a highly resistant option. |
Note: Glove performance can be affected by factors such as exposure time, chemical concentration, and temperature. It is crucial to inspect gloves for any signs of degradation before and during use.
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step guide provides a clear operational workflow.
A. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating or creating aerosols.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary PPE, spill containment materials (such as absorbent pads or sand), and waste containers are within reach.
B. Handling Procedures:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring or dispensing this compound, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Avoid Inhalation: If there is a risk of generating aerosols or mists, perform the work in a certified chemical fume hood.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
C. Post-Handling Procedures:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
III. Emergency and Disposal Plan
Proper emergency response and waste disposal are critical components of laboratory safety.
A. Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Contain: For small spills, contain the liquid with absorbent materials like sand, earth, or vermiculite.[4]
-
Clean-Up: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a designated, labeled container for chemical waste.
-
Ventilate: Ventilate the area of the spill.
B. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
C. Disposal Plan:
This compound and materials contaminated with it must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name ("Linoleic Acid" or "this compound").
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations. Do not pour this compound down the drain.[5]
Diagram of this compound Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
